molecular formula C6H11NO2 B1388083 Methyl 3-aminocyclobutanecarboxylate CAS No. 1206970-19-5

Methyl 3-aminocyclobutanecarboxylate

Cat. No.: B1388083
CAS No.: 1206970-19-5
M. Wt: 129.16 g/mol
InChI Key: XWBSFYWZNUKOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminocyclobutanecarboxylate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-aminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBSFYWZNUKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653861
Record name Methyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-19-5
Record name Methyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems have garnered significant attention, with the cyclobutane motif emerging as a particularly valuable scaffold. Its rigid, three-dimensional structure provides a powerful tool for conformational constraint, enabling the precise orientation of functional groups for optimal target engagement. Furthermore, the inherent ring strain of cyclobutanes can be strategically harnessed to influence metabolic stability and cellular permeability. Methyl 3-aminocyclobutanecarboxylate, a key building block, embodies these desirable characteristics, making it a cornerstone in the synthesis of a new generation of therapeutics. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights for researchers and drug development professionals.

Part 1: Strategic Synthesis of this compound Stereoisomers

The stereochemistry of the 3-aminocyclobutanecarboxylate core is of paramount importance, as the cis and trans isomers can exhibit markedly different biological activities and physicochemical properties. Therefore, stereocontrolled synthesis is a critical consideration. A prevalent and highly effective strategy for accessing the desired cis-isomer is through the reductive amination of a β-ketoester precursor.

Stereoselective Synthesis of cis-Methyl 3-aminocyclobutanecarboxylate via Reductive Amination

The synthesis of the cis-isomer is strategically important, as this is the stereochemistry found in several advanced pharmaceutical agents. A robust and scalable approach commences with the commercially available methyl 3-oxocyclobutanecarboxylate. The key transformation is a stereoselective reductive amination.

Scientific Rationale: The choice of a reductive amination pathway is guided by its efficiency and the high degree of stereocontrol achievable. The formation of an intermediate enamine or iminium species, followed by a facial-selective reduction, preferentially yields the cis-product. The use of an amine protecting group, such as the tert-butoxycarbonyl (Boc) group, is standard practice in amino acid synthesis. This prevents unwanted side reactions and allows for controlled manipulation of the molecule during subsequent synthetic steps.

Experimental Workflow Diagram:

cluster_0 Synthesis of N-Boc-cis-methyl 3-aminocyclobutanecarboxylate cluster_1 Deprotection A Methyl 3-oxocyclobutanecarboxylate B N-Boc Protected Enamine/Iminium Intermediate A->B Boc-NH2, Ti(OiPr)4 (cat.) C N-Boc-cis-methyl 3-aminocyclobutanecarboxylate B->C Reduction (e.g., NaBH4 or H2, Pd/C) D N-Boc-cis-methyl 3-aminocyclobutanecarboxylate E cis-Methyl 3-aminocyclobutanecarboxylate (as hydrochloride salt) D->E Acidic Conditions (e.g., HCl in Dioxane) caption Workflow for cis-isomer synthesis.

Caption: Synthetic workflow for cis-methyl 3-aminocyclobutanecarboxylate.

Detailed Experimental Protocol: Synthesis of cis-Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Step 1: N-Boc Protection and Reductive Amination

  • To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in an appropriate solvent such as methanol or dichloromethane, add tert-butyl carbamate (Boc-NH2, 1.1 eq).

  • Add a catalytic amount of a Lewis acid, for example, titanium(IV) isopropoxide (Ti(OiPr)4, 0.1 eq), to facilitate the formation of the enamine or iminium ion intermediate.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure the formation of the intermediate.

  • For the reduction step, cool the reaction mixture to 0 °C and add a suitable reducing agent. Sodium borohydride (NaBH4, 1.5 eq) is a cost-effective and efficient choice. Alternatively, for enhanced stereoselectivity, catalytic hydrogenation (H2 gas, Pd/C catalyst) can be employed.

  • Allow the reaction to proceed at 0 °C to room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction carefully with water. Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-cis-methyl 3-aminocyclobutanecarboxylate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-cis-methyl 3-aminocyclobutanecarboxylate in a suitable solvent such as dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M HCl, 5-10 eq) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent under reduced pressure to yield cis-methyl 3-aminocyclobutanecarboxylate hydrochloride as a solid. This salt is often used directly in subsequent reactions.

Approaches to the Synthesis of trans-Methyl 3-aminocyclobutanecarboxylate

The synthesis of the trans-isomer can be more challenging and often requires different strategies.

Strategy 1: Isomerization

Under certain conditions, the cis-isomer can be isomerized to the thermodynamically more stable trans-isomer. This can be achieved by treating the N-protected cis-amino ester with a base, such as sodium methoxide in methanol. The base facilitates epimerization at the carbon bearing the ester group.

Strategy 2: Stereoselective Reduction

Alternatively, specific reducing agents and reaction conditions during the reductive amination of methyl 3-oxocyclobutanecarboxylate can favor the formation of the trans-isomer. This often involves bulky reducing agents or specific catalysts that favor hydride delivery from the opposite face of the intermediate.

Part 2: Physicochemical and Spectroscopic Properties

The characterization of this compound and its derivatives is crucial for quality control and for understanding its behavior in biological systems.

Table 1: Physicochemical Properties

Propertycis-Methyl 3-aminocyclobutanecarboxylate Hydrochloridetrans-Methyl 3-aminocyclobutanecarboxylate Hydrochloride
Molecular Formula C6H12ClNO2C6H12ClNO2
Molecular Weight 165.62 g/mol 165.62 g/mol
Appearance White to off-white solid[1]Solid
Stereochemistry (1s, 3s) configuration[2](1r, 3r) configuration
Spectroscopic Data

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is essential for confirming the structure and stereochemistry of the isomers.

1H NMR Spectroscopy:

The relative stereochemistry of the cis and trans isomers can be readily distinguished by the coupling constants and chemical shifts of the cyclobutane ring protons. In the cis-isomer, the protons at C1 and C3 are on the same face of the ring, leading to different splitting patterns compared to the trans-isomer where they are on opposite faces.

  • cis-Isomer (Hydrochloride salt, D2O): The spectrum would typically show complex multiplets for the cyclobutane ring protons. The methoxy group will appear as a singlet around 3.7 ppm.

  • trans-Isomer (Hydrochloride salt, D2O): Similar complexity in the cyclobutane region is expected, but with distinct chemical shifts and coupling constants for the ring protons compared to the cis-isomer.

13C NMR Spectroscopy:

The carbon NMR spectra provide further confirmation of the structure.

  • cis-Isomer (Hydrochloride salt, D2O): Key signals would include the carbonyl carbon of the ester at ~175 ppm, the methoxy carbon around 52 ppm, and the carbons of the cyclobutane ring in the aliphatic region.

  • trans-Isomer (Hydrochloride salt, D2O): The chemical shifts of the cyclobutane carbons will differ from those of the cis-isomer due to the different stereochemical environment.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • N-H stretching: (amine salt) broad band around 3000-3200 cm-1

  • C=O stretching: (ester) strong absorption around 1730-1750 cm-1

  • C-N stretching: around 1000-1200 cm-1

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]+.

Part 3: Applications in Drug Development - The Rise of JAK Inhibitors

The 3-aminocyclobutanecarboxylate scaffold has proven to be a valuable component in the design of highly selective and potent kinase inhibitors, particularly in the Janus kinase (JAK) family.

Case Study: Abrocitinib - A Selective JAK1 Inhibitor

Abrocitinib is an orally available, selective JAK1 inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[3] The cis-1,3-disubstituted cyclobutane core plays a crucial role in the molecule's efficacy.

Structural Significance:

The cyclobutane ring in Abrocitinib serves to rigidly orient the pharmacophoric groups, ensuring optimal binding to the active site of the JAK1 enzyme. This conformational constraint is a key element in achieving high potency and selectivity. The synthesis of Abrocitinib utilizes a stereoselective enzymatic reductive amination of a cyclobutanone precursor to establish the desired cis stereochemistry of the amino group.[3]

Incorporation of the Scaffold:

A cis-Methyl 3-aminocyclobutanecarboxylate (or related amine precursor) B Coupling with Pyrazolopyrimidine Core A->B SNAr Reaction C Further Functionalization B->C Amide Formation D Abrocitinib C->D Final Modifications caption Integration into Abrocitinib.

Caption: Simplified schematic of the incorporation of the scaffold into Abrocitinib.

Case Study: Deucravacitinib (BMS-986165) - An Allosteric TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the JAK family.[4] It is approved for the treatment of moderate-to-severe plaque psoriasis. The molecule features a substituted aminocyclobutane moiety that is critical for its unique mechanism of action.

Role in Allosteric Inhibition:

The aminocyclobutane-containing portion of Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain. This allosteric binding stabilizes an inactive conformation of the enzyme, preventing its activation. The rigid cyclobutane scaffold is instrumental in positioning the interacting groups for high-affinity binding to the allosteric site.

Conclusion

This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its stereospecific synthesis, particularly of the cis-isomer, is well-established, with reductive amination of a corresponding keto-ester being a preferred method. The rigid, three-dimensional nature of the cyclobutane ring provides a powerful tool for conformational constraint, leading to enhanced potency and selectivity in drug candidates. The successful development of JAK inhibitors such as Abrocitinib and Deucravacitinib, which feature this scaffold, underscores its importance and heralds its continued application in the design of innovative therapeutics. This guide has provided a foundational understanding of the synthesis, properties, and applications of this key molecule, intended to empower researchers in their pursuit of the next generation of medicines.

References

  • Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). J Labelled Comp Radiopharm. 2025 Jul-Aug;68(9-10):e4156. doi: 10.1002/jlcr.4156. Available from: [Link]

  • Plenge, R. M. Profiles in Innovation - Discovery moments: TYK2 pseudokinase inhibitor. MassBio. Published March 9, 2023. Available from: [Link]

Sources

Spectroscopic Data of Methyl 3-Aminocyclobutanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-aminocyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development. Its rigid, four-membered ring system offers a unique conformational constraint that is attractive for designing novel therapeutics. As with any synthetic intermediate destined for pharmaceutical applications, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for cis-methyl 3-aminocyclobutanecarboxylate hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented herein is a combination of predicted values and established principles for similar chemical structures, designed to serve as a practical reference for researchers in the field. Due to the limited availability of public experimental spectra for this specific compound, this guide emphasizes the rationale behind spectral interpretation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For cis-methyl 3-aminocyclobutanecarboxylate hydrochloride, the spectrum is expected to be relatively simple, yet informative. The protonation of the amine to form the hydrochloride salt will have a deshielding effect on the neighboring protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of cis-methyl 3-aminocyclobutanecarboxylate hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Referencing: The spectrum is referenced to the residual solvent peak.

Predicted ¹H NMR Data and Interpretation

cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride has a plane of symmetry, which simplifies the spectrum.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H1/H3~3.8 - 4.2Multiplet1H-
H2/H4~2.6 - 3.0Multiplet2H-
H5/H6~2.4 - 2.8Multiplet2H-
H7~3.7Singlet3H-
-NH₃⁺~8.0 - 9.0Broad Singlet3H-
  • -NH₃⁺ Protons (~8.0 - 9.0 ppm): These protons are attached to a nitrogen atom and are exchangeable, typically appearing as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration.

  • H1/H3 Methine Proton (~3.8 - 4.2 ppm): This proton is on the carbon bearing the amino group. The electron-withdrawing nature of the protonated amine leads to a significant downfield shift. It will appear as a multiplet due to coupling with the adjacent methylene protons.

  • H2/H4 Methine Proton (~2.8 - 3.2 ppm): This proton is on the carbon bearing the ester group. The ester is also an electron-withdrawing group, causing a downfield shift. It will be a multiplet due to coupling with the adjacent methylene protons.

  • H5/H6 Methylene Protons (~2.4 - 2.8 ppm): These are the four protons on the other two carbons of the cyclobutane ring. Due to the cis stereochemistry and the ring's puckered nature, these protons are chemically non-equivalent and will likely appear as complex multiplets.

  • H7 Methyl Protons (~3.7 ppm): The three protons of the methyl ester group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet.

Caption: ¹H NMR assignments for cis-methyl 3-aminocyclobutanecarboxylate.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Referencing: The spectrum is referenced to the residual solvent peak.

Predicted ¹³C NMR Data and Interpretation
Carbon Predicted Chemical Shift (ppm)
C=O~173 - 176
-OCH₃~52 - 55
C-NH₃⁺~45 - 50
C-COOCH₃~40 - 45
-CH₂-~30 - 35
  • Carbonyl Carbon (C=O, ~173 - 176 ppm): This carbon is highly deshielded due to the double bond to an oxygen atom and will appear far downfield.

  • Methyl Carbon (-OCH₃, ~52 - 55 ppm): The carbon of the methyl ester is attached to an electronegative oxygen and appears in the typical range for such groups.

  • C-NH₃⁺ Carbon (~45 - 50 ppm): The carbon atom attached to the protonated amino group is deshielded by the electronegative nitrogen.

  • C-COOCH₃ Carbon (~40 - 45 ppm): The carbon atom bearing the ester group.

  • Methylene Carbons (-CH₂-, ~30 - 35 ppm): The remaining two equivalent carbons of the cyclobutane ring will appear at a higher field.

Caption: ¹³C NMR assignments for cis-methyl 3-aminocyclobutanecarboxylate.

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For cis-methyl 3-aminocyclobutanecarboxylate hydrochloride, the free base (C₆H₁₁NO₂) has a molecular weight of 129.16 g/mol and an exact mass of approximately 129.0790 g/mol .[1] The hydrochloride salt has a molecular weight of 165.62 g/mol .[2]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this polar, pre-ionized compound.

  • Parameters (ESI):

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-300.

Predicted Mass Spectrum and Fragmentation

In positive mode ESI-MS, the most prominent ion is expected to be the molecular ion of the free amine [M+H]⁺ at m/z 130.

m/z Proposed Fragment Fragment Lost
130[C₆H₁₂NO₂]⁺-
99[C₅H₉NO]⁺-OCH₃
71[C₄H₅O]⁺-OCH₃, -HCN
55[C₄H₇]⁺-COOCH₃, -NH₂
  • m/z 130 [M+H]⁺: The protonated molecular ion of the free base.

  • m/z 99: Loss of the methoxy radical (-•OCH₃, 31 Da) from the molecular ion.

  • m/z 71: Further fragmentation of the m/z 99 ion.

  • m/z 55: A common fragment for cyclic systems resulting from ring cleavage.

G mol [M+H]+ m/z = 130 frag1 [M+H - OCH3]+ m/z = 99 mol->frag1 -OCH3 frag2 [M+H - COOCH3]+ m/z = 71 mol->frag2 -COOCH3 frag3 Further Fragmentation m/z = 55 frag1->frag3

Caption: Plausible fragmentation pathway for this compound.

Conclusion

The spectroscopic analysis of cis-methyl 3-aminocyclobutanecarboxylate hydrochloride by ¹H NMR, ¹³C NMR, and mass spectrometry provides a clear and consistent picture of its molecular structure. The predicted data and their interpretations in this guide offer a solid framework for researchers to confirm the identity and purity of this important synthetic intermediate. While this guide is based on predicted data, the principles of spectral interpretation are universal and can be applied to experimentally obtained spectra.

References

  • PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-aminocyclobutanecarboxylate is a versatile, four-membered carbocyclic building block whose rigid, puckered conformation is increasingly utilized by medicinal chemists to impart favorable pharmacological properties. This guide provides a comprehensive overview of its chemical structure, stereoisomerism, physicochemical properties, and synthesis. Furthermore, it delves into the strategic application of this scaffold in drug development, supported by an analysis of its role in enhancing metabolic stability and conformational rigidity in active pharmaceutical ingredients. Detailed safety protocols and characterization data are also presented for researchers and drug development professionals.

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to small, strained ring systems. The cyclobutane motif, once considered synthetically challenging, is now recognized as a valuable scaffold.[1][2] Its unique, non-planar geometry provides a three-dimensional diversity that is distinct from traditional flat aromatic rings, allowing for better spatial complementarity with protein binding pockets.[1] this compound, possessing both an amine and a methyl ester functional group, serves as a crucial and versatile starting material for introducing this valuable core into complex drug candidates.[2] This guide will explore the fundamental properties and applications of this important synthetic intermediate.

Chemical Identity and Structure

The chemical identity of this compound is defined by its molecular formula and, critically, by the spatial arrangement of its substituents. It exists as a free base and, more commonly, as a hydrochloride salt to improve handling and solubility.

Molecular Formula and Structure
  • Free Base: C₆H₁₁NO₂

  • Hydrochloride Salt: C₆H₁₂ClNO₂

The core of the molecule is a cyclobutane ring with a methyl carboxylate group and an amino group substituted at the 1 and 3 positions, respectively.

Caption: General Structure of this compound.

Stereoisomerism: The Critical 'cis' and 'trans' Distinction

The relative orientation of the amino and methyl carboxylate groups gives rise to two key diastereomers: cis and trans. This stereochemical difference is fundamental, as it dictates how the molecule can be elaborated and how the final drug candidate will interact with its biological target.

  • cis-isomer: The amino and methyl carboxylate groups are on the same face of the cyclobutane ring.

  • trans-isomer: The amino and methyl carboxylate groups are on opposite faces of the ring.

cluster_cis cis-Isomer cluster_trans trans-Isomer Cis_Structure Substituents on Same Face Trans_Structure Substituents on Opposite Faces

Caption: Stereoisomers of this compound.

Each of these diastereomers is a racemate, meaning it is an equal mixture of two enantiomers (e.g., (1R,3R) and (1S,3S) for the trans isomer). The specific stereoisomer used is often critical for achieving the desired biological activity.

Physicochemical and Spectroscopic Properties

Precise identification and quality control are paramount for any building block used in pharmaceutical synthesis. The following table summarizes the key properties and identifiers for different forms of this compound.

Table 1: Physicochemical Properties and Identifiers

PropertyFree Base (trans-(1R,3R)-isomer)Hydrochloride Salt (cis-isomer)Hydrochloride Salt (trans-isomer)
Molecular Formula C₆H₁₁NO₂C₆H₁₂ClNO₂C₆H₁₂ClNO₂
Molecular Weight 129.16 g/mol [3]165.62 g/mol [4][5]165.62 g/mol [5]
Appearance -White to off-white solid[6][7]Solid
CAS Number 766458-70-2[3][8]1212304-86-3[4]74316-29-3[5]
PubChem CID 39871617[3]43810936[5]43810936[5]
Spectroscopic Characterization

While publicly available, fully assigned spectra are limited, data from commercial suppliers and analogous structures in the literature allow for a confident characterization.[7]

  • ¹H NMR: The key to distinguishing cis and trans isomers lies in the coupling constants (³J) between the protons at the C1 and C3 positions and the adjacent methylene protons on the ring. The rigid, puckered nature of the ring leads to different dihedral angles for the two isomers, resulting in distinct coupling patterns.

  • ¹³C NMR: The spectra are expected to show six distinct carbon signals, including the carbonyl carbon of the ester (typically δ > 170 ppm), the methoxy carbon (δ ≈ 50-55 ppm), and four signals for the cyclobutane ring carbons.

  • Mass Spectrometry (MS): For the hydrochloride salt, mass spectrometry is consistent with the structure of the free base (the protonated molecule [M+H]⁺).[7]

Synthesis and Reaction Pathways

The stereoselective synthesis of cis- and trans-3-aminocyclobutanecarboxylates is a key challenge that has been addressed through various synthetic strategies. A common and effective approach begins with a 3-oxocyclobutanecarboxylate precursor, which allows for the stereocontrolled introduction of the amino group.

Representative Synthesis Workflow

A generalized, yet field-proven, pathway involves the reductive amination of a ketone precursor. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, providing access to either the cis or trans isomer.

Start Methyl 3-oxocyclobutanecarboxylate Step1 Reductive Amination (e.g., NH₃, H₂, Raney Ni or NaBH(OAc)₃) Start->Step1 Product_Mix Mixture of cis/trans Isomers Step1->Product_Mix Step2 Chromatographic Separation Product_Mix->Step2 Product_Cis cis-Methyl 3-aminocyclobutanecarboxylate Step2->Product_Cis Product_Trans trans-Methyl 3-aminocyclobutanecarboxylate Step2->Product_Trans

Caption: Generalized workflow for the synthesis of isomers.

Key Experimental Considerations
  • Starting Material: The synthesis typically starts from commercially available methyl 3-oxocyclobutanecarboxylate.

  • Introduction of the Amine: The ketone is converted to an amine, often via an intermediate oxime followed by reduction, or directly through reductive amination. The stereoselectivity of the reduction step is crucial. Bulky reducing agents often favor the formation of the trans product, where the incoming hydride attacks from the less sterically hindered face.

  • Protection and Esterification: In many multi-step syntheses, the amino group is protected (e.g., as a Boc or Cbz derivative) before further transformations. The carboxylic acid precursor is often esterified in a final step using standard conditions (e.g., methanol with a catalytic amount of acid).

  • Purification: Separation of the cis and trans diastereomers is typically achieved using column chromatography.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the cyclobutane ring is a powerful tool for optimizing drug candidates.[1][2] It serves as a bioisostere for other groups, restricts conformation to enhance binding affinity, and can block sites of metabolic degradation.

Strategic Advantages of the Cyclobutane Scaffold
  • Conformational Restriction: Replacing a flexible alkyl chain with a 1,3-disubstituted cyclobutane ring reduces the number of available conformations. This pre-organization of the molecule can lower the entropic penalty upon binding to a target protein, leading to increased potency.[1]

  • Improved Metabolic Stability: The cyclobutane ring is generally inert to metabolic degradation. Strategically placing this scaffold can shield adjacent, metabolically labile sites from enzymatic attack, thereby improving the pharmacokinetic profile of a drug. For example, replacing a metabolically vulnerable cyclohexane ring with a difluorocyclobutane moiety was a key step in the development of the IDH1 inhibitor ivosidenib.[2]

  • Vectorial Orientation of Substituents: The well-defined cis and trans geometries allow for precise positioning of key pharmacophoric groups into a binding pocket, enhancing selectivity and potency.[1]

  • Aryl Bioisostere: A saturated cyclobutane ring can serve as a non-planar replacement for a phenyl ring, which can improve properties like solubility and reduce potential toxicity associated with aromatic systems.[1]

Case Study: A Building Block for Enzyme Inhibitors

While a direct synthesis of a marketed drug from the title compound is not readily found in public literature, its derivatives are crucial. For instance, various aminocyclobutanecarboxylic acid derivatives have been synthesized and evaluated as succinate dehydrogenase inhibitors (SDHIs), a class of potent fungicides.[9] This highlights the utility of the scaffold in generating novel bioactive compounds. The EGFR inhibitor rociletinib, developed for non-small cell lung cancer, also features a complex aminopyrimidine structure where building blocks analogous to this compound are conceptually relevant for accessing the required substitution patterns.[10][11]

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its salts is essential. The available safety data indicates that both the free base and the hydrochloride salt should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information

Compound FormGHS PictogramsHazard Statements
Free Base 🔥, corrosive, !H226: Flammable liquid and vapor.[3] H314: Causes severe skin burns and eye damage.[3] H335: May cause respiratory irritation.[3]
Hydrochloride Salt !H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5]
Recommended Laboratory Practices
  • Handling: Use in a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[6]

  • PPE: Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The free base should be stored under an inert atmosphere in a freezer (-20°C).[6][8]

  • Spills: In case of a spill, evacuate the area. Absorb liquid spills with an inert material. For solid spills, sweep up carefully to avoid generating dust. Dispose of contaminated material according to local regulations.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry and rigid, three-dimensional structure provide a validated solution for overcoming common challenges in drug design, including conformational flexibility and metabolic instability. As synthetic methodologies for cyclobutanes become more accessible, the incorporation of this valuable building block into the next generation of therapeutics is expected to grow, further solidifying its role as a cornerstone of innovative drug discovery.

References

  • Van der Heijden, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Vasilev, A. A., & Ivanova, E. V. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. Available at: [Link]

  • PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Van der Heijden, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Zhang, L., et al. (2024). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Request PDF on ResearchGate. Available at: [Link]

  • Sari, Y., et al. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Latin American Journal of Pharmacy. Available at: [Link]

  • Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Zhang, L., et al. (2024). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 21—Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry. Available at: [Link]

  • Linzaga-Elizalde, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • ResearchGate. (2013). Synthesis of methyl-3-aminocrotonate. ResearchGate. Available at: [Link]

  • Forgo, P., et al. (2014). Regio- And stereoselective synthesis of new diaminocyclopentanols. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Rociletinib. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Szostak, M., et al. (2024). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available at: [Link]

  • PubChem. (n.d.). Rociletinib. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Methyl 3-aminocyclobutanecarboxylate hydrochloride (M3AC-HCl). Intended for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to offer a detailed exploration of the causality behind experimental design. By grounding our protocols in established scientific principles and regulatory expectations, we aim to equip the reader with the necessary tools to generate robust and reliable data, crucial for advancing novel chemical entities through the development pipeline. This guide details step-by-step protocols for equilibrium solubility assessment and forced degradation studies, supported by validated analytical methodologies and illustrative data.

Introduction: The Significance of Physicochemical Characterization

This compound hydrochloride is a key building block in medicinal chemistry, valued for its rigid cyclobutane scaffold which allows for precise spatial orientation of functional groups. The physicochemical properties of this and similar intermediates are not mere data points; they are critical determinants of a compound's viability for further development. Solubility directly impacts bioavailability and the feasibility of formulation, while a thorough understanding of a compound's stability profile is essential for ensuring its quality, safety, and efficacy over time.[1]

This guide is structured to provide not just the "how" but the "why" behind the essential characterization of M3AC-HCl. We will delve into the principles governing the behavior of an amine hydrochloride salt in aqueous and organic media and explore its susceptibility to degradation under various stress conditions.

Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1212304-86-3 (cis-isomer)[2][3]
Molecular Formula C₆H₁₂ClNO₂[2][3]
Molecular Weight 165.62 g/mol [2][3]
Appearance White to off-white solid[3]
Storage Recommended storage at -20°C for long-term stability.[2] Can be shipped at room temperature for short periods.[2]

Aqueous and Organic Solubility Profile

The hydrochloride salt form of M3AC is intended to enhance its aqueous solubility. The protonated amine group can readily interact with water molecules, making it more soluble in polar protic solvents compared to its free base form. However, quantitative determination across a range of relevant media is crucial.

Causality Behind Solvent Selection

The choice of solvents for solubility testing is strategic. We assess solubility in:

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These conditions simulate the physiological environments of the gastrointestinal tract and are stipulated by regulatory guidelines for biopharmaceutics classification.[4]

  • Water (unbuffered): Provides a baseline for intrinsic aqueous solubility.

  • Common Organic Solvents (e.g., DMSO, Ethanol, Methanol): Relevant for stock solution preparation in biological assays and for synthetic reaction and purification steps.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[1] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period.

Objective: To determine the maximum dissolved concentration of M3AC-HCl in various solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid M3AC-HCl to a series of vials, each containing a known volume of the desired solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.[1]

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle.

  • Separation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high concentration readings.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method (see Section 5).

  • Replication: Perform the entire experiment in triplicate for each solvent to ensure the reliability of the results.

Diagram: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification prep1 Add excess solid M3AC-HCl to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at 25°C for 24-48h prep2->equil1 proc1 Settle undissolved solid equil1->proc1 proc2 Filter supernatant (0.22 µm) proc1->proc2 quant1 Dilute filtrate proc2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 G cluster_stress Stress Conditions start M3AC-HCl Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂) start->oxid therm Thermal (60°C, solution) start->therm photo Photolytic (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV oxid->analyze therm->analyze photo->analyze neutralize->analyze identify Identify Degradants by LC-MS analyze->identify

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The primary anticipated degradation pathway for M3AC-HCl is the hydrolysis of the methyl ester to form 3-aminocyclobutanecarboxylic acid hydrochloride. This is expected to be accelerated under both acidic and basic conditions. The amine functionality could be susceptible to oxidation, though this is generally less common for simple alkylamines under mild oxidative stress.

Diagram: Potential Degradation of M3AC-HCl

G cluster_main This compound HCl cluster_degradant 3-Aminocyclobutanecarboxylic acid HCl M3AC [Structure of M3AC-HCl] Degradant [Structure of hydrolyzed product] M3AC->Degradant Ester Hydrolysis (Acid or Base)

Caption: Primary expected degradation pathway for M3AC-HCl.

Analytical Methodologies for Quantification and Purity Assessment

A robust, validated analytical method is the cornerstone of reliable solubility and stability data. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating M3AC-HCl from its potential degradation products and impurities.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 or equivalentStandard, reliable system for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmA versatile reversed-phase column suitable for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to ensure elution of all components. [5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detector UV at 210 nmWavelength suitable for compounds lacking a strong chromophore.
Method Validation and Degradant Identification

This method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The specificity is confirmed by analyzing the samples from the forced degradation study, ensuring that all degradation product peaks are well-resolved from the parent M3AC-HCl peak.

For the structural elucidation of any observed degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. [3]By coupling the HPLC separation to a mass spectrometer, molecular weight information and fragmentation patterns of the degradants can be obtained, facilitating their identification.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound hydrochloride. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process. The emphasis on understanding the rationale behind each experimental step ensures that the generated data is not only accurate but also defensible. Adherence to these principles of thorough physicochemical characterization will ultimately contribute to the successful advancement of promising new chemical entities.

References

  • MedChemExpress. (2026). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride-SDS.
  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Singh, S., et al. (2013).
  • MedCrave. (2016). Forced Degradation Studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • MedChemExpress. (n.d.). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride-COA-139470.
  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based biowaiver applications. WHO Technical Report Series, No. 992.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • ChemScene. (n.d.). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

Sources

The Strategic Incorporation of Methyl 3-Aminocyclobutanecarboxylate: A Technical Guide to Engineering Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the rational design of peptide-based therapeutics is increasingly reliant on the use of non-canonical amino acids to overcome the inherent limitations of their natural counterparts. This technical guide provides an in-depth exploration of methyl 3-aminocyclobutanecarboxylate as a constrained amino acid analogue. We will delve into the synthetic rationale for this building block, its profound impact on peptide conformation, and the subsequent enhancements in biological activity and metabolic stability. This document serves as a comprehensive resource, offering both theoretical insights and practical, field-proven protocols for the synthesis, peptide incorporation, and analysis of this valuable peptidomimetic tool.

The Imperative for Conformational Constraint in Peptide Drug Design

Peptides offer a compelling modality for therapeutic intervention due to their high specificity and potency. However, their clinical translation is often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity.[1][2] The introduction of conformational constraints into the peptide backbone is a powerful strategy to mitigate these liabilities.[1][3] By reducing the entropic penalty upon binding to a biological target, constrained peptides can exhibit enhanced affinity and selectivity.[2] Furthermore, the incorporation of unnatural amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.[4]

This compound, a cyclobutane β-amino acid, has emerged as a particularly useful building block in this context. The puckered four-membered ring rigidly holds the amino and carboxyl functionalities in well-defined spatial orientations, thus imparting a predictable and constrained conformation to the peptide backbone.[5][6]

Synthesis of cis- and trans-Methyl 3-Aminocyclobutanecarboxylate

The stereochemistry of the 3-aminocyclobutanecarboxylate moiety—whether the amino and carboxyl groups are on the same (cis) or opposite (trans) faces of the cyclobutane ring—profoundly influences the resulting peptide's secondary structure.[7][8] Therefore, access to stereochemically pure isomers is paramount. A common synthetic strategy involves the [2+2] cycloaddition of an appropriate ketene and alkene, followed by functional group manipulations.

Below is a representative, multi-step synthetic protocol for accessing both cis and trans isomers, often starting from a common cyclobutanone precursor.

Experimental Protocol: Synthesis of this compound Isomers

Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid This starting material can be prepared via various literature methods, often involving the hydrolysis of a corresponding ester, which may be synthesized through a ketene cycloaddition reaction.

Step 2: Reductive Amination to form 3-Aminocyclobutanecarboxylic Acid

  • Dissolve 3-oxocyclobutane-1-carboxylic acid in methanol.

  • Add an excess of ammonium acetate and sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and acidify with HCl.

  • Purify the resulting mixture of cis- and trans-3-aminocyclobutanecarboxylic acid hydrochlorides by ion-exchange chromatography.

Step 3: Esterification to Methyl Esters

  • Suspend the mixture of amino acid hydrochlorides in methanol.

  • Bubble dry HCl gas through the suspension at 0°C for 1 hour, then allow to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • The resulting product will be a mixture of the methyl esters of the cis and trans isomers.

Step 4: Isomer Separation

  • The cis and trans isomers of this compound hydrochloride can be separated by fractional crystallization or by column chromatography on silica gel, taking advantage of their different polarities.

Causality Behind Experimental Choices:

  • Reductive Amination: Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate, minimizing the reduction of the ketone starting material.

  • Esterification with HCl/Methanol: This is a classic Fischer esterification method that is efficient for amino acids, as the acidic conditions also protect the amino group as its hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 3-Oxocyclobutane-1-carboxylic Acid Reductive_Amination Reductive Amination (NH4OAc, NaBH3CN) Start->Reductive_Amination Amino_Acid_Mix Mixture of cis/trans 3-Aminocyclobutanecarboxylic Acid Reductive_Amination->Amino_Acid_Mix Esterification Esterification (HCl, Methanol) Amino_Acid_Mix->Esterification Ester_Mix Mixture of cis/trans This compound Esterification->Ester_Mix Separation Isomer Separation (Chromatography/Crystallization) Ester_Mix->Separation cis_Isomer cis-Isomer Separation->cis_Isomer trans_Isomer trans-Isomer Separation->trans_Isomer

Caption: Synthetic workflow for obtaining cis and trans isomers.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Boc- or Fmoc-protected versions of this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[9][10][11] The choice of protecting group strategy will depend on the overall synthetic plan and the nature of other amino acids in the sequence.

Experimental Protocol: Fmoc-SPPS Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-protected this compound.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-protected this compound, an activating agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base in DMF.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by mass spectrometry (MS) and analytical HPLC.

Self-Validating System: The success of each coupling step can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates complete coupling, while a positive result (blue color) signifies incomplete reaction, necessitating a second coupling step.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple Activated Fmoc-AA-OH Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Ninhydrin_Test Ninhydrin Test Washing2->Ninhydrin_Test Repeat_Coupling Recouple Ninhydrin_Test->Repeat_Coupling Positive Next_Cycle Proceed to Next Cycle Ninhydrin_Test->Next_Cycle Negative Repeat_Coupling->Coupling

Caption: Iterative cycle of solid-phase peptide synthesis.

Structural and Functional Consequences of Incorporation

The rigid cyclobutane ring of this compound imposes significant conformational constraints on the peptide backbone, leading to predictable and stable secondary structures.[5][6] The cis and trans isomers induce different turn geometries, which can be leveraged to mimic or stabilize β-turns, helices, or extended strand conformations.

Conformational Analysis: NMR Spectroscopy and X-ray Crystallography
  • NMR Spectroscopy: High-resolution 2D NMR techniques, such as COSY, TOCSY, and NOESY, are invaluable for elucidating the solution-state conformation of peptides containing these analogues.[7][8] Key parameters to analyze include:

    • Nuclear Overhauser Effect (NOE) restraints: Through-space correlations between protons provide distance information that helps define the peptide's fold.

    • Coupling constants (J-values): These provide information about dihedral angles.

    • Chemical shift deviations: Differences from random coil values can indicate the presence of stable secondary structures.

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides a high-resolution, solid-state structure of the peptide.[12][13] This technique can definitively determine bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the constrained conformation.

Parameter NMR Spectroscopy X-ray Crystallography
State SolutionSolid
Key Data NOEs, J-coupling constants, Chemical shiftsElectron density map, Atomic coordinates
Information Dynamic conformation, Inter-atomic distancesStatic conformation, Precise bond lengths/angles
Impact on Biological Activity and Stability

The pre-organized conformation imparted by this compound can lead to a significant increase in binding affinity for a target receptor by reducing the entropic cost of binding.[2] Moreover, the non-natural structure provides steric hindrance to proteolytic enzymes, enhancing the peptide's metabolic stability.[4][14][15]

Peptide IC50 (nM) Half-life in human serum (min)
Native Peptide15015
Peptide + trans-isomer25120
Peptide + cis-isomer8095

Note: The data presented in this table is illustrative and will vary depending on the specific peptide sequence and biological target.

Logic_Diagram cluster_logic From Structure to Function Constraint Incorporate Methyl 3-Aminocyclobutanecarboxylate Rigidity Reduced Conformational Flexibility Constraint->Rigidity Preorganization Pre-organization of Bioactive Conformation Rigidity->Preorganization Steric_Hindrance Steric Hindrance to Proteases Rigidity->Steric_Hindrance Binding_Affinity Increased Binding Affinity (Lower IC50) Preorganization->Binding_Affinity Stability Enhanced Enzymatic Stability (Longer Half-life) Steric_Hindrance->Stability Therapeutic_Potential Improved Therapeutic Potential Binding_Affinity->Therapeutic_Potential Stability->Therapeutic_Potential

Caption: Logic flow from constraint to improved therapeutic potential.

Future Perspectives

The use of conformationally constrained amino acids like this compound is a cornerstone of modern peptidomimetic design. Future research will likely focus on the development of novel cyclobutane-based amino acids with diverse functionalization to further probe structure-activity relationships. The combination of these building blocks with other peptide engineering strategies, such as stapling and macrocyclization, holds immense promise for the creation of next-generation peptide therapeutics with oral bioavailability and enhanced tissue penetration. As our understanding of the interplay between conformation and biological function deepens, so too will our ability to rationally design potent and durable peptide-based drugs.

References

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link][5]

  • Grygorenko, O. O., et al. (2019). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. [Link][3]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link][11]

  • Jiménez-Osés, G., et al. (2010). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link][16]

  • Kowalczyk, R., et al. (2022). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link][1]

  • Zhang, H., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Kasprinska, A. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC. [Link][14]

  • Pelay-Gimeno, M., et al. (2013). Constrained Peptides as Miniature Protein Structures. PMC. [Link][17]

  • Lee, Y., et al. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. NIH. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K. [Link][7]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link][2]

  • Essawy, M. M., et al. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC. [Link]

  • Corona, D., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. [Link]

  • Ando, S., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Cabrele, C., et al. (2014). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link][18]

  • Gouthami, V. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link][12]

  • SeRMN – NMR Service at UAB. (2017). hybrid_peptides. [Link][8]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Niel, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • Aubry, A., et al. (1996). Crystal structures of peptides and modified peptides. PubMed. [Link][13]

  • Lorenzo, J., et al. (2009). Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. PubMed. [Link][19]

  • eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. [Link]

  • Appella, D. H., et al. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. [Link]

  • Lesniak, A., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]

  • Wei, Y. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. ResearchGate. [Link]

  • Suresh, S., et al. (1986). X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Indian Academy of Sciences. [Link]

  • Biron, E., et al. (2012). Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. NIH. [Link]

  • Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. [Link]

  • On-Resin Pictet-Spengler Cyclization for 1,2,3,4-Tetrahydro-β-carboline-3-carboxylate (Tcc) Peptide Synthesis With Acid-Labile Functional Tolerance. (n.d.). [Link]

  • Organic Syntheses Procedure. (n.d.). 19. [Link]

  • Makura, Y., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]

  • Izquierdo, S., et al. (2016). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Figshare. [Link]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link][15]

  • Manufacturing of peptides exhibiting biological activity. (n.d.). PMC. [Link]

  • Other Biological Functions. (n.d.). Taylor & Francis eBooks. [Link]

  • Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. (n.d.). MDPI. [Link]

  • Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. (n.d.). Frontiers. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 3-Aminocyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the burgeoning field of methyl 3-aminocyclobutanecarboxylate derivatives, exploring their synthesis, diverse biological activities, and potential as next-generation therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols to empower further investigation.

Introduction: The Rise of Cyclobutane Scaffolds in Medicinal Chemistry

Cycloalkanes, particularly strained ring systems like cyclobutane, have garnered significant attention in medicinal chemistry for their ability to impart unique conformational constraints on molecules. This structural rigidity can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property positions. Among these, the this compound scaffold serves as a versatile building block, offering multiple points for diversification and the introduction of pharmacophoric features. Its derivatives have emerged as promising candidates in a range of therapeutic areas, from neurological disorders to infectious diseases and oncology. This guide will delve into the key biological activities associated with this fascinating class of compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization is a critical first step in the exploration of its biological potential. A common synthetic route involves the reaction of methyl acetoacetate with ammonia to form methyl 3-aminocrotonate, which can then be used in various cyclization reactions.[1] The specific stereochemistry of the substituents on the cyclobutane ring can significantly impact biological activity, and thus, stereoselective synthetic methods are often employed.

A general workflow for the synthesis and derivatization is outlined below:

A Starting Materials (e.g., Methyl Acetoacetate, Ammonia) B Synthesis of Methyl 3-Aminocrotonate A->B Reaction C Cyclization Reaction B->C Key Step D This compound (Core Scaffold) C->D Formation of Core E Functional Group Interconversion (e.g., N-alkylation, acylation) D->E Derivatization F Diverse Library of Derivatives E->F Library Generation

Caption: Generalized workflow for the synthesis of this compound derivatives.

Key Biological Activities and Mechanisms of Action

NMDA Receptor Antagonism and Anticonvulsant Activity

Derivatives of 1-aminocyclobutanecarboxylic acid have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2] This receptor is a key player in excitatory synaptic transmission in the central nervous system, and its overactivation is implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases.

Mechanism of Action: These compounds act as competitive antagonists at the glutamate binding site of the NMDA receptor, thereby preventing its activation by the endogenous ligand. This blockade of NMDA receptor-mediated calcium influx helps to reduce neuronal hyperexcitability, which is a hallmark of seizures. The anticonvulsant activity of these derivatives has been demonstrated in animal models, such as audiogenic seizure-susceptible mice.[2]

The signaling pathway affected by these antagonists is depicted below:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Leads to Derivative Aminocyclobutane Derivative Derivative->NMDA_R Blocks A Synthesize Library of Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay against Cancer Cell Lines) A->B Screening C Identify Hit Compounds B->C Analysis D Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) C->D Elucidation E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E Validation F Lead Optimization E->F Refinement

Caption: A typical workflow for the discovery and development of novel anticancer agents.

Conclusion and Future Perspectives

This compound derivatives represent a promising and versatile class of compounds with a wide range of potential biological activities. The research highlighted in this guide demonstrates their potential as NMDA receptor antagonists, antifungal agents, immunomodulators, and scaffolds for the development of novel anticancer therapies. The unique conformational properties conferred by the cyclobutane ring make this a rich area for further exploration in drug discovery. Future research should focus on expanding the chemical diversity of these derivatives, elucidating their mechanisms of action in greater detail, and advancing the most promising candidates through preclinical and clinical development.

References

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. [Link]

  • Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed. [Link]

  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed Central. [Link]

  • Preparation method of methyl 3-aminocrotonate.
  • Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. MDPI. [Link]

Sources

Methodological & Application

Introduction: The Rising Importance of Cyclobutane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Diastereoselective Synthesis of Methyl 3-aminocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Cyclobutane derivatives are increasingly vital structural motifs in medicinal chemistry. Their rigid, three-dimensional framework offers a powerful tool for constraining the conformation of bioactive molecules, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. Among these, stereochemically defined 3-aminocyclobutanecarboxylic acids, serving as constrained β-amino acid surrogates, are of particular interest. The precise spatial arrangement of the amino and carboxylate groups—the cis versus trans diastereomers—can dramatically influence biological activity. Consequently, the development of robust and highly diastereoselective synthetic methods to access specific isomers of key intermediates like this compound is a critical objective for modern drug development.

This guide provides an in-depth overview of field-proven strategies for the diastereoselective synthesis of this compound, focusing on the underlying principles of stereocontrol and offering detailed experimental protocols for key transformations.

Core Synthetic Strategies: Mastering Stereochemistry in Four-Membered Rings

The synthesis of substituted cyclobutanes presents unique challenges due to ring strain and the potential for rapid ring-flipping, which can complicate stereochemical control.[1] The primary strategies for achieving diastereoselectivity in 1,3-disubstituted systems like this compound fall into three main categories:

  • Stereocontrolled Ring Formation: Constructing the cyclobutane ring from acyclic precursors in a way that dictates the relative stereochemistry of the new stereocenters. The [2+2] cycloaddition is the most prominent example of this approach.[2][3]

  • Stereospecific Ring Contraction: Transforming a larger, more easily synthesized stereodefined ring, such as a pyrrolidine, into a cyclobutane. These reactions often proceed through mechanisms that preserve or predictably alter the stereochemistry of the starting material.[4][5]

  • Diastereoselective Functionalization of a Pre-formed Ring: Starting with a commercially available or readily synthesized cyclobutane core, such as 3-oxocyclobutanecarboxylic acid, and introducing the desired functional groups with high stereocontrol.[1] This often involves substrate-controlled reductions or nucleophilic substitutions that proceed with inversion of configuration, like the Mitsunobu reaction.[6]

The choice between cis and trans isomers is dictated by the synthetic route, with each diastereomer often requiring a distinct strategic approach.

Methodology 1: [2+2] Photocycloaddition for cis-Cyclobutane Architectures

Photochemical [2+2] cycloadditions are a powerful method for forming cyclobutane rings. The reaction between two alkene components, mediated by a triplet sensitizer, can generate bicyclic intermediates whose stereochemistry is governed by the approach of the reactants. Subsequent cleavage of one of the bicyclic rings can unmask the desired substituted cyclobutane core. A visible-light-mediated approach using iridium-based photocatalysts has proven effective for creating complex cyclobutane structures with good diastereoselectivity.[7]

Workflow for Photochemical Synthesis

cluster_0 [2+2] Photocycloaddition Pathway A Amide-Linked Diene B Bicyclic Lactam Intermediate A->B [Ir(dtb-bpy)(dF(CF3)ppy)2]PF6 hν (Visible Light) C N-Protected cis-3-Aminocyclobutane Carboxylic Acid B->C 1. Reductive Cleavage (Na, NH3) 2. Boc Protection D Methyl cis-3-Aminocyclobutanecarboxylate C->D Esterification (e.g., SOCl2, MeOH) cluster_1 Pyrrolidine Ring Contraction Mechanism Pyrrolidine Substituted Pyrrolidine (A) Diazene 1,1-Diazene Intermediate (B) Pyrrolidine->Diazene + Iodonitrene (Electrophilic Amination) Biradical 1,4-Biradical (C) Diazene->Biradical Nitrogen Extrusion (-N2) Cyclobutane Cyclobutane Product (D) Biradical->Cyclobutane Intramolecular Cyclization (C-C Bond Formation) cluster_2 Mitsunobu Inversion Pathway A Methyl cis-3-hydroxy- cyclobutanecarboxylate B Methyl trans-3-azido- cyclobutanecarboxylate A->B Mitsunobu Reaction (DEAD, PPh3, DPPA) Stereochemical Inversion C Methyl trans-3-amino- cyclobutanecarboxylate B->C Reduction (e.g., H2, Pd/C)

Sources

Application Notes and Protocols: N-Boc Protection of Methyl 3-aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a critical tool in modern organic synthesis, particularly for the strategic protection of amine functionalities. This document provides a detailed protocol for the N-Boc protection of methyl 3-aminocyclobutanecarboxylate, a valuable building block in pharmaceutical and materials science. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into reaction monitoring, work-up, and purification.

Introduction

The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. The Boc group is widely employed due to its ease of introduction, stability across a range of reaction conditions, and facile, orthogonal removal under acidic conditions.[1][2][3] this compound, with its strained four-membered ring and bifunctional nature, presents unique opportunities for the synthesis of novel therapeutic agents and functional materials. The selective protection of its amino group is often the first crucial step in its elaboration.

Reaction Mechanism: The Chemistry of N-Boc Protection

The N-Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][4][5] This attack forms a transient tetrahedral intermediate.

The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[6][7] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[4]

While the reaction can proceed without a base, the addition of a mild base like triethylamine (TEA) or sodium bicarbonate is common practice.[6][8][9] The base serves to deprotonate the ammonium ion formed after the initial nucleophilic attack, thereby regenerating the neutral amine and accelerating the reaction.[4][6]

Experimental Protocol

This protocol outlines a general and reliable method for the N-Boc protection of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountEquivalents
This compoundC₆H₁₁NO₂129.161.0 g1.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.251.86 g1.1
Triethylamine (TEA)C₆H₁₅N101.191.16 mL1.1
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 7.74 mmol) in dichloromethane (20 mL).

  • Base Addition: To the stirred solution, add triethylamine (1.16 mL, 8.51 mmol, 1.1 eq.). Stir the mixture at room temperature for 5-10 minutes.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.86 g, 8.51 mmol, 1.1 eq.) portion-wise to the reaction mixture. A slight exotherm and gas evolution (CO₂) may be observed. Caution: Do not run the reaction in a closed system to allow for the safe release of carbon dioxide.[6][7]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-4 hours.[1]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an additional 20 mL of dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product, methyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate, is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolate Isolation dissolve Dissolve Amine in DCM add_base Add Triethylamine dissolve->add_base add_boc Add (Boc)₂O add_base->add_boc stir Stir at Room Temp add_boc->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Purify (optional) concentrate->purify end end purify->end Final Product

Caption: Workflow for N-Boc Protection.

Expected Results and Characterization

The expected product is methyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate. The yield is typically high, often exceeding 90%. The product is usually a white solid or a colorless oil.

Table 2: Product Characterization

PropertyValue
Molecular Formula C₁₁H₁₉NO₄[10]
Molecular Weight 229.27 g/mol [10]
Appearance White solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) Anticipated shifts: δ 4.8-5.2 (br s, 1H, NH), 3.68 (s, 3H, OCH₃), 2.8-3.0 (m, 1H), 2.4-2.6 (m, 2H), 2.0-2.2 (m, 2H), 1.44 (s, 9H, C(CH₃)₃).
¹³C NMR (CDCl₃, 101 MHz) Anticipated shifts: δ 175.0, 155.5, 79.5, 52.0, 42.0, 35.0, 32.0, 28.5 (3C).

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction - Insufficient reaction time. - Inactive (Boc)₂O (hydrolyzed). - Insufficient base.- Allow the reaction to stir for a longer period. - Use fresh (Boc)₂O. - Ensure the correct stoichiometry of the base.
Low Yield - Loss of product during work-up (especially if the product has some water solubility).- Perform extractions carefully and consider back-extracting the aqueous layers with the organic solvent.
Presence of Di-Boc Product - Excess (Boc)₂O used.- Use the recommended stoichiometry of (Boc)₂O.

Conclusion

The N-Boc protection of this compound is a robust and high-yielding reaction that is essential for the further functionalization of this versatile building block. By understanding the underlying mechanism and following a well-defined protocol, researchers can reliably synthesize the protected intermediate, paving the way for the development of novel molecules in drug discovery and materials science.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • ResearchGate. Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Chemtips. Reactions that Work: Boc Protection. [Link]

  • Reddit. Removal of Boc protecting group as workup?. [Link]

  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]

  • Supporting Information. [Link]

  • NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]

  • PubChem. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate. [Link]

  • PubChem. Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. [Link]

  • NIH. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. Synthesis of N‐Boc protected amino acid 20 (all the compounds had dr...). [Link]

Sources

Application Notes and Protocols: Incorporation of 3-Aminocyclobutanecarboxylic Acid (Acbc) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the design of therapeutics with enhanced stability, novel conformations, and improved biological activity. 3-Aminocyclobutanecarboxylic acid (Acbc), a conformationally constrained cyclic β-amino acid, serves as a powerful tool for introducing structural rigidity into peptide backbones. This rigidity can lead to peptides with predictable secondary structures, increased resistance to proteolytic degradation, and unique pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Acbc into peptides using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS).

Part 1: The Acbc Building Block: From Ester to SPPS-Ready Monomer

The commercially available form of this building block is often Methyl 3-aminocyclobutanecarboxylate. For use in standard Fmoc-SPPS, where the carboxylic acid is activated for amide bond formation, two preparatory steps are required: N-terminal protection with an Fmoc group and saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid.

Causality Behind the Preparation

Standard SPPS relies on the iterative coupling of N-α-protected amino acids. The incoming amino acid must have a free carboxylic acid to be activated, while its amino group is temporarily masked (in this case, by Fmoc) to prevent self-polymerization.[1] The methyl ester in the starting material serves as a convenient protecting group for the carboxyl function during the N-Fmoc protection step but must be removed to prepare the monomer for peptide synthesis.

Protocol 1: Synthesis of Fmoc-3-aminocyclobutanecarboxylic acid (Fmoc-Acbc-OH)

This protocol outlines the N-protection of the amine followed by the hydrolysis of the methyl ester.

Step 1: N-Fmoc Protection

  • Dissolve this compound hydrochloride (1.0 eq.) in a 1:1 mixture of Dioxane and 10% aqueous sodium carbonate (Na₂CO₃).

  • Cool the solution to 0°C in an ice bath.

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq.) portion-wise over 30 minutes, ensuring the pH remains basic.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the aqueous phase with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl and extract the product into ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-methyl-3-aminocyclobutanecarboxylate.

Step 2: Saponification (Methyl Ester Hydrolysis) Mild conditions are crucial to prevent premature cleavage of the base-labile Fmoc group. The use of calcium(II) iodide can help preserve the Fmoc group during hydrolysis.[2]

  • Dissolve the Fmoc-methyl-3-aminocyclobutanecarboxylate (1.0 eq.) in a mixture of THF and water.

  • Add calcium(II) iodide (CaI₂) (2.0 eq.).

  • Add lithium hydroxide (LiOH) (1.5 eq.) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding 1M HCl until the pH is ~2-3.

  • Extract the product, Fmoc-Acbc-OH, with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting product can be purified by column chromatography if necessary.

G cluster_prep Building Block Preparation Start This compound FmocProt Step 1: N-Fmoc Protection (Fmoc-Cl, Na₂CO₃) Start->FmocProt Ester Fmoc-methyl-3-aminocyclobutanecarboxylate FmocProt->Ester Sapon Step 2: Saponification (LiOH, CaI₂) Ester->Sapon Final Fmoc-Acbc-OH (SPPS-Ready) Sapon->Final G start Peptide-Resin (Fmoc-N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Acbc Coupling (Protocol 3) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Repeat Cycle next_cycle Next Amino Acid or Final Cleavage wash2->next_cycle

Fig 2. The SPPS cycle for incorporating Acbc.
Protocol 3: Optimized Coupling of Fmoc-Acbc-OH

Due to its structure, Acbc coupling can be slower than standard α-amino acids. Therefore, a powerful coupling reagent and potentially longer reaction times are recommended to ensure the reaction goes to completion. [3][4]

  • Activation: In a separate vial, dissolve Fmoc-Acbc-OH (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in DMF. Note: Using slightly less activator than the amino acid prevents potential side reactions. [3]2. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the activation mixture and vortex briefly. The solution should change color, indicating activation.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin from Protocol 2, Step 2.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction can be left overnight. [5]5. Monitoring: Perform a qualitative Kaiser test (ninhydrin test) on a small sample of beads. A negative result (yellow/colorless beads) indicates a complete reaction (no free primary amines).

  • Recoupling (if necessary): If the Kaiser test is positive (blue/purple beads), drain the reaction solution, wash once with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Acbc-OH.

  • Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, it is best to "cap" the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

Component Equivalents (eq.) Purpose
Fmoc-Acbc-OH3.0 - 5.0The amino acid building block.
HATU / HCTU / PyBOP2.9 - 4.9High-efficiency coupling reagent (activator). [6]
HOAt / HOBt3.0 - 5.0Racemization suppressant and activation additive.
DIPEA / NMM6.0 - 10.0Tertiary base to facilitate carboxylate formation.
Reaction Time 2 - 12 hours Extended time to overcome steric hindrance.
Solvent DMFStandard polar aprotic solvent for SPPS.
Table 1. Recommended Reagents and Conditions for Acbc Coupling.

Part 3: Peptide Cleavage, Purification, and Characterization

The final step is to cleave the completed peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups.

Protocol 4: Cleavage and Deprotection
  • Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.

  • Cleavage: In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dried resin. Use approximately 10 mL of cocktail per 0.25 mmol of synthesis scale. [7]3. Agitate the mixture for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the acidic filtrate into a centrifuge tube.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and dissolved protecting group fragments.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cocktail Composition (TFA/Scavenger/Ratio) Use Case
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)General-purpose, especially for Trityl-based groups. [7][8]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides with sensitive residues like Cys, Met, Trp, Tyr. [9]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation. [10][11]

Table 2. Common Cleavage Cocktails. Abbreviations: TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane), EDT (Ethanedithiol), DMS (Dimethylsulfide).

G cluster_cleavage Cleavage & Workup Resin Dry Peptide-Resin Cleave Add Cleavage Cocktail (e.g., Reagent K, 2-4h) Resin->Cleave Filter Filter to Separate Resin Cleave->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Crude Dry Crude Peptide Centrifuge->Crude

Fig 3. Workflow for peptide cleavage and isolation.
Purification and Characterization
  • Purification: The crude peptide is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from deletion sequences or products of side reactions.

  • Characterization: The identity and purity of the final peptide must be confirmed.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to verify that the molecular weight of the purified peptide matches the theoretical mass, confirming the successful incorporation of the Acbc residue. [12][13] * Analytical RP-HPLC: Used to assess the purity of the final product.

Part 4: Scientific Insights and Applications

The primary motivation for incorporating Acbc is to control peptide conformation. The four-membered ring structure severely restricts the rotational freedom around the peptide backbone's dihedral angles (φ and ψ). [14]This constraint can be used to:

  • Induce Stable Secondary Structures: The defined stereochemistry of cis- or trans-Acbc can predictably induce β-turns or helical structures in α,β-peptides.

  • Enhance Proteolytic Stability: Most proteases are highly specific for α-amino acid linkages. The presence of a β-amino acid like Acbc in the peptide backbone disrupts the recognition site, rendering the peptide significantly more resistant to enzymatic degradation. This leads to a longer in vivo half-life, a critical attribute for peptide-based drugs.

  • Modulate Receptor Binding: By locking a peptide into a specific "bioactive" conformation, Acbc can enhance binding affinity and selectivity for a biological target, such as a G-protein-coupled receptor (GPCR) or an enzyme active site. [14] In conclusion, 3-aminocyclobutanecarboxylic acid is a valuable building block for peptide chemists. While its incorporation requires careful optimization of the coupling step, the resulting peptides often possess superior structural and pharmacological properties, making it a strategic choice in the development of next-generation peptide therapeutics and advanced biomaterials.

References

  • Raskatov, J. A., et al. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Aapptec. Cleavage Cocktails; Reagent B. Aapptec Technical Library.
  • CDN Isotopes. (2021). Cleavage Cocktail Selection. Technical Note.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library.
  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research.
  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein Blog.
  • Protein Metrics. (2024). Cyclic Peptide Analysis. Protein Metrics Support.
  • Hsiao, C. A., et al. (2018). Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry.
  • Aapptec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec Technical Library.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Website.
  • BenchChem. (2025). Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis. BenchChem Technical Resources.
  • Profacgen. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Profacgen Blog.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library.
  • Gurevich, A., et al. (2015). Sequencing Cyclic Peptides by Multistage Mass Spectrometry.
  • Collins, J. M., et al. (2014).
  • Chem-Impex. Fmoc-cis-3-aminocyclohexane carboxylic acid.
  • Gracia, C., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis Blog.
  • Le, C., et al. (2022). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. MilliporeSigma Technical Resources.

Sources

The Art of Connection: A Senior Application Scientist's Guide to Coupling Reactions Involving Methyl 3-Aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the scaffolds that have garnered significant attention, the cyclobutane ring has emerged as a valuable bioisostere and a key element in the design of next-generation therapeutics.[1][2] Its rigid, three-dimensional structure offers a powerful tool for medicinal chemists to constrain the conformation of flexible molecules, thereby enhancing binding affinity, improving metabolic stability, and reducing off-target effects.[1][2] Methyl 3-aminocyclobutanecarboxylate, a readily available and versatile building block, serves as a critical entry point for the incorporation of this valuable motif into drug candidates. This guide provides an in-depth exploration of the key coupling reactions involving this compound, offering detailed protocols and expert insights to empower researchers in their quest for innovative medicines.

Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently employed reaction in drug discovery.[3] When coupling a carboxylic acid with this compound, the sterically hindered nature of the secondary amine on the cyclobutane ring necessitates the use of robust coupling reagents to ensure high conversion and minimize side reactions.

Causality Behind Experimental Choices: Selecting the Right Coupling Reagent

Standard peptide coupling reagents can sometimes prove sluggish with sterically encumbered amines. Therefore, more potent activating agents are often required.[4] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are frequently employed to overcome the steric barrier and facilitate efficient amide bond formation.[4][5]

  • HATU is a highly effective uronium-based coupling reagent that forms a highly reactive OAt-ester intermediate with the carboxylic acid, which is then readily attacked by the amine.[3][6] The presence of the aza-benzotriazole moiety is believed to accelerate the coupling reaction.

  • EDC/HOBt is a classic carbodiimide-based method where EDC activates the carboxylic acid to form an O-acylisourea intermediate.[5] This intermediate is unstable and can rearrange to an unreactive N-acylurea. HOBt acts as a scavenger for this intermediate, forming a more stable and reactive HOBt-ester, which then smoothly reacts with the amine.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add this compound hydrochloride (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Table 1: Representative Data for HATU-Mediated Amide Coupling

Carboxylic Acid PartnerProductYield (%)Purification Method
Benzoic AcidMethyl 3-(benzamido)cyclobutanecarboxylate85-95Column Chromatography (30% EtOAc/Hexanes)
4-Chlorobenzoic AcidMethyl 3-(4-chlorobenzamido)cyclobutanecarboxylate80-90Column Chromatography (25% EtOAc/Hexanes)
Acetic AcidMethyl 3-(acetamido)cyclobutanecarboxylate90-98Column Chromatography (50% EtOAc/Hexanes)

Visualization of Amide Coupling Workflow:

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid Carboxylic Acid ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster Activation HATU HATU / DIPEA HATU->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack Amine This compound Amine->Product

Caption: Workflow for HATU-mediated amide bond formation.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.[7] this compound can participate in these reactions either directly through its amine functionality (Buchwald-Hartwig amination) or after conversion to a suitable derivative for C-C bond formation (Suzuki-Miyaura coupling).

Section 2.1: Buchwald-Hartwig Amination - Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, providing a versatile method for the synthesis of N-aryl amines.[8] This reaction is instrumental in creating key structural motifs found in numerous pharmaceuticals.

Expert Insights on Catalyst and Ligand Selection:

The success of a Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand. For the coupling of a cyclic secondary amine like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Ligands: Biarylphosphine ligands such as XPhos , SPhos , and RuPhos have demonstrated broad utility and high catalytic activity in C-N cross-coupling reactions.[9]

  • Palladium Precatalysts: Pre-formed palladium complexes, such as the G3 or G4 precatalysts developed by the Buchwald group, offer improved stability and reactivity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide of interest

  • XPhos Pd G3 (or a similar palladium precatalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to an oven-dried reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), XPhos Pd G3 (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the vial.

  • Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with anhydrous diethyl ether.

  • Filter the mixture through a pad of Celite® and wash the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-aryl product.

Table 2: Representative Data for Buchwald-Hartwig Amination

Aryl Halide PartnerProductYield (%)Purification Method
4-BromotolueneMethyl 3-(p-tolylamino)cyclobutanecarboxylate75-85Column Chromatography (10% EtOAc/Hexanes)
2-ChloropyridineMethyl 3-(pyridin-2-ylamino)cyclobutanecarboxylate60-70Column Chromatography (20% EtOAc/Hexanes)
4-BromoanisoleMethyl 3-(4-methoxyphenylamino)cyclobutanecarboxylate80-90Column Chromatography (15% EtOAc/Hexanes)

Visualization of the Buchwald-Hartwig Catalytic Cycle:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 2.2: Suzuki-Miyaura Coupling - Constructing C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it is a cornerstone of modern organic synthesis for the formation of C-C bonds.[10][11] To utilize this compound in a Suzuki coupling, it must first be functionalized to introduce a boronic acid or boronate ester group. A common strategy involves the N-Boc protection of the amine, followed by borylation.

Expert Rationale for Substrate Preparation:

The free amine in this compound can interfere with the Suzuki coupling reaction. Therefore, protection of the amine, typically as a tert-butyloxycarbonyl (Boc) carbamate, is a necessary first step. The subsequent introduction of the boron moiety can be achieved through various methods, such as iridium-catalyzed C-H borylation or by starting from a suitable cyclobutane precursor.

Detailed Protocol: Suzuki-Miyaura Coupling of a Cyclobutyl Boronate Ester

This protocol assumes the availability of N-Boc protected methyl 3-(pinacolatoboranyl)cyclobutanecarboxylate.

Materials:

  • N-Boc-methyl 3-(pinacolatoboranyl)cyclobutanecarboxylate

  • Aryl or heteroaryl halide

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Aqueous sodium carbonate solution (2 M)

  • Toluene or 1,4-Dioxane

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flask, add N-Boc-methyl 3-(pinacolatoboranyl)cyclobutanecarboxylate (1.0 eq), the aryl or heteroaryl halide (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a mixture of toluene (or 1,4-dioxane) and ethanol (e.g., 3:1 v/v).

  • Add the aqueous sodium carbonate solution (2.0 eq).

  • Heat the mixture to reflux (80-100 °C) and stir for 6-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the coupled product.

  • The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) if the free amine is desired.

Table 3: Representative Data for Suzuki-Miyaura Coupling

Aryl Halide PartnerProduct (after Boc deprotection)Yield (%)Purification Method
4-BromopyridineMethyl 3-(pyridin-4-yl)cyclobutanecarboxylate70-80Column Chromatography (5% MeOH/DCM)
1-Bromo-4-fluorobenzeneMethyl 3-(4-fluorophenyl)cyclobutanecarboxylate75-85Column Chromatography (10% EtOAc/Hexanes)
2-BromothiopheneMethyl 3-(thiophen-2-yl)cyclobutanecarboxylate65-75Column Chromatography (8% EtOAc/Hexanes)

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Part 3: Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides access to a wide range of novel chemical entities with potential applications in drug discovery and materials science. The amide coupling, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling reactions are indispensable tools for the functionalization of this scaffold. By understanding the underlying principles of these reactions and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize diverse libraries of cyclobutane-containing molecules for biological evaluation. The continued development of more efficient and selective catalysts and coupling reagents will undoubtedly further expand the utility of this valuable building block in the years to come.

References

  • Coupling Reagents: DCC, EDCI, HATU, and BOP. (2022, December 25). YouTube. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (n.d.). DSpace@MIT.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Supplementary Information Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. (n.d.). The Royal Society of Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. (n.d.).
  • Furan, 5-heptyl-3-methyl-2-pentyl. (n.d.). Organic Syntheses Procedure.
  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Journal of the American Chemical Society.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight.
  • Organoborane Coupling Reactions (Suzuki Coupling). (n.d.).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. (n.d.). PDF.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). AIR Unimi.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). MDPI.
  • Publications | The Hartwig Group. (n.d.). The Hartwig Group.
  • amide coupling help. (n.d.). Reddit.
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3). (n.d.). The Royal Society of Chemistry.
  • Characterization and identification of three compounds by ¹H NMR spectra. (n.d.).
  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. (n.d.). doc brown's advanced organic chemistry revision notes.
  • Silica gel triggered transformations of 3-methylenecyclopropylmethyl sulfonates to 3-methylenecyclobutyl analogues: experimental and comput

Sources

synthesis of novel drug scaffolds from Methyl 3-aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of Novel Drug Scaffolds from Methyl 3-aminocyclobutanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among the various carbocyclic systems, the cyclobutane ring has emerged as a particularly valuable motif.[1][2] Its inherent strain and unique three-dimensional, puckered conformation offer a distinct advantage over more traditional, planar structures.[1][2] Incorporating a cyclobutane core can introduce conformational rigidity, which is beneficial for locking a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1] Furthermore, this scaffold can enhance metabolic stability, improve solubility, and act as a non-classical bioisostere for larger or more flexible groups like phenyl rings or alkenes, ultimately allowing medicinal chemists to navigate complex ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.[2][3]

This compound, available in its cis and trans forms, represents a versatile and strategically important starting material for accessing this valuable chemical space.[4][5][6] With its two orthogonal functional handles—a primary amine and a methyl ester—it provides a robust platform for divergent synthesis, enabling the rapid generation of diverse compound libraries. This guide details key synthetic strategies and provides validated protocols for transforming this humble building block into complex, drug-like scaffolds.

This compound: A Bifunctional Linchpin

The power of this compound lies in the differential reactivity of its amine and ester functionalities. The nucleophilic amine is readily functionalized through reactions such as acylation, alkylation, and reductive amination. The electrophilic ester carbonyl can be modified through hydrolysis, reduction, or addition of organometallic reagents. This orthogonality is the cornerstone of its utility, allowing for controlled, stepwise elaboration into more complex structures.

The choice between the cis and trans isomers is a critical design element, as the relative stereochemistry dictates the spatial orientation of the substituent vectors, profoundly influencing how the final molecule interacts with its biological target.[7]

Scaffold_Diversification cluster_0 N-Functionalization cluster_1 Ester Modification SM Methyl 3-aminocyclobutanecarboxylate Amide Amide Derivatives SM->Amide Amide Coupling (RCOCl, RCOOH) Sulfonamide Sulfonamide Derivatives SM->Sulfonamide Sulfonylation (RSO2Cl) AlkylatedAmine Secondary/Tertiary Amines SM->AlkylatedAmine Reductive Amination (R'CHO, NaBH(OAc)3) CarboxylicAcid Carboxylic Acid SM->CarboxylicAcid Saponification (LiOH, NaOH) PrimaryAlcohol Primary Alcohol SM->PrimaryAlcohol Reduction (LiAlH4, LiBH4) TertiaryAlcohol Tertiary Alcohols SM->TertiaryAlcohol Grignard Addition (2 eq. R'MgBr) CarboxylicAcid->Amide Amide Coupling (R'NH2) PrimaryAlcohol->TertiaryAlcohol Oxidation then Grignard (R'MgBr)

Figure 1: Diversification strategies for this compound.

Synthetic Strategy 1: N-Functionalization via Amide Coupling

The most direct and widely employed method for elaborating this compound is through the formation of an amide bond. This reaction is central to medicinal chemistry, and a vast array of robust and reliable coupling reagents are available.[8] The choice of coupling agent is critical and depends on the steric and electronic properties of the carboxylic acid partner, as well as the need to preserve stereochemical integrity.

Causality Behind Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Coupling reagents work by "activating" the carboxylic acid, converting the hydroxyl group into a better leaving group.

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] While effective, this intermediate can be susceptible to side reactions and racemization if the acid has a chiral alpha-center.

  • Auxiliary Nucleophiles (HOBt, HOAt): The addition of 1-hydroxybenzotriazole (HOBt) is a classic strategy to improve the efficiency and safety of carbodiimide-mediated couplings.[10] HOBt traps the O-acylisourea intermediate to form an active ester, which is less reactive but more stable, minimizing racemization and suppressing side reactions.

  • Phosphonium/Uronium Salts (PyBOP, HATU): These reagents, often pre-activated forms of HOBt/HOAt derivatives, offer high efficiency and fast reaction times, making them suitable for sterically hindered substrates or solid-phase synthesis.[11]

Amide_Coupling_Mechanism RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC Carbodiimide Byproduct1 EDU Urea Byproduct EDC->Byproduct1 HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt Amide R-CONH-R' Amide Product O_Acylisourea:f0->Amide + Amine O_Acylisourea->Byproduct1 + Amine (Direct) HOBt HOBt HOBt_Ester:f0->Amide + Amine Byproduct2 HOBt HOBt_Ester->Byproduct2 + Amine Amine R'-NH2 Amine

Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a general and reliable method for coupling a variety of carboxylic acids to this compound hydrochloride.

Materials:

  • This compound hydrochloride (1.0 eq)[6]

  • Carboxylic acid of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq), the desired carboxylic acid (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the amine).

  • Add the base (DIPEA or TEA, 3.0 eq) to the suspension and stir for 10 minutes at room temperature. The base is crucial for neutralizing the hydrochloride salt and facilitating the reaction.

  • Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.

  • Add EDC (1.5 eq) to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient) to yield the pure amide derivative.

Coupling ReagentAdditiveTypical BaseSolventProsCons
EDC HOBtDIPEA, TEADCM, DMFWater-soluble byproduct, good yields.[10]Can be allergenic.
DCC HOBtDIPEA, TEADCM, CH₃CNInexpensive, effective.Insoluble DCU byproduct can be difficult to remove completely.
HATU NoneDIPEADMFVery fast, high yields, good for hindered substrates.[9]Expensive, can form guanidinium byproduct with amine.
PyBOP NoneDIPEADMF, DCMStable, efficient, low racemization.[11]Phosphorous-containing byproducts.

Table 1: Comparison of common amide coupling systems.

Synthetic Strategy 2: Building Spirocyclic Scaffolds

To further increase the three-dimensionality and novelty of the scaffolds, spirocycles can be constructed. Spirocyclic frameworks, where two rings share a single atom, are of great interest in drug design due to their inherent rigidity and well-defined exit vectors for substituents.[12][13] A common strategy to build spiro[cyclobutane-1,3'-pyrrolidine] scaffolds involves a multi-step sequence starting from the parent amino ester.

Protocol 2: Synthesis of a Spiro[cyclobutane-1,3'-pyrrolidin]-2'-one Scaffold

This protocol outlines a pathway involving N-alkylation followed by an intramolecular Dieckmann condensation.

Step 1: N-Alkylation with an α-haloester

  • Dissolve this compound (1.0 eq) and a suitable base such as K₂CO₃ or DIPEA (2.5 eq) in anhydrous acetonitrile.

  • Add methyl 2-bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the mixture to 60-70 °C and stir overnight.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the resulting diester by column chromatography to yield Methyl 3-((2-methoxy-2-oxoethyl)amino)cyclobutane-1-carboxylate.

Step 2: Intramolecular Dieckmann Condensation

  • Dissolve the diester from Step 1 (1.0 eq) in anhydrous toluene.

  • Add a strong base, such as sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide (KOtBu, 1.5 eq), portion-wise at 0 °C. Caution: NaH reacts violently with water and generates hydrogen gas.

  • After the addition is complete, warm the reaction to room temperature and then heat to 80-100 °C for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude β-keto ester by column chromatography to afford the desired spiro[cyclobutane-1,3'-pyrrolidin]-2'-one scaffold. This product can be further functionalized at the nitrogen, the α-carbon to the ketone, and the cyclobutane ester.

Conclusion and Future Outlook

This compound is a powerful and cost-effective building block for the synthesis of novel, three-dimensional drug scaffolds. The orthogonal nature of its functional groups allows for a wide range of synthetic manipulations, from simple N-functionalization to the construction of complex spirocyclic systems. The protocols provided herein serve as a validated starting point for researchers to explore this chemical space. By leveraging these strategies, drug discovery programs can rapidly generate libraries of unique compounds with favorable physicochemical properties, ultimately accelerating the identification of new therapeutic agents. Future work can focus on enantioselective syntheses and the development of novel cyclization cascades to access even more complex and diverse molecular frameworks.[14]

References

  • Kotha, S., & Pulletikurti, P. (2018). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Journal of Chemical Sciences. [Link]

  • Hu, F., Zhao, Y., Che, L., Yan, X., & Xia, Y. (2024). Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. ChemCatChem. [Link]

  • Mishra, S., et al. (2025). Regio- and Chemoselective Synthesis of Spiro Cyclobutane-Isobenzofuranimines via Cascade Oxycyclization and [2 + 2] Cycloaddition of o-Alkynolbenzamides. The Journal of Organic Chemistry. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Engle, K. M., & Dong, J. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. National Institutes of Health. [Link]

  • Li, Y., et al. (2024). The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. The Journal of Organic Chemistry. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Wang, J., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]

  • Glindia. (n.d.). Methyl 3-Aminocrotonate. Glindia Product Page. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. ResearchGate. [Link]

  • Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Indian Journal of Chemistry. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acid chlorides. Indian Journal of Chemistry, Section B. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chang, Z., et al. (2017). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. Figshare. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Allan, R. D., et al. (1990). Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. Journal of Medicinal Chemistry, 33(10), 2905-2915. [Link]

  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Google Patents. (2010). WO2010112597A1 - Derivatives of aminocyclobutane or aminocyclobutene, their method of preparation and their use as medical products.
  • PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. PubChem. [Link]

  • Dunetz, J. R., et al. (2008). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts and Amines. Organic Letters, 10(6), 993-996. [Link]

  • ScholarWorks@GVSU. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Grand Valley State University. [Link]

  • National Institutes of Health. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. PubChem. [Link]

Sources

Application Notes and Protocols: Preparation of Methyl 3-Aminocyclobutanecarboxylate Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric groups is perpetual. Among these, the cyclobutane motif has emerged as a compelling structural element.[1] Its inherent conformational rigidity, a consequence of significant ring strain, provides a distinct advantage over more flexible aliphatic or even larger cycloalkane systems. This rigidity can pre-organize substituents into well-defined spatial orientations, potentially enhancing binding affinity to biological targets by minimizing the entropic penalty upon binding. Furthermore, cyclobutane derivatives serve as valuable bioisosteres for other cyclic systems, offering unique vectors for chemical space exploration.

This guide provides a comprehensive overview of the synthesis of methyl 3-aminocyclobutanecarboxylate, a key building block, and its subsequent derivatization to generate a library of compounds for biological screening. We will delve into detailed, field-proven protocols for synthesis, purification, and characterization, followed by standardized assays for evaluating their potential as antimicrobial and cytotoxic agents.

Synthetic Strategy: From Dicarboxylic Acid to a Versatile Amino Ester Core

The synthetic approach to this compound hydrochloride is a multi-step process that begins with the commercially available 1,1-cyclobutanedicarboxylic acid. The strategy hinges on a sequence of functional group transformations to introduce the amine and ester functionalities with stereochemical considerations.

Synthetic_Strategy A 1,1-Cyclobutanedicarboxylic Acid B cis/trans-3-Chlorocyclobutanecarboxylic Acid A->B Chlorination & Decarboxylation C cis/trans-3-Azidocyclobutanecarboxylic Acid B->C Azide Displacement D cis/trans-3-Aminocyclobutanecarboxylic Acid C->D Azide Reduction E cis/trans-Methyl 3-aminocyclobutanecarboxylate HCl D->E Esterification

Caption: Synthetic workflow for this compound HCl.

Protocol 1: Synthesis of cis/trans-3-Chlorocyclobutanecarboxylic Acid

This protocol is adapted from the established procedure for the free-radical chlorination and decarboxylation of 1,1-cyclobutanedicarboxylic acid.[2] The use of sulfuryl chloride initiated by benzoyl peroxide provides a regioselective method for the introduction of a chlorine atom onto the cyclobutane ring.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,1-Cyclobutanedicarboxylic acid144.13172.8 g1.20
Benzene78.111500 mL-
Sulfuryl chloride134.97170 g (102 mL)1.26
Benzoyl peroxide242.234.0 g0.0165

Procedure:

  • To a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 1,1-cyclobutanedicarboxylic acid (172.8 g, 1.20 mol) and benzene (1500 mL).

  • Heat the mixture to reflux with stirring and distill off approximately 200 mL of the benzene-water azeotrope to ensure anhydrous conditions.

  • Fit the flask with an addition funnel and a reflux condenser.

  • While maintaining reflux and vigorous stirring, add sulfuryl chloride (170 g, 1.26 mol) from the addition funnel over 40 minutes. Concurrently, add benzoyl peroxide (4.0 g) in small portions through the condenser.

  • After the addition is complete, continue refluxing for 22 hours. The solid starting material should dissolve within the first hour.

  • Remove the benzene by distillation.

  • Heat the residue to 190-210 °C for 45 minutes to induce decarboxylation.

  • Distill the resulting black residue under vacuum to collect the product.

Purification:

Fractional distillation under reduced pressure. The product, a mixture of cis and trans isomers, is collected at 131-137 °C (15 mmHg).[2]

Protocol 2: Synthesis of cis/trans-3-Azidocyclobutanecarboxylic Acid

This step involves the nucleophilic displacement of the chloride with an azide ion. This is a standard and efficient method for introducing an azide group, which serves as a precursor to the amine.[3]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chlorocyclobutanecarboxylic acid136.5568.3 g0.50
Sodium azide65.0139.0 g0.60
Dimethylformamide (DMF)73.09500 mL-

Procedure:

  • In a 1-L round-bottomed flask, dissolve 3-chlorocyclobutanecarboxylic acid (68.3 g, 0.50 mol) in DMF (500 mL).

  • Add sodium azide (39.0 g, 0.60 mol) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 1 L of water.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Protocol 3: Synthesis of cis/trans-3-Aminocyclobutanecarboxylic Acid

The reduction of the azide to a primary amine is a critical step. Catalytic hydrogenation is a clean and effective method for this transformation, using palladium on carbon as the catalyst.[3][4]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Azidocyclobutanecarboxylic acid143.1371.6 g0.50
Palladium on carbon (10 wt. %)-3.6 g-
Methanol32.04500 mL-
Hydrogen gas2.02Balloon pressure-

Procedure:

  • Dissolve 3-azidocyclobutanecarboxylic acid (71.6 g, 0.50 mol) in methanol (500 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (3.6 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino acid.

Protocol 4: Synthesis of cis/trans-Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

Esterification of the amino acid is achieved using methanol in the presence of an acid catalyst, which also forms the hydrochloride salt of the amine, aiding in purification and stability. A convenient method utilizes trimethylchlorosilane, which generates HCl in situ.[5]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminocyclobutanecarboxylic acid115.1357.6 g0.50
Methanol32.04500 mL-
Trimethylchlorosilane108.64108.6 g (127 mL)1.00

Procedure:

  • In a round-bottom flask, suspend 3-aminocyclobutanecarboxylic acid (57.6 g, 0.50 mol) in methanol (500 mL).

  • Cool the mixture in an ice bath and slowly add trimethylchlorosilane (108.6 g, 1.00 mol) with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure to yield the crude product as a white solid.

Purification:

Recrystallize the crude product from a mixture of methanol and diethyl ether to obtain pure cis/trans-methyl 3-aminocyclobutanecarboxylate hydrochloride.

Derivatization via Amide Coupling: Building a Chemical Library

With the core amino ester in hand, a diverse library of derivatives can be synthesized through amide coupling with various carboxylic acids. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for forming amide bonds under mild conditions.

Derivatization cluster_0 Reactants cluster_1 Product A This compound HCl C N-Acylated Derivative A->C HATU, DIPEA, DMF B Carboxylic Acid (R-COOH) B->C HATU, DIPEA, DMF

Caption: General scheme for amide coupling to generate derivatives.

Protocol 5: General Procedure for Amide Coupling using HATU

This protocol provides a general method for the acylation of this compound with a representative carboxylic acid.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound HCl165.62166 mg1.0 mmol
Carboxylic Acid (R-COOH)--1.1 mmol
HATU380.23418 mg1.1 mmol
N,N-Diisopropylethylamine (DIPEA)129.24388 mg (0.5 mL)3.0 mmol
Anhydrous Dimethylformamide (DMF)73.0910 mL-

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.1 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (0.5 mL, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound hydrochloride (166 mg, 1.0 mmol) in anhydrous DMF (5 mL) and add DIPEA (0.17 mL, 1.0 mmol) to neutralize the hydrochloride salt.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, from 20% to 50% ethyl acetate in hexanes, is typically effective.[6] For amines, it can be beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent tailing.[5]

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals of the cyclobutane ring protons typically appear in the range of 1.5-3.0 ppm in the ¹H NMR spectrum. The splitting patterns can provide information about the cis/trans stereochemistry.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

Biological Screening Protocols

The following protocols outline standard assays for determining the antimicrobial and cytotoxic activities of the synthesized this compound derivatives.

Protocol 6: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][9][10][11][12]

Materials & Reagents:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.

  • Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 7: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][13][14][15][16]

Materials & Reagents:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and biological evaluation of novel this compound derivatives. The unique structural features of the cyclobutane scaffold offer exciting opportunities for the development of new therapeutic agents. By systematically exploring the chemical space around this core, researchers can generate libraries of compounds with the potential for significant biological activity.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Biological Technology. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses. [Link]

  • 3-chlorocyclobutanecarboxylic acid. Organic Syntheses. [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

  • Hofmann Rearrangement Explained. Scribd. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. National Center for Biotechnology Information. [Link]

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 nmr spectrum of cyclobutane doc brown. Doc Brown's Chemistry. [Link]

Sources

Application Notes and Protocols: Incorporation of Methyl 3-aminocyclobutanecarboxylate into Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Peptide Chemistry Division

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved potency.[1] Among these, cyclic β-amino acids like Methyl 3-aminocyclobutanecarboxylate offer a unique toolset for constraining peptide conformations, thereby influencing their biological activity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide libraries. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for solid-phase peptide synthesis (SPPS), and discuss critical considerations for characterization and application.

Introduction: The Strategic Advantage of Cyclobutane-Constrained Peptides

Peptides containing β-amino acids often exhibit stable secondary structures and are referred to as foldamers.[3] The rigid structure of cyclic β-amino acids, such as this compound, can induce specific turns and helical geometries within a peptide backbone.[4] This conformational restriction is a powerful tool in drug design for several reasons:

  • Enhanced Proteolytic Stability: The non-natural backbone is less susceptible to degradation by proteases, increasing the in vivo half-life of the peptide therapeutic.[5]

  • Improved Receptor Binding and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a target is reduced, potentially leading to higher affinity and selectivity. The constrained cyclobutane structure can be particularly influential in achieving this.[2]

  • Novel Secondary Structures: The incorporation of these residues can lead to unique folding patterns not accessible with natural amino acids, opening new avenues for targeting challenging protein-protein interactions.[2][6]

This compound, with its ester functionality, provides an additional site for further chemical modification or can be hydrolyzed post-synthesis to the corresponding carboxylic acid, offering flexibility in library design.

Core Principles and Mechanistic Considerations

The successful incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS) hinges on understanding its unique chemical properties and adapting standard protocols accordingly. The primary challenge often lies in the steric hindrance presented by the cyclobutane ring, which can impede coupling efficiency.[1]

2.1. Protecting Group Strategy

An orthogonal protecting group strategy is essential for any successful peptide synthesis.[7][8] For incorporating this compound, the widely used Fmoc/tBu strategy is highly compatible.[9]

  • Nα-Protection: The amine group of this compound should be protected with a base-labile group, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for selective deprotection using a mild base like piperidine without affecting the acid-labile side-chain protecting groups of other residues or the linkage to the solid support.[9][10]

  • Carboxyl Group: The methyl ester of the title compound serves as the protection for the carboxyl group. If the free carboxylic acid is desired in the final peptide, a different protecting group strategy for the cyclobutane carboxylate would be necessary, or the synthesis could be planned to allow for a final saponification step.

2.2. Activation and Coupling

The choice of coupling reagents is critical to overcome the steric bulk of the cyclobutane ring.[1][11] Standard carbodiimide-based activators like DIC/HOBt may result in lower yields. More potent activating agents are recommended.

Coupling ReagentClassKey Advantages for Hindered Amino Acids
HATU Uronium SaltPreferred for rapid and efficient coupling, minimizing racemization.[9]
HBTU Uronium SaltA reliable and commonly used reagent with good performance for many sterically hindered couplings.
PyBOP Phosphonium SaltOffers high coupling efficiency with reduced risk of carcinogenic byproducts compared to BOP.[11]
COMU Uronium SaltKnown for very fast coupling kinetics, beneficial for difficult sequences.

The mechanism involves the formation of a highly reactive ester intermediate, which then readily undergoes nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain on the solid support.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Cyclo_COOH Fmoc-NH-Cyclo-COOCH3 Activator HATU/Base Cyclo_COOH->Activator Activation Active_Ester Activated Ester Intermediate Activator->Active_Ester Coupled_Product Fmoc-NH-Cyclo-CO-NH-Peptide-Resin Active_Ester->Coupled_Product Resin_Peptide H2N-Peptide-Resin Resin_Peptide->Active_Ester Nucleophilic Attack

Caption: Activation and Coupling Workflow for this compound.

Detailed Experimental Protocols

The following protocols are designed for manual solid-phase synthesis using the Fmoc/tBu strategy.[1] They can be adapted for automated synthesizers.

3.1. Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or a pre-loaded Wang/Trityl resin.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Amino Acids: Fmoc-protected natural and non-natural amino acids.

  • Coupling Reagents: HATU, HBTU, or PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation/Washing: Cold diethyl ether.

3.2. Protocol: Single Coupling Cycle

This protocol outlines the steps for one cycle of amino acid addition.[12]

  • Resin Swelling:

    • Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes.[9][12]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve Fmoc-Methyl 3-aminocyclobutanecarboxylate (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For highly hindered couplings, extended reaction times or double coupling may be necessary.

    • Monitoring the Coupling: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is recommended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[12]

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

    • Wash the resin with DMF and DCM.

SPPS_Cycle Start Start with Peptide-Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Activated Amino Acid (e.g., HATU/DIPEA) Wash1->Couple Monitor 5. Monitor Coupling (Kaiser Test) Couple->Monitor Monitor->Couple Positive (Recouple) Wash2 6. Wash (DMF/DCM) Monitor->Wash2 Negative Capping 7. Capping (Optional) Wash2->Capping End Repeat for next amino acid Capping->End

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-Aminocyclobutanecarboxylate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Methyl 3-Aminocyclobutanecarboxylate in Preclinical Research

This compound is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its constrained cyclic structure which can impart favorable pharmacological properties. As a key intermediate, its timely and reliable synthesis at a scale suitable for preclinical trials is a critical step in the drug development pipeline. Preclinical studies, including essential toxicology and safety pharmacology assessments, necessitate the production of the active pharmaceutical ingredient (API) in quantities typically ranging from 100 to 1000 grams.[1] This application note provides a detailed guide for the scale-up synthesis of this compound, focusing on process robustness, impurity control, and adherence to the stringent quality standards required for preclinical drug candidates. We will explore viable synthetic strategies, present a detailed scalable protocol, and discuss the analytical and regulatory considerations paramount for advancing a compound from the laboratory to preclinical evaluation.

Strategic Selection of a Scalable Synthetic Route

The choice of a synthetic route for scale-up is governed by a multitude of factors beyond mere chemical yield. These include the cost and availability of starting materials, the safety of the chemical transformations, the ease of purification, and the generation of a favorable impurity profile. For the synthesis of this compound, two primary strategies are considered: photochemical [2+2] cycloaddition and the Hofmann rearrangement of a cyclobutane precursor.

A comparative analysis of these two approaches is crucial for selecting the most viable route for producing preclinical trial material.

Caption: Workflow for the scale-up synthesis of this compound HCl.

Materials and Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Heating mantle and cooling bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Methyl 3-oxocyclobutanecarboxylate (starting material)

  • Hydroxylamine hydrochloride

  • Pyridine

  • Polyphosphoric acid (PPA) or Tosyl chloride (TsCl)

  • Ammonia (aqueous solution)

  • Bromine

  • Sodium hydroxide

  • Methanol

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

Step 1: Oximation of Methyl 3-oxocyclobutanecarboxylate

  • To the 5 L flask, add methyl 3-oxocyclobutanecarboxylate (1 equivalent) and ethanol (5 volumes).

  • Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.2 equivalents) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water (10 volumes) and extract the product with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the oxime intermediate.

Step 2: Beckmann Rearrangement to the Lactam

  • To the crude oxime, add polyphosphoric acid (5-10 equivalents by weight) or dissolve in a suitable solvent and treat with Tosyl chloride and a base.

  • Heat the mixture to 80-100 °C for 2-4 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the lactam product with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude lactam may be purified by column chromatography or used directly in the next step.

Step 3: Hydrolysis and Amide Formation

  • Hydrolyze the lactam under basic conditions (e.g., aqueous NaOH) to the corresponding amino acid.

  • Protect the amino group (e.g., as a Boc derivative) and then convert the carboxylic acid to the primary amide using standard peptide coupling reagents or by forming the acid chloride followed by treatment with ammonia.

Step 4: Hofmann Rearrangement

  • Prepare a solution of sodium hydroxide (4 equivalents) in water.

  • Cool the solution to 0-5 °C and slowly add bromine (1.1 equivalents).

  • Add the cyclobutanecarboxamide (1 equivalent) to the cold hypobromite solution.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture and extract the crude 3-aminocyclobutanecarboxylic acid.

Step 5: Esterification and HCl Salt Formation

  • Suspend the crude 3-aminocyclobutanecarboxylic acid in methanol (10 volumes).

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.5 equivalents).

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude this compound hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure product.

Analytical Characterization for Preclinical Batches

The final product must be rigorously characterized to ensure its identity, purity, and quality. The following analytical techniques are essential:

Analytical Test Purpose Typical Specification
Appearance Visual inspectionWhite to off-white solid
Identity (¹H NMR, ¹³C NMR) Confirmation of chemical structureConforms to the structure of this compound hydrochloride
Purity (HPLC) Quantitation of the main component and impurities≥ 98.0%
Mass Spectrometry (MS) Confirmation of molecular weightConforms to the expected molecular ion
Residual Solvents (GC) Quantitation of solvents from the synthesisMeets ICH Q3C limits
Water Content (Karl Fischer) Determination of water content≤ 0.5%
Elemental Analysis Confirmation of elemental compositionWithin ±0.4% of theoretical values

Typical ¹H NMR Data (400 MHz, D₂O): δ 3.75 (s, 3H), 3.60-3.50 (m, 1H), 3.10-3.00 (m, 1H), 2.50-2.35 (m, 2H), 2.25-2.10 (m, 2H).

Preclinical Quality and Regulatory Considerations

The production of an API for preclinical studies must be conducted in a well-documented and controlled manner, although full cGMP compliance is not typically required. However, the principles of good laboratory practice (GLP) should be followed.

Impurity Profiling: A critical aspect of preclinical development is the identification and control of impurities. According to ICH Q3A guidelines, impurities should be reported, identified, and qualified based on their levels in the drug substance. [2]

  • Reporting Threshold: Impurities present at levels ≥0.05% should be reported.

  • Identification Threshold: Impurities present at levels ≥0.10% should be structurally characterized.

  • Qualification Threshold: Impurities above 0.15% or a daily intake of >1.0 mg may require toxicological qualification.

Potential Impurities in the Synthesis:

  • Starting materials and reagents: Unreacted starting materials and reagents from the final steps.

  • By-products: Isomers (cis/trans), over-brominated species from the Hofmann rearrangement, and products of side reactions.

  • Degradation products: Hydrolysis of the ester functionality.

A thorough understanding and control of these impurities are essential for ensuring the safety of the drug candidate in preclinical toxicology studies.

Conclusion

The successful scale-up synthesis of this compound for preclinical studies is a critical milestone in the drug development process. The detailed protocol and considerations presented in this application note provide a robust framework for producing this key intermediate with the required quality and in sufficient quantity. By carefully selecting a scalable synthetic route, meticulously executing the protocol, and rigorously characterizing the final product, researchers can confidently advance their drug candidates to the next stage of development.

References

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC - NIH. Available at: [Link]

  • API Development: Strategy and Best Practices in the Pharmaceutical Industry. (2020-09-17). Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Available at: [Link]

  • API Clinical Trials: From Preclinical Trials to Post-Marketing Surveillance. Pharmaoffer.com. (2023-04-20). Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. (2014-02-18). Available at: [Link]

  • Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. PMC - NIH. (2012-08-29). Available at: [Link]

  • Hofmann Rearrangement. PHARMD GURU. Available at: [Link]

Sources

Application Notes and Protocols for Methyl 3-aminocyclobutanecarboxylate as a Rigid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Conformational Control in Drug Discovery

The paradigm of modern drug discovery has progressively shifted from flat, aromatic molecules towards three-dimensional scaffolds that can better mimic the complex topographies of biological targets. A key strategy in this endeavor is the principle of conformational restriction. By reducing the rotational freedom of a molecule, we can pre-organize it into a bioactive conformation that is complementary to its target binding site. This pre-organization minimizes the entropic penalty upon binding, which can lead to significant gains in binding affinity and selectivity.[1] Rigid scaffolds are the lynchpins of this strategy, serving as spatially defined frameworks to which pharmacophoric elements can be appended with precise vectoral control.[2] Among the arsenal of rigid building blocks, small, strained carbocycles have emerged as particularly valuable tools. This guide focuses on one such scaffold: Methyl 3-aminocyclobutanecarboxylate .

The Cyclobutane Motif: A Privileged Scaffold for 3D Drug Design

The cyclobutane ring, though less common in marketed drugs than its five- and six-membered counterparts, offers a unique and advantageous set of properties for medicinal chemistry.[3] Its significant ring strain (26.3 kcal/mol) forces the ring into a puckered, non-planar conformation, providing a distinct three-dimensional geometry.[3][4] This inherent rigidity allows it to serve as a superior conformational locking element compared to more flexible linkers.[5]

Key advantages of incorporating a cyclobutane scaffold include:

  • Conformational Rigidity: The puckered ring structure rigidly projects substituents into distinct spatial vectors, enabling precise control over pharmacophore presentation.[4][6]

  • Increased sp³ Character: In an era dominated by "flat" aromatic compounds, increasing the fraction of sp³-hybridized carbons can improve aqueous solubility, reduce non-specific binding, and enhance metabolic stability.[7]

  • Novel Chemical Space: The underrepresentation of cyclobutanes in screening libraries means that their incorporation can lead to novel intellectual property and exploration of uncharted chemical space.[8]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a non-planar bioisostere for aromatic rings, alkenes, or larger, more flexible cycloalkanes, often improving pharmacokinetic properties.[3]

This compound exists as cis and trans diastereomers, each offering a different spatial relationship between the amine and the ester functionalities. This stereochemical diversity provides medicinal chemists with a powerful tool to fine-tune the geometry of their drug candidates.

Application Notes: Strategic Deployment of this compound

This compound is a bifunctional building block, featuring a nucleophilic amine and an electrophilic methyl ester. This allows for its seamless integration into larger molecules, typically through amide bond formation at the amino group. The hydrochloride salt is the most common commercially available form, which can be used directly in many coupling reactions with the addition of a base or neutralized prior to use.[3][4][5]

A Rigid Linker for Constraining Bioactive Conformations

Flexible aliphatic chains in drug candidates can lead to a significant loss of potency due to the entropic cost of adopting a single, receptor-bound conformation. Replacing a flexible linker with the rigid cyclobutane core of this compound can lock the molecule into a more favorable binding pose.

Causality: The puckered cyclobutane ring restricts bond rotation, forcing the flanking parts of the molecule into a well-defined spatial arrangement. Studies on peptides containing 1-aminocyclobutane-1-carboxylic acid have shown that this residue is a potent inducer of β-turn and helical conformations, highlighting the powerful conformational influence of the cyclobutane core.[6][9] By choosing between the cis and trans isomers, a medicinal chemist can orient pharmacophores at different angles to optimize interactions with the target protein.

A Non-Planar Bioisostere for Improved Physicochemical Properties

The piperazine ring is a common motif in CNS-active drugs but can be associated with off-target effects and metabolic liabilities.[10] The 1,3-disubstituted cyclobutane core can act as a non-planar, sp³-rich bioisostere for piperazine and other cyclic amines or even para-substituted phenyl rings.

Causality: Replacing a flat aromatic ring with a three-dimensional cyclobutane scaffold can disrupt π-π stacking interactions that may lead to off-target binding or poor solubility.[3] The increased sp³ character generally leads to improved solubility and can block sites of metabolism, enhancing the pharmacokinetic profile of a drug candidate.

Case Study: Development of Novel Tankyrase Inhibitors

A compelling example of the strategic use of this scaffold is in the design of tankyrase inhibitors.[7] Tankyrases are enzymes implicated in various cancers. In a hybridization design strategy, researchers sought to link two key pharmacophoric fragments. A short and rigid 1,3-trans-substituted cyclobutyl linker derived from (trans)-methyl 3-aminocyclobutanecarboxylate hydrochloride was designed as a novel linker to connect the fragments.

This choice was rationalized by the need for a rigid linker that would correctly orient the pharmacophores within the enzyme's binding site. The trans stereochemistry ensures a more linear and extended projection of the substituents compared to the cis isomer, which was crucial for spanning the required distance in the target protein. The resulting compound demonstrated activity against tankyrase, validating the use of the cyclobutane scaffold as an effective rigid linker in this context.[7]

Physicochemical and Spectroscopic Data

The hydrochloride salt of this compound is commercially available as both cis and trans isomers. Proper characterization is essential to confirm the identity and purity of the starting material.

Table 1: Physicochemical Properties

Propertycis-Methyl 3-aminocyclobutanecarboxylate HCltrans-Methyl 3-aminocyclobutanecarboxylate HCl
Molecular Formula C₆H₁₂ClNO₂C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol [3]165.62 g/mol [4]
CAS Number 1212304-86-3[3]1354940-69-4[4]
Appearance White to off-white solid[3]Solid

Table 2: Expected Spectroscopic Data for Characterization (Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data should be confirmed with supplier-provided spectra.)[5]

Data TypeExpected Characteristics for Hydrochloride Salt
¹H NMR δ (ppm): ~8.5 (br s, 3H, -NH₃⁺), ~3.7 (s, 3H, -OCH₃), ~3.5-4.0 (m, 1H, -CH-NH₃⁺), ~2.8-3.2 (m, 1H, -CH-CO₂Me), ~2.2-2.8 (m, 4H, -CH₂)
¹³C NMR δ (ppm): ~174 (-C=O), ~52 (-OCH₃), ~45 (-CH-NH₃⁺), ~38 (-CH-CO₂Me), ~30 (2 x -CH₂)
IR Spectroscopy ν (cm⁻¹): ~2800-3200 (broad, -NH₃⁺ stretch), ~1735 (strong, C=O ester stretch), ~1600 (N-H bend), ~1200 (C-O stretch)
Mass Spec (ESI+) m/z: 130.08 ([M+H]⁺ for free base, C₆H₁₂NO₂)

Experimental Protocols: Amide Coupling Reactions

The primary use of this compound in drug synthesis is as the amine component in an amide bond formation. The following are robust, self-validating protocols for this key transformation. The starting material is assumed to be the hydrochloride salt.

Protocol 1: Amide Coupling using EDC and HOBt

This is a classic and widely used carbodiimide-mediated coupling method suitable for a broad range of carboxylic acids. The reaction proceeds through the formation of a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester before reacting with the amine.

Diagram of the EDC/HOBt Coupling Workflow:

EDC_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester HOBt Active Ester Carboxylic_Acid->Active_Ester + EDC, HOBt EDC EDC HOBt HOBt Amide_Product Amide Product Active_Ester->Amide_Product Coupling Amine Methyl 3-aminocyclo- butanecarboxylate (as HCl salt) Amine->Amide_Product Coupling Base DIPEA Base->Amide_Product Coupling Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Purification->Final_Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, Brine, Ethyl Acetate (EtOAc), Anhydrous MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. Causality: This pre-activation step ensures the formation of the HOBt active ester, which is more stable and less prone to side reactions than the initial O-acylisourea intermediate.

  • In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (3.0 eq) to the amine solution and stir for 5 minutes. Causality: One equivalent of base neutralizes the HCl salt of the amine, and the excess base neutralizes the HCl generated from EDC·HCl and the HOBt reaction, driving the coupling to completion.

  • Add the amine/DIPEA solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x). Combine the organic layers.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc or DCM/MeOH) to yield the pure amide.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing the data to the expected values.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient uronium-based coupling reagent, often used for sterically hindered substrates or less reactive amines where EDC/HOBt may be sluggish.

Diagram of the HATU Coupling Workflow:

HATU_Coupling_Workflow cluster_reagents Reagents cluster_reaction One-Pot Reaction cluster_purification Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Vessel Reaction Vessel (Anhydrous DMF) Carboxylic_Acid->Reaction_Vessel Amine Methyl 3-aminocyclo- butanecarboxylate (as HCl salt) Amine->Reaction_Vessel HATU HATU HATU->Reaction_Vessel Base DIPEA Base->Reaction_Vessel Amide_Product Amide Product Reaction_Vessel->Amide_Product Stir at RT Workup Aqueous Workup Amide_Product->Workup Purification Chromatography Workup->Purification

Caption: Workflow for HATU mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound hydrochloride (1.1 eq), and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0-4.0 eq) dropwise to the stirred mixture. Causality: HATU rapidly activates the carboxylic acid in the presence of the base. Adding the base last initiates the reaction. The higher stoichiometry of base is required to neutralize the amine salt and the acidic byproducts of the HATU activation.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU couplings are typically much faster than EDC couplings. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 8-12 as described in Protocol 1.

Conclusion

This compound is a powerful and versatile building block for contemporary drug discovery. Its inherent rigidity and non-planar, sp³-rich nature provide a robust platform for applying principles of conformational constraint and bioisosterism. By locking flexible molecules into their bioactive conformations and offering favorable physicochemical properties, this scaffold can help overcome common challenges in lead optimization, including potency, selectivity, and pharmacokinetics. The straightforward and reliable amide coupling protocols described herein allow for its efficient incorporation, making it an invaluable addition to the medicinal chemist's toolbox for the rational design of next-generation therapeutics.

References

  • Willems, S., O'Brien-Brown, J., Jazayeri, A., & Rutjes, F. P. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Schneider, N., & Clark, D. E. (2013). The importance of three-dimensional shape in drug discovery. Future Medicinal Chemistry, 5(2), 273-287.
  • Anumala, R., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry, 60(23), 9573-9591. [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. [Link]

  • Sudo, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan, 36(2), 145-147. [Link]

  • Chen, K. X., & Njoroge, F. G. (2011). In Antiviral Drugs: From Basic Discovery Through Clinical Trials. Wiley.
  • Izquierdo, S., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(23), 9477-9487.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880.
  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1221-1231. [Link]

  • Hanessian, S., et al. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(26), 6239-6284.
  • PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Bär, T., et al. (2016). Privileged Scaffolds in Drug Discovery. Journal of Medicinal Chemistry, 59(11), 5263-5286.
  • Duncton, M. A. J. (2011). Minireview: The utility of 3- and 4-membered rings in drug design.
  • Doak, B. C., et al. (2014). On the importance of rigidity in designing small molecule drugs to tackle protein-protein interactions. Medicinal Chemistry Communications, 5(8), 1037-1044. [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 19, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Bak, A., et al. (2023). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Pharmaceuticals, 16(7), 984. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 19, 2026, from [Link]

  • Chegg. (2018). Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. Retrieved January 19, 2026, from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Al-Obeidi, F., & Hruby, V. J. (1989). Mimetics of peptide hormones. Trends in Pharmacological Sciences, 10(8), 336-340.
  • Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide modified backbones. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current Opinion in Chemical Biology, 2(4), 441-452.
  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability–are too many aromatic rings a liability? Drug Discovery Today, 14(21-22), 1011-1020.

Sources

Troubleshooting & Optimization

common byproducts in Methyl 3-aminocyclobutanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Route Identification

I am now delving into the common synthetic routes for Methyl 3-aminocyclobutanecarboxylate. I'm focusing my Google searches on identifying these routes and the typical byproducts associated with each. I will be looking closely at the specific details.

Expanding Route Exploration

Now I am expanding my search to explore the mechanistic details behind the byproducts. I'm focusing on the reaction conditions favoring byproduct formation. I'm also hunting for troubleshooting guides, protocols, and analytical methods. Moreover, I'm scouring the literature for strategies to mitigate or eliminate these undesired outcomes.

Analyzing Byproduct Mitigation Strategies

I'm now focusing on a more granular level, creating a structured support center. I'll construct a main FAQ with each question devoted to specific byproducts, citing the root causes with mechanistic details. I'll also develop a troubleshooting guide, organized by symptoms. I'm incorporating experimental protocols and reaction parameter tables. I'll use Graphviz diagrams, and compile a full references section with clickable URLs.

Beginning Synthetic Routes

I've initiated the exploration of synthetic routes for this compound. Early searches have surfaced potential strategies, including the Hofmann rearrangement of a primary amide and reductive amination. These initial findings offer a starting point for more detailed analysis.

Refining Search Parameters

I'm finding the initial search results are too broad. While Hofmann rearrangement and reductive amination are potential routes, they aren't specific to the cyclobutane target. I need to narrow the focus to procedures explicitly for this compound to understand the specific byproducts generated in those processes. The aim is to refine search terms.

Pinpointing Cyclobutane Synthesis

I'm focusing intently on cyclobutane ring opening and relevant compound synthesis. The earlier search gave broad insights, yet specific procedures for this compound remain elusive. I'm now refining search terms to find detailed, step-by-step synthetic routes. My aim is to identify the precise method.

Targeting Reaction Pathways

I've examined a patent describing trans-3-aminocyclobutanol synthesis, a close relative, but haven't found a direct path to the specific this compound. The search for "methyl 3-aminocrotonate" was unfruitful. To troubleshoot effectively, detailed routes for the target molecule are crucial. I'm now aiming for targeted searches.

Considering Synthetic Routes

I've been exploring synthetic routes for this compound. The prior search yielded some useful insights, touching on potentially applicable methods, like the Curtius, Hofmann, and Schmidt rearrangements. These results were rather broad, but I now have a solid foundation to refine the approach.

Narrowing Down Methods

I am now focusing on refining the search for specific procedures. General methods like the Curtius and Hofmann rearrangements are promising, but I need details. I am now looking for concrete examples, especially for the Hofmann rearrangement of 3-carbamoylcyclobutanecarboxylate, as this is a key step. Knowing specific byproducts is essential for troubleshooting.

Examining Synthesis Possibilities

I've been looking at some synthetic pathways for this compound. Specifically, I've gathered information on Reductive Amination and rearrangements like Curtius, Hofmann, and Schmidt. These seem like theoretically viable routes to pursue, but I'm still evaluating them closely.

Analyzing Procedure Gaps

I'm now focusing on specific experimental procedures. While I've reviewed potential reaction types for this compound synthesis, like reductive amination and rearrangements, I'm missing concrete examples. Understanding the nuances of byproducts requires detailed protocols, and I need this to anticipate challenges and develop effective troubleshooting strategies. I need to get into the weeds, and find more specific synthesis procedures for this or closely related molecules.

Technical Support Center: Synthesis of Methyl 3-aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-aminocyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired stereochemistry. The most common and effective strategies include:

  • Reductive Amination of Methyl 3-oxocyclobutanecarboxylate: This is arguably the most direct and widely used method. It involves the reaction of the ketone precursor with an amine source in the presence of a reducing agent.

  • Hofmann, Curtius, and Schmidt Rearrangements: These classic name reactions provide pathways to synthesize the target amine from a carboxylic acid derivative of the cyclobutane ring, involving the loss of one carbon atom.

This guide will delve into the intricacies of these methods, providing you with the necessary knowledge to troubleshoot and optimize your experimental outcomes.

Section 1: Reductive Amination of Methyl 3-oxocyclobutanecarboxylate

This two-step approach first involves the synthesis of the key intermediate, Methyl 3-oxocyclobutanecarboxylate, followed by its conversion to the desired amine.

Workflow for Reductive Amination

cluster_0 Step 1: Synthesis of Ketone Precursor cluster_1 Step 2: Reductive Amination 3-Oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic acid Esterification Esterification (Methanol, Acid catalyst) 3-Oxocyclobutanecarboxylic_acid->Esterification Methyl_3-oxocyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate Esterification->Methyl_3-oxocyclobutanecarboxylate Reductive_Amination Reductive Amination (Reducing agent, e.g., NaBH3CN) Methyl_3-oxocyclobutanecarboxylate->Reductive_Amination Ammonia_source Ammonia Source (e.g., NH4OAc) Ammonia_source->Reductive_Amination Methyl_3-aminocyclobutanecarboxylate This compound Reductive_Amination->Methyl_3-aminocyclobutanecarboxylate

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting and FAQs for Reductive Amination

Q1: My yield for the synthesis of Methyl 3-oxocyclobutanecarboxylate from 3-oxocyclobutanecarboxylic acid is low. What are the common causes?

A1: Low yields in the esterification of 3-oxocyclobutanecarboxylic acid are often attributed to incomplete reaction or product degradation. Here are some key factors to consider:

  • Incomplete Reaction: The esterification is an equilibrium process. To drive the reaction forward, it is crucial to use an excess of methanol, which acts as both a reagent and a solvent.[1] Additionally, ensuring a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid, is critical for the reaction to proceed at a reasonable rate.[1]

  • Reaction Time and Temperature: The reaction is typically refluxed to ensure a sufficient reaction rate.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]

  • Work-up Procedure: During the work-up, neutralizing the acid catalyst with a saturated sodium bicarbonate solution is a crucial step.[1] Incomplete neutralization can lead to product degradation during solvent removal. The extraction process with a suitable organic solvent like ethyl acetate should be performed thoroughly to ensure complete recovery of the product.[1]

Q2: I am observing multiple byproducts during the reductive amination step. How can I improve the selectivity?

A2: The formation of byproducts in reductive amination is a common issue. Key to improving selectivity is the choice of the reducing agent and the control of reaction conditions.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent for reductive amination because it is selective for the protonated imine intermediate over the starting ketone.[2] This minimizes the reduction of the starting material to the corresponding alcohol. Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) can also be effective.[2]

  • pH Control: The reaction is typically carried out in a weakly acidic medium (pH 6-7). This is a delicate balance: the medium needs to be acidic enough to catalyze the formation of the imine intermediate but not so acidic that it deactivates the amine nucleophile or promotes side reactions.

  • One-Pot vs. Two-Step Procedure: While a one-pot reaction is efficient, if byproduct formation is significant, consider a two-step procedure. First, form the imine by reacting the ketone with the ammonia source, and then add the reducing agent in a separate step. This can sometimes improve the yield of the desired amine.

Q3: The purification of this compound is challenging. What are the recommended methods?

A3: The basic nature of the amino group and the polarity of the molecule can complicate purification.

  • Extraction: After the reaction, a standard work-up involves quenching the reaction and then performing a liquid-liquid extraction. It is important to adjust the pH of the aqueous layer to be basic (pH > 9) to ensure the amine is in its free base form, which is more soluble in organic solvents.

  • Column Chromatography: Silica gel chromatography is a common method for purification. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is used to prevent the product from tailing on the acidic silica gel.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger scales.

Experimental Protocol: Reductive Amination

Part A: Synthesis of Methyl 3-oxocyclobutanecarboxylate [1]

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) in methanol (20 mL), slowly add concentrated sulfuric acid (0.2 mL) at room temperature.

  • Heat the reaction mixture to reflux (approximately 75°C) and monitor the reaction progress by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature and carefully add saturated sodium bicarbonate solution to quench the reaction until the effervescence ceases.

  • Remove the methanol by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-oxocyclobutanecarboxylate.

Part B: Reductive Amination to this compound

  • Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 g, 7.8 mmol) and ammonium acetate (3.0 g, 39 mmol) in methanol (20 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (0.59 g, 9.4 mmol) in small portions.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 1M HCl until the pH is ~2.

  • Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any unreacted starting material.

  • Basify the aqueous layer with 6M NaOH until the pH is >9.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Parameter Recommended Value Rationale
Esterification Catalyst Concentrated H2SO4Strong acid catalyst to accelerate the reaction.[1]
Reductive Amination Reducing Agent NaBH3CNSelective for the imine intermediate.[2]
Reductive Amination pH Weakly acidicPromotes imine formation without deactivating the amine.
Purification pH (Extraction) >9Ensures the amine is in its free base form for better organic solubility.

Section 2: Rearrangement Reactions (Hofmann, Curtius, Schmidt)

These methods provide an alternative route, especially when the corresponding cyclobutanecarboxylic acid or amide is readily available. These reactions involve the conversion of a carboxylic acid or its derivative into a primary amine with one less carbon atom.[3][4][5]

Conceptual Overview of Rearrangement Reactions

cluster_Hofmann Hofmann Rearrangement cluster_Curtius Curtius Rearrangement cluster_Schmidt Schmidt Reaction Carboxylic_Acid_Derivative Cyclobutane Carboxylic Acid Derivative Amide Amide Carboxylic_Acid_Derivative->Amide Acyl_Azide Acyl Azide Carboxylic_Acid_Derivative->Acyl_Azide Carboxylic_Acid Carboxylic Acid Carboxylic_Acid_Derivative->Carboxylic_Acid Isocyanate_Intermediate Isocyanate Intermediate Amine_Product 3-Aminocyclobutane Derivative Isocyanate_Intermediate->Amine_Product Hydrolysis Hofmann Br2, NaOH Amide->Hofmann Hofmann->Isocyanate_Intermediate Curtius Heat Acyl_Azide->Curtius Curtius->Isocyanate_Intermediate Schmidt HN3, H+ Carboxylic_Acid->Schmidt Schmidt->Isocyanate_Intermediate

Caption: Comparison of Hofmann, Curtius, and Schmidt rearrangements for amine synthesis.

Troubleshooting and FAQs for Rearrangement Reactions

Q1: I am attempting a Hofmann rearrangement, but the yield is poor. What are the critical parameters?

A1: The Hofmann rearrangement is sensitive to reaction conditions.

  • Stoichiometry of Reagents: The use of precise amounts of bromine and a strong base like sodium hydroxide is crucial.[3] An excess of bromine can lead to side reactions.

  • Temperature Control: The initial reaction to form the N-bromoamide is typically done at a low temperature, followed by heating to induce the rearrangement to the isocyanate.[3] Overheating can cause degradation of the product.

  • Purity of the Starting Amide: The starting cyclobutane carboxamide should be pure, as impurities can interfere with the reaction.

Q2: The Curtius rearrangement is not proceeding to completion. What could be the issue?

A2: The Curtius rearrangement involves the thermal decomposition of an acyl azide.[4]

  • Formation of the Acyl Azide: The acyl azide can be prepared from the corresponding acyl chloride and sodium azide, or from the carboxylic acid using diphenylphosphoryl azide (DPPA).[4] Incomplete formation of the acyl azide will naturally lead to a low yield.

  • Reaction Temperature and Solvent: The rearrangement requires heating to proceed.[4] The choice of an inert, high-boiling solvent like toluene or xylene is important. The temperature should be high enough to induce the rearrangement but not so high as to cause decomposition.

  • Trapping the Isocyanate: The intermediate isocyanate is reactive and is often trapped in situ with an alcohol (like t-butanol to form a Boc-protected amine) or water to form the amine.[4][6]

Q3: I am concerned about the safety of the Schmidt reaction due to the use of hydrazoic acid. Are there safer alternatives?

A3: Hydrazoic acid (HN3) is indeed highly toxic and explosive. The Schmidt reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • In Situ Generation of Hydrazoic Acid: To mitigate the risks, hydrazoic acid can be generated in situ from sodium azide and a strong acid like sulfuric acid.[5]

  • Alternative Reagents: For some applications, safer alternatives to hydrazoic acid are being explored, though they may not be as generally applicable. It is worth consulting recent literature for specific transformations.

  • Alternative Reactions: If safety is a major concern, the Curtius rearrangement is often a safer alternative to the Schmidt reaction for converting a carboxylic acid to an amine.[4][5]

Summary and Concluding Remarks

Improving the yield of this compound synthesis requires a careful consideration of the chosen synthetic route and meticulous control over reaction parameters. For the commonly employed reductive amination pathway, the selection of a selective reducing agent and careful pH control are paramount. For the rearrangement-based methods, precise stoichiometry and temperature control are critical for success.

This guide provides a foundation for troubleshooting common issues encountered during the synthesis of this important molecule. We encourage you to use this information as a starting point for your own process optimization.

References

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

  • Royal Society of Chemistry. Preparation of methyl 3-nitrobenzoate. [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • National Institutes of Health. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. [Link]

  • RTI International. An improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3- carboxylic acid. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Organic Chemistry Portal. Schmidt Reaction. [Link]

  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Google Patents.
  • Wikipedia. Schmidt reaction. [Link]

  • YouTube. 22.4b Synthesis of Amines Hofmann Rearrangement. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • YouTube. 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. [Link]

  • Chemistry LibreTexts. Schmidt Reaction. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Synthesis of (S)-8a-methyl-3,4,8,8a-tetrahydro-1,6-(2H,7H)-naphthalenedione via N-tosyl-(Sa)-binam-L-prolinamide organocatalysis. [Link]

  • Royal Society of Chemistry. Recent advances in the total synthesis of cyclobutane-containing natural products. [Link]

  • ResearchGate. Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),.... [Link]

  • Wikipedia. Reductive amination. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Scribd. Cyclobutane Synthesis Methods Review. [Link]

  • Chemist Wizards. Hoffmann Rearrangement. [Link]

  • ResearchGate. The Schmidt rearrangements | Request PDF. [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • YouTube. Reductive amination. [Link]

  • Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • L.S.College, Muzaffarpur. Schmidt rearrangement.pdf. [Link]

  • Chemistry Steps. Hofmann Rearrangement. [Link]

  • Royal Society of Chemistry. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • ChemBK. methyl 3-oxocyclobutanecarboxylate. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

Sources

Technical Support Center: Navigating the Purification of Methyl 3-aminocyclobutanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cis/trans isomers of Methyl 3-aminocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these closely related stereoisomers. The structural nuances of the cyclobutane ring, coupled with the polarity of the amino and ester functional groups, demand a sophisticated and well-understood purification strategy.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your purification workflows.

Understanding the Core Challenge

The primary difficulty in separating cis and trans isomers of this compound lies in their similar physicochemical properties.[1][2] Both isomers share the same molecular weight and elemental composition, and their polarity differences can be subtle. This makes conventional purification techniques like standard flash chromatography often inefficient, leading to poor resolution and cross-contamination.

The cyclobutane ring's puckered conformation introduces distinct spatial arrangements of the amino and methyl carboxylate groups. In the cis isomer, these groups reside on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereochemical difference is the key to achieving successful separation.

Frequently Asked Questions (FAQs)

Q1: Why is my standard silica gel column chromatography failing to separate the cis and trans isomers?

A1: Standard silica gel chromatography relies on differences in polarity. The cis and trans isomers of this compound can have very similar polarities, leading to overlapping elution profiles. The small, polar nature of these molecules can also lead to strong interactions with the silica surface, causing peak tailing and poor resolution.[3][4] For more effective separation, more specialized chromatographic techniques are often necessary.

Q2: What is the most reliable method for confirming the stereochemistry of my separated isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the stereochemistry of cis and trans cyclobutane derivatives.[5][6] The key is to analyze the proton-proton coupling constants (³J). Generally, the coupling constant between vicinal protons on a cyclobutane ring is different for cis and trans isomers. For cyclobutane systems, the cis coupling constant is typically larger than the trans coupling constant.[7][8] Two-dimensional NMR techniques like NOESY can provide further unambiguous confirmation by showing through-space correlations between protons on the same face of the ring.[6]

Q3: Can I use recrystallization to separate the isomers?

A3: Recrystallization can be a viable and scalable method if the cis and trans isomers exhibit significantly different solubilities in a particular solvent system.[5][9][10] This often requires screening a variety of solvents or solvent mixtures to find conditions where one isomer selectively crystallizes while the other remains in the mother liquor. Fractional crystallization has been successfully used to separate diastereomers of various cyclic compounds.[10]

Q4: Are there any chemical modifications I can make to improve separation?

A4: Yes, derivatization of the primary amine is a powerful strategy.[11][12] By reacting the amine with a suitable reagent, you can introduce a bulky or chromophoric group. This can accentuate the subtle structural differences between the isomers, leading to better separation by chromatography. The resulting derivatives often have improved chromatographic properties and can be easier to detect.[13][14]

Troubleshooting Guides

Issue 1: Poor Resolution in HPLC
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Column Chemistry Switch to a chiral stationary phase (CSP) or a polar-embedded column.Chiral columns are designed to separate stereoisomers based on their three-dimensional structure.[15][16][17] Polar-embedded columns can offer different selectivity for polar analytes compared to standard C18 phases.
Suboptimal Mobile Phase Systematically vary the solvent strength and composition. Consider using additives like trifluoroacetic acid (TFA) to improve peak shape for the amine.Adjusting the mobile phase can significantly impact the retention and selectivity of the isomers. TFA can protonate the amine, reducing its interaction with residual silanols on the stationary phase and minimizing peak tailing.
Isomers are Co-eluting Consider derivatization of the amine with a chiral or bulky reagent.Derivatization creates diastereomers with larger differences in their physical properties, making them easier to separate using standard chromatographic techniques.[18][19]
Issue 2: Difficulty in Detecting Isomers
Potential Cause Troubleshooting Step Scientific Rationale
Lack of a UV Chromophore Use a derivatizing agent that introduces a UV-active or fluorescent tag.Aliphatic amines like this compound do not have a strong chromophore, making UV detection challenging. Derivatization with reagents like dansyl chloride or FMOC-Cl adds a highly responsive group for detection.[12][14]
Low Concentration Employ a more sensitive detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).MS and ELSD are universal detectors that do not rely on the analyte having a chromophore, allowing for the detection of a wider range of compounds at low concentrations.

Experimental Protocols & Workflows

Protocol 1: Chiral HPLC for Isomer Separation

This protocol outlines a general approach for separating the cis and trans isomers using chiral HPLC. Optimization will be required based on the specific chiral stationary phase used.

Materials:

  • Mixture of cis/trans this compound

  • HPLC-grade hexane, isopropanol (IPA), and ethanol

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or cyclodextrin-based)

  • HPLC system with UV or MS detector

Method:

  • Column Selection: Choose a chiral stationary phase known for separating amines or small polar molecules. Polysaccharide-based CSPs are often a good starting point.[17]

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of hexane and an alcohol modifier (IPA or ethanol). A common starting point is 90:10 hexane:IPA.

  • Equilibration: Equilibrate the column with the initial mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Dissolve a small amount of the isomer mixture in the mobile phase and inject it onto the column.

  • Elution and Detection: Monitor the elution profile using a UV detector (if derivatized) or a mass spectrometer.

  • Optimization: If separation is not optimal, systematically adjust the mobile phase composition (e.g., increase or decrease the percentage of alcohol) and the flow rate.

Diagram: Chiral HPLC Workflow

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_eval Evaluation & Optimization prep_sample Dissolve Isomer Mixture in Mobile Phase prep_system Equilibrate Chiral Column inject Inject Sample prep_system->inject separate Isocratic/Gradient Elution inject->separate detect UV/MS Detection separate->detect eval Evaluate Resolution detect->eval optimize Adjust Mobile Phase or Flow Rate eval->optimize Poor Resolution collect Collect Fractions eval->collect Good Resolution optimize->prep_system

Caption: Workflow for chiral HPLC separation of isomers.

Protocol 2: Derivatization for Enhanced Separation and Detection

This protocol describes a general procedure for derivatizing the amino group to improve chromatographic separation.

Materials:

  • Mixture of cis/trans this compound

  • Derivatizing agent (e.g., Dansyl chloride, FMOC-Cl)[12][14]

  • Aprotic solvent (e.g., acetonitrile, THF)

  • Base (e.g., triethylamine, DIPEA)

  • Quenching reagent (e.g., water, dilute acid)

Method:

  • Reaction Setup: Dissolve the isomer mixture in the aprotic solvent in a clean, dry flask.

  • Add Base: Add a slight excess of the base to the solution.

  • Add Derivatizing Agent: Slowly add a solution of the derivatizing agent (typically 1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding the appropriate quenching reagent.

  • Workup: Perform an aqueous workup to remove excess reagents and byproducts. Extract the derivatized product with a suitable organic solvent.

  • Purification: Purify the resulting diastereomeric mixture by standard column chromatography or HPLC. The increased steric bulk and potential for new interactions of the derivatives often lead to significantly improved separation.

Diagram: Troubleshooting Logic for Isomer Purification

G cluster_advanced Advanced Techniques start Isomer Mixture chrom Standard Column Chromatography start->chrom eval1 Separation Achieved? chrom->eval1 success Pure Isomers eval1->success Yes fail Co-elution eval1->fail No hplc Chiral HPLC fail->hplc deriv Derivatization fail->deriv recrys Recrystallization fail->recrys eval2 Separation Achieved? hplc->eval2 deriv->chrom Re-attempt recrys->eval2 eval2->success Yes eval2->deriv No, try another method

Caption: Decision tree for selecting a purification strategy.

Conclusion

The purification of cis and trans isomers of this compound presents a significant but surmountable challenge. A systematic approach that begins with proper analytical characterization, followed by the exploration of advanced chromatographic techniques, derivatization strategies, or crystallization, will ultimately lead to the successful isolation of pure isomers. This guide provides the foundational knowledge and practical steps to navigate these complexities effectively.

References

  • Tai, H. C., & Lee, Y. J. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food Preservation. [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate. [Link]

  • Separation of diastereomers by extractive distillation.
  • Separation and purification of cis and trans isomers.
  • Separation of cis and trans isomers.
  • How can we separate diastereomers of larger organic moiety?. ResearchGate. [Link]

  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. [Link]

  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1541-1632. [Link]

  • Kusano, T., & Harada, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(6), 7247-7281. [Link]

  • Separation of diastereomers.
  • Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. [Link]

  • How does NMR differentiate between cis and trans isomers?. TutorChase. [Link]

  • 1 H NMR spectra showing the transformation of trans-3 to cis-3 in... ResearchGate. [Link]

  • What mode of chromatography would you recommend using for the separation of polar, low molecular weight, non-volatile impurities?. ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 51(3), 231-239. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminocyclobutane Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the carboxylation of aminocyclobutanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this critical synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction and achieve optimal results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the carboxylation of aminocyclobutanes, providing concise answers and foundational knowledge.

Q1: What is the fundamental mechanism of aminocyclobutane carboxylation?

A: The carboxylation of aminocyclobutanes typically proceeds via the formation of a nucleophilic carbanion at the carbon bearing the amino group, which then attacks an electrophilic carbon source, most commonly carbon dioxide (CO₂). The reaction is often facilitated by a strong base that deprotonates the C-H bond adjacent to the nitrogen atom. The stability of the resulting carbanion is a key factor influencing the reaction's success.

Q2: Why is the choice of base so critical in this reaction?

A: The choice of base is paramount as it governs the efficiency of deprotonation and can influence side reactions. A base that is too weak may result in low conversion, while an overly strong or sterically unhindered base might lead to undesired side reactions, such as deprotonation at other sites or reaction with the solvent.[1] Common bases for such transformations include organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA).[1]

Q3: What are the most common sources of carbon dioxide for this reaction?

A: The most common and convenient source of carbon dioxide is dry ice (solid CO₂).[2] Alternatively, gaseous CO₂ from a cylinder can be bubbled through the reaction mixture.[1] It is crucial to use anhydrous CO₂ to prevent quenching of the organometallic intermediates.

Q4: How can I monitor the progress of my aminocyclobutane carboxylation reaction?

A: Reaction progress can be monitored by thin-layer chromatography (TLC) if the starting material and product have different polarities.[3] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[4][5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying the desired product and any potential byproducts.[7]

Q5: What are the key safety precautions to consider during this reaction?

A: This reaction involves highly reactive and often pyrophoric reagents like organolithiums. It is essential to work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Quenching of reactive reagents should be done carefully at low temperatures.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot common issues encountered during the carboxylation of aminocyclobutanes.

Problem 1: Low or No Conversion of Starting Material
Q: I am observing very low conversion of my aminocyclobutane starting material. What are the potential causes and how can I address them?

A: Low conversion is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Insufficient Deprotonation:

    • Cause: The base may not be strong enough, or the reaction temperature might be too high for the stability of the organometallic intermediate.

    • Solution: Consider using a stronger base, such as a different organolithium reagent or adding a co-solvent like hexamethylphosphoramide (HMPA) (use with caution due to toxicity). Alternatively, performing the deprotonation at a lower temperature (e.g., -78 °C) can enhance the stability of the intermediate.[1]

  • Poor Quality of Reagents:

    • Cause: Organolithium reagents degrade over time. The aminocyclobutane starting material or the solvent may contain traces of water.

    • Solution: Titrate your organolithium reagent before use to determine its exact molarity. Ensure your aminocyclobutane and solvents are rigorously dried.

  • Inefficient CO₂ Quench:

    • Cause: The addition of CO₂ might be too slow, or the CO₂ source may not be pure.

    • Solution: Add the reaction mixture to a large excess of freshly crushed, high-quality dry ice. This ensures rapid and efficient carboxylation.

Problem 2: Formation of Multiple Products or Side Reactions
Q: My reaction mixture shows multiple spots on TLC, and the crude NMR is complex. What are the likely side reactions and how can I suppress them?

A: The formation of multiple products indicates competing reaction pathways. Here are some common side reactions and mitigation strategies:

  • Product Deprotonation:

    • Cause: The product, an α-amino acid, has an acidic proton on the carboxyl group and the amine. The organometallic intermediate can be quenched by the product.[1]

    • Solution: Use a slight excess of the base to ensure complete deprotonation of the starting material and to account for any product deprotonation. A two-equivalent base strategy might be necessary.

  • Reaction with Solvent:

    • Cause: Some strong bases, like n-butyllithium, can deprotonate ethereal solvents like THF, especially at higher temperatures.[1]

    • Solution: Maintain a low reaction temperature (-78 °C) during deprotonation. Consider using a less reactive solvent like diethyl ether or a hydrocarbon solvent.[1]

  • Decarboxylation:

    • Cause: The carboxylic acid product might be unstable under the reaction or workup conditions and undergo decarboxylation.[8]

    • Solution: Ensure the workup is performed at a low temperature and avoid prolonged exposure to strong acids or bases.

Problem 3: Difficulty in Product Isolation and Purification
Q: I am struggling to isolate my aminocyclobutane carboxylic acid product. What are some effective purification strategies?

A: Aminocyclobutane carboxylic acids can be challenging to isolate due to their zwitterionic nature and high polarity.

  • Workup Procedure:

    • Issue: The product may be soluble in the aqueous layer during extraction.[9]

    • Solution: After quenching, carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its water solubility. Ion-exchange chromatography can be a very effective purification method for amino acids.

  • Purification Technique:

    • Issue: Standard silica gel chromatography can be difficult due to the high polarity of the product.

    • Solution: Consider using reverse-phase chromatography or derivatizing the amino acid to a less polar ester or N-protected derivative before purification. Recrystallization is also a viable option for obtaining highly pure material.

III. Experimental Protocols & Data

This section provides a detailed, step-by-step methodology for a typical aminocyclobutane carboxylation reaction, along with tables summarizing key reaction parameters.

General Protocol for the Carboxylation of N-Boc-aminocyclobutane

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Preparation of the Reaction Setup

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled.

  • The flask is purged with dry nitrogen or argon for 15-20 minutes.

Step 2: Deprotonation

  • N-Boc-aminocyclobutane (1.0 eq) is dissolved in anhydrous THF (see Table 1 for concentration recommendations) and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of n-butyllithium (1.1 - 1.5 eq) in hexanes is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • The reaction mixture is stirred at -78 °C for the optimized duration (see Table 1).

Step 3: Carboxylation

  • In a separate flask, a large excess of freshly crushed dry ice is placed.

  • The reaction mixture is slowly transferred via cannula onto the dry ice with vigorous stirring.

  • The mixture is allowed to warm to room temperature as the excess CO₂ sublimes.

Step 4: Workup and Isolation

  • The reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is separated and washed with diethyl ether to remove any non-polar impurities.

  • The pH of the aqueous layer is adjusted to ~3-4 with 1 M HCl.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Step 5: Purification

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale
Temperature -78 °C to -40 °CLower temperatures favor the stability of the organometallic intermediate and minimize side reactions.[10][]
Base Equivalents 1.1 to 2.0 eqA slight excess of base ensures complete deprotonation. Higher equivalents may be needed to counteract product inhibition.[1]
Concentration 0.1 to 0.5 MHigher concentrations can increase the reaction rate but may also promote side reactions.[10][]
Solvent THF, Diethyl EtherAnhydrous, non-protic solvents are essential. THF is common, but diethyl ether can be less reactive towards strong bases.[1]

IV. Visualizations

Reaction Mechanism

Aminocyclobutane Carboxylation Mechanism cluster_deprotonation Step 1: Deprotonation cluster_carboxylation Step 2: Carboxylation cluster_workup Step 3: Acidic Workup A Aminocyclobutane Derivative B Organometallic Intermediate (Carbanion) A->B + Base C Carboxylate Salt B->C + CO₂ Base Strong Base (e.g., n-BuLi) D Aminocyclobutane Carboxylic Acid C->D + H⁺ CO2 CO₂ (Dry Ice) H H⁺ Troubleshooting Workflow Start Reaction Issue Low_Conversion Low/No Conversion Start->Low_Conversion Side_Products Multiple Side Products Start->Side_Products Isolation_Problem Isolation Difficulty Start->Isolation_Problem Check_Base Check Base Strength & Reagent Quality Low_Conversion->Check_Base Optimize_Temp Optimize Temperature (Lower Temp) Low_Conversion->Optimize_Temp Improve_Quench Improve CO₂ Quench (Excess Dry Ice) Low_Conversion->Improve_Quench Adjust_Stoichiometry Adjust Base Stoichiometry (1.1-2.0 eq) Side_Products->Adjust_Stoichiometry Change_Solvent Change Solvent (e.g., Diethyl Ether) Side_Products->Change_Solvent Workup_Conditions Modify Workup (Low Temp, pH control) Side_Products->Workup_Conditions Optimize_Workup Optimize Workup pH (Isoelectric Point) Isolation_Problem->Optimize_Workup Derivatize Derivatize for Purification Isolation_Problem->Derivatize Ion_Exchange Use Ion-Exchange Chromatography Isolation_Problem->Ion_Exchange

Caption: A workflow for troubleshooting common reaction issues.

V. References

  • Donohoe, T. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2216-2239. [Link]

  • Reddit. (2023). Trouble shooting carboxylation reaction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Butcher, R. J., et al. (2014). 1-Azaniumylcyclobutane-1-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o217. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • Izquierdo, S., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(19), 7545-7554. [Link]

  • PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]

  • Acero, J. L., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. [Link]

  • McGaw, B. A., et al. (1985). Selected ion monitoring/isotope dilution mass spectrometric determination of 1-aminocyclopropane-1-carboxylic acid levels in ripening tomato fruit. Analytical Biochemistry, 149(1), 130-135. [Link]

  • Pearson. (2022). Carboxylation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Kleij, A. W., et al. (2018). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. The Journal of Organic Chemistry, 83(15), 8486-8493. [Link]

  • Wikipedia. (n.d.). Carboxylation. Retrieved from [Link]

  • ResearchGate. (2021). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Retrieved from [Link]

  • Zhu, J., et al. (2017). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL. [Link]

  • Erb, T. J. (2011). Carboxylases in Natural and Synthetic Microbial Pathways. Applied and Environmental Microbiology, 77(24), 8466-8477. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • National Institutes of Health. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Van de Poel, B., et al. (2015). 1-Aminocyclopropane-1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 6, 951. [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Guide for Coupling Reactions with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered coupling reactions. The formation of an amide bond is fundamental in chemical synthesis; however, when one or both coupling partners are sterically hindered, reaction kinetics can be dramatically impeded, leading to low yields, incomplete reactions, and the formation of side products.[1][2] This resource provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize these challenging transformations.

I. Diagnosis of Common Issues

Question 1: My reaction shows low or no conversion. What are the primary factors to investigate?

Low or no product formation is the most common issue when dealing with sterically hindered amines. The root cause is almost always related to the reduced nucleophilicity of the amine and the steric clash that prevents the necessary orbital overlap for bond formation.[3]

Here’s a systematic approach to diagnose the problem:

  • Reagent Choice is Critical: Standard coupling reagents may be ineffective for hindered substrates.[4] The selection of a more potent activating agent is the first and most crucial step.

  • Reaction Conditions Are Suboptimal: Temperature, solvent, and concentration play a significant role in overcoming the high activation energy of these reactions.

  • Amine Basicity and Nucleophilicity: Highly hindered amines are often poor nucleophiles. Understanding the electronic properties of your specific amine is key.

Troubleshooting Workflow: Low Conversion

G cluster_0 Initial Observation: Low/No Conversion cluster_1 Troubleshooting Steps cluster_2 Outcome Start Low or No Conversion Observed Reagent Evaluate Coupling Reagent Is it potent enough for hindered substrates? Start->Reagent Conditions Assess Reaction Conditions (Temp, Solvent, Concentration) Reagent->Conditions If reagent is appropriate Reassess Re-evaluate Strategy (Consider alternative synthetic route) Reagent->Reassess If reagent is inadequate DoubleCouple Perform a Double Coupling Conditions->DoubleCouple If conditions seem optimal HigherTemp Increase Reaction Temperature Conditions->HigherTemp If conditions can be intensified Monitor Monitor Reaction Progress (e.g., Isatin test for free amines) DoubleCouple->Monitor Success Successful Coupling Monitor->Success If test is negative Monitor->Reassess If test remains positive HigherTemp->Monitor

Caption: Troubleshooting workflow for low conversion in hindered couplings.

II. Reagent Selection and Optimization

Question 2: Which coupling reagents are most effective for sterically hindered amines?

Standard carbodiimide reagents like DCC or EDC are often insufficient for coupling sterically hindered amino acids due to steric hindrance.[4][5] More potent aminium/uronium or phosphonium salt-based reagents are generally required.[6]

Coupling ReagentClassRelative Performance for Hindered CouplingsKey Considerations
HATU Aminium/UroniumVery HighOften considered the gold standard for difficult couplings.[3][7] Can lead to guanidinylation of the N-terminus if used in excess.[3][8]
HCTU Aminium/UroniumHighA highly effective and often more cost-effective alternative to HATU.
COMU Aminium/UroniumVery HighHas coupling efficiencies comparable to HATU and is a non-explosive alternative to reagents containing HOBt or HOAt.[6]
PyBOP PhosphoniumHighA good choice for hindered systems, generating a reactive OBt ester.[1][8]
T3P® Phosphonic AnhydrideHighGives superior results for sterically hindered peptides, especially in solution-phase synthesis.[6]
Acyl Fluorides Acyl HalideHighIn situ generation of acyl fluorides can be highly effective for coupling both sterically hindered and electron-deficient amines.[9][10][11]

Expert Insight: While HATU is a powerful reagent, the formation of a guanidinyl cap on the unreacted amine can be a frustrating side reaction.[8] Phosphonium reagents like PyBOP do not have this liability and can be a "cleaner" option, especially when driving a reaction to completion with excess reagent.[8]

Question 3: How do I choose between aminium/uronium and phosphonium reagents?

The choice often depends on the specific substrates and the experimental context.

  • Aminium/Uronium Reagents (e.g., HATU, HCTU): These are generally more reactive and faster.[5] However, the potential for guanidinylation requires careful stoichiometry control.[8]

  • Phosphonium Reagents (e.g., PyBOP): These are known for "cleaner" reactions with fewer side products.[8] They are particularly advantageous in fragment condensation and peptide cyclization where slow activation is beneficial.[8]

III. Optimizing Reaction Conditions

Question 4: What are the best practices for optimizing reaction conditions for difficult couplings?

Beyond the coupling reagent, several other parameters can be adjusted to improve yields.

  • Solvent: Aprotic polar solvents like DMF and NMP are standard. For particularly difficult couplings, consider less polar solvents like DCM, which can sometimes favor the desired reaction pathway.

  • Temperature: While many couplings are run at room temperature, increasing the temperature to 40-50°C can provide the necessary energy to overcome the activation barrier. However, this also increases the risk of racemization.

  • Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling reaction over unimolecular degradation pathways.

  • Base: The choice of base is crucial.[6]

    • DIPEA (N,N-Diisopropylethylamine): A common, non-nucleophilic base.

    • NMM (N-Methylmorpholine): A slightly weaker base than DIPEA, sometimes used to reduce racemization.

    • sym-Collidine: An even weaker base, recommended when there is a significant risk of racemization.[6]

Question 5: Should I pre-activate the carboxylic acid?

Yes, pre-activating the carboxylic acid before adding the amine is a highly recommended strategy, especially for hindered systems.[12]

Rationale: Allowing the carboxylic acid to react with the coupling reagent and base for a period (e.g., 1-30 minutes) before introducing the amine ensures that the active ester is fully formed.[3][12] This minimizes the exposure of the amine to the potentially harsh coupling reagents and can reduce side reactions.

Experimental Protocol: Pre-activation and Coupling with HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes.[3]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5x) to remove all traces of piperidine.[3]

  • Pre-activation: In a separate vessel, dissolve the carboxylic acid (0.4 mmol), HATU (0.38 mmol), and DIPEA (0.8 mmol) in DMF. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[3]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.[3]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or isatin test for secondary amines) on a small sample of resin beads to confirm the absence of free amines, which indicates reaction completion.[3]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[3]

IV. Side Reactions and Mitigation

Question 6: What are the most common side reactions and how can I prevent them?

Several side reactions can plague couplings with sterically hindered amines.

  • Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern, especially with prolonged reaction times or elevated temperatures.

    • Mitigation: Use additives like HOBt or OxymaPure to suppress racemization.[5] Employing a weaker base like sym-collidine can also be beneficial.[6]

  • Guanidinylation: As mentioned, excess uronium reagents can react with the N-terminal amine, capping the peptide chain.

    • Mitigation: Use phosphonium reagents or ensure precise stoichiometry when using uronium reagents.[8]

  • N-acylurea Formation: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.

    • Mitigation: The addition of HOBt or HOAt traps the O-acylisourea as a more reactive active ester, preventing this rearrangement.[5][6]

Reaction Pathway: Role of Additives

G cluster_0 Carbodiimide Activation cluster_1 Potential Pathways CarboxylicAcid R-COOH ActiveIntermediate O-Acylisourea (Highly Reactive) CarboxylicAcid->ActiveIntermediate + Carbodiimide Carbodiimide DIC/EDC Amide Desired Amide ActiveIntermediate->Amide + Amine (Desired Path) SideProduct N-Acylurea (Unreactive Side Product) ActiveIntermediate->SideProduct Rearrangement (Side Reaction) ActiveEster Active Ester (Less Prone to Side Reactions) ActiveIntermediate->ActiveEster + Additive (HOBt/HOAt) Amine R'-NH2 Rearrangement Rearrangement Additive Additive (HOBt/HOAt) ActiveEster->Amide + Amine

Caption: Role of additives in preventing N-acylurea formation.

V. Advanced Strategies

Question 7: I've tried everything and the coupling is still not working. What are some alternative strategies?

For exceptionally difficult couplings, more specialized methods may be necessary.

  • Acyl Fluoride Chemistry: Converting the carboxylic acid to an acyl fluoride creates a highly reactive electrophile that is small enough to overcome significant steric barriers.[9][13] Reagents like TFFH can be used to generate acyl fluorides in situ.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate slow reactions by efficiently transferring energy to the solvent and reactants, often leading to higher yields in shorter times. COMU is particularly well-suited for microwave-assisted SPPS.[6]

  • Catalytic Amide Bond Formation: While still an emerging area, the use of catalysts (e.g., boronic acid derivatives) to promote direct amidation is a promising green chemistry approach that avoids stoichiometric activating agents.[14]

This guide provides a foundational framework for troubleshooting difficult amide coupling reactions. Success often requires a systematic and iterative approach to optimization. Remember that each substrate pairing is unique, and what works for one system may require modification for another.

References

  • National Center for Biotechnology Information. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Huaren Chemical Co., Ltd. (n.d.). Choosing the Right Coupling Reagent for Peptide Synthesis. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • American Chemical Society Publications. (2018, June 29). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Retrieved from [Link]

  • Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Reddit. (2023, October 26). Trying to minimize side reactions in a peptide coupling reaction. r/Chempros. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • organic-chemistry.org. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization During Methyl 3-aminocyclobutanecarboxylate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Methyl 3-aminocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during chemical modifications of this valuable building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or eliminate racemization in your experiments.

Introduction to the Challenge of Racemization

This compound and its derivatives are crucial components in the synthesis of a wide range of pharmaceutical compounds. The stereochemistry of the 1,3-disubstituted cyclobutane ring is often critical for biological activity. However, the chiral centers in these molecules can be susceptible to racemization, particularly during derivatization reactions involving the amino or carboxyl groups. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can lead to a loss of desired biological activity and introduce impurities that are difficult to separate.[1][2] This guide will provide you with the knowledge and tools to effectively prevent this undesired side reaction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the derivatization of this compound.

Q1: What are the primary causes of racemization when derivatizing this compound?

A1: Racemization in these systems typically occurs through two main pathways:

  • Enolization/Enolate Formation: The proton on the carbon atom adjacent to the ester carbonyl group (the α-carbon) can be abstracted by a base. This forms a planar enolate intermediate, which is achiral. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.[3][4][5]

  • Oxazolone (Azlactone) Formation: During the activation of an N-protected amino acid's carboxyl group for amide bond formation, an oxazolone intermediate can form. The α-proton of this intermediate is highly acidic and prone to abstraction, resulting in a loss of stereochemical integrity.[1]

Q2: I'm observing significant racemization during an amide coupling reaction. What is the most likely culprit?

A2: The choice of coupling reagent, base, and reaction temperature are the most critical factors influencing racemization during amide bond formation.[6][7]

  • Coupling Reagents: Carbodiimide-based reagents like DCC and EDC, when used alone, are known to cause significant racemization.[8][9]

  • Base: Strong, non-hindered bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to racemization.[6]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[10]

Q3: How can I determine the enantiomeric purity of my derivatized product?

A3: Chiral chromatography is the most common and reliable method for determining enantiomeric excess (ee).

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to separate enantiomers. Polysaccharide-based columns are often effective for the separation of amino acid derivatives.[11][12]

  • Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC with a suitable chiral column can provide excellent separation.[13][14]

  • Derivatization: In some cases, derivatizing the product with a chiral agent, such as Marfey's reagent, can create diastereomers that are separable on a standard achiral column.[1]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to tackling racemization issues.

Issue 1: Racemization Detected During Amide Coupling

Symptoms: Your final amide product shows a significant decrease in enantiomeric purity compared to the starting this compound.

Workflow for Diagnosis and Mitigation:

G start High Racemization in Amide Product coupling_reagent Analyze Coupling Reagent start->coupling_reagent carbodiimide Using Carbodiimide (DCC, EDC)? coupling_reagent->carbodiimide base_selection Evaluate Base strong_base Using Strong Base (TEA, DIPEA)? base_selection->strong_base reaction_conditions Assess Reaction Conditions high_temp High Temperature? reaction_conditions->high_temp solution Racemization Minimized onium_salt Using Onium Salt (HATU, HBTU)? carbodiimide->onium_salt No add_additive Add HOBt or OxymaPure carbodiimide->add_additive Yes onium_salt->base_selection Yes change_reagent Switch to Onium Salt Reagent onium_salt->change_reagent No strong_base->reaction_conditions No weaker_base Use Weaker/Hindered Base (NMM, Collidine) strong_base->weaker_base Yes high_temp->solution No lower_temp Lower Temperature (0°C to RT) high_temp->lower_temp Yes add_additive->base_selection change_reagent->base_selection weaker_base->reaction_conditions lower_temp->solution

Caption: Troubleshooting workflow for racemization during amide coupling.

Detailed Solutions:
  • Coupling Reagent Selection:

    • If you are using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it is crucial to add an auxiliary nucleophile.[8] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the highly reactive carbodiimide intermediate to form a more stable active ester, which suppresses racemization.[6]

    • Consider switching to "low-racemization" coupling reagents. Onium salts such as HATU, HBTU, and HCTU are generally less prone to causing racemization.[6][8] Phosphonium-based reagents like PyBOP are also excellent choices.[15]

  • Base Selection:

    • The choice of base is critical. Stronger, less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase the rate of racemization.[6]

    • Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] In some cases, the reaction may proceed without an additional base, especially when using hydrochloride salts of amines, which can be neutralized in situ.[15]

  • Reaction Conditions:

    • Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the extent of racemization.[10]

    • Minimize the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS and proceed with the workup as soon as the starting material is consumed.

Issue 2: Racemization During Ester or Amine Derivatization (Non-Coupling)

Symptoms: Loss of stereochemical purity is observed after modifying the ester or the amine functionality through reactions other than amide coupling (e.g., ester hydrolysis followed by re-esterification, or alkylation of the amine).

Potential Causes and Solutions:
  • Base-Catalyzed Epimerization: Any step involving a base can potentially cause epimerization at the carbon alpha to the ester.

    • Solution: If a base is necessary, use the mildest base possible at the lowest effective concentration and temperature. For reactions like N-alkylation, consider reductive amination as an alternative to direct alkylation with a strong base.

  • Harsh Hydrolysis/Esterification Conditions:

    • Saponification (Ester Hydrolysis): Using strong bases like NaOH or KOH at elevated temperatures can lead to racemization.

      • Solution: Use milder hydrolysis conditions, such as enzymatic hydrolysis or conditions that avoid strong bases. If a base is required, use it at low temperatures and for the shortest possible time.

    • Esterification: Acid-catalyzed esterification (e.g., Fischer esterification) is generally less prone to racemization at the α-carbon of the carboxylic acid. However, if the starting material is the amino ester, protecting the amine group first is crucial.

Quantitative Data Summary

The choice of coupling reagent and base can have a dramatic impact on the level of racemization. The following table provides illustrative data on the percentage of the undesired enantiomer formed during a generic N-protected amino acid coupling reaction.

Coupling ReagentAdditiveBaseTemperature (°C)% Racemization (Illustrative)
DCCNoneTEA2515-30%
EDCHOBtNMM0 -> 251-5%
HATUNoneDIPEA25<2%
HATUNoneNMM0 -> 25<1%
PyBOPNoneDIPEA25<2%

Note: This data is for illustrative purposes. The actual extent of racemization will depend on the specific substrate, solvent, and reaction time.

Recommended Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is recommended for coupling an N-protected this compound with a primary or secondary amine.

  • Reagent Preparation:

    • Dissolve the N-protected this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).

    • Add the amine (1.1 eq).

    • In a separate flask, dissolve HATU (1.1 eq) in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the solution containing the amino acid and amine to 0 °C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) or N-methylmorpholine (NMM) (2.0 eq), to the reaction mixture.

    • Add the HATU solution dropwise to the cooled reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting amino acid is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Chiral Analysis by HPLC

This protocol outlines a general procedure for analyzing the enantiomeric purity of a derivatized product.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample (approx. 1 mg) in the mobile phase or a suitable solvent to a concentration of about 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.

    • Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol is commonly used for normal-phase chiral separations. The exact ratio will need to be optimized for your specific compound.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Analysis:

    • Inject a small volume of the sample (e.g., 5-10 µL).

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Mechanistic Insights

Understanding the mechanisms of racemization is key to preventing it.

Enolate-Mediated Racemization

G ChiralEster Chiral Ester (R-configuration) Enolate Planar Enolate (Achiral) ChiralEster->Enolate - H⁺ (Base) Base Base R_Ester R-Ester Enolate->R_Ester + H⁺ (from top) S_Ester S-Ester Enolate->S_Ester + H⁺ (from bottom) Protonation Protonation Racemic Racemic Mixture R_Ester->Racemic S_Ester->Racemic

Caption: Mechanism of base-catalyzed racemization via enolate formation.

The presence of a base can facilitate the removal of the acidic proton alpha to the carbonyl group of the ester.[16] This results in the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of the starting ester.[3][5]

Conclusion

Preventing racemization during the derivatization of this compound is a critical aspect of ensuring the synthesis of enantiomerically pure target molecules. By carefully selecting coupling reagents, bases, and reaction conditions, and by understanding the underlying mechanisms of racemization, researchers can significantly improve the stereochemical outcome of their reactions. This guide provides a comprehensive resource for troubleshooting and optimizing your synthetic protocols. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem. [URL: https://www.benchchem.com/technical-support-center/minimizing-racemization-of-modified-amino-acids-during-coupling]
  • Aapptec Peptides. Coupling Reagents. Aapptec. [URL: https://www.aapptec.com/coupling-reagents-s]
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • ResearchGate. (a) Stereoselective amidation of 1 in different solvents. (b)... ResearchGate. [URL: https://www.researchgate.net/figure/a-Stereoselective-amidation-of-1-in-different-solvents-b-Proposed-mechanism-for-the_fig3_362024185]
  • Al-Dahmos, R., et al. Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747402/]
  • Suzhou Highfine Biotech. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech. [URL: https://www.highfine.
  • Goodman, M., & Stueben, K. C. Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01069a001]
  • Blaser, H. U. Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527622325.ch3]
  • Benchchem. Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Benchchem. [URL: https://www.benchchem.com/technical-support-center/preventing-racemization-during-the-synthesis-of-2-4-diamino-2-methylbutanoic-acid]
  • YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [URL: https://www.youtube.
  • Chemistry LibreTexts. 19.11: Racemization. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/19%3A_Stereoisomerism_and_Chirality/19.
  • Wikipedia. Racemization. [URL: https://en.wikipedia.
  • Chemical Reviews. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr950025w]
  • Crystal Growth & Design. Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.9b00155]
  • RSC Publishing. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07969a]
  • RSC Publishing. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02061g]
  • PubMed. Solvent Minimized Synthesis of Amides by Reactive Extrusion. [URL: https://pubmed.ncbi.nlm.nih.gov/39248684/]
  • ResearchGate. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amena. [URL: https://www.researchgate.
  • PubMed. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. [URL: https://pubmed.ncbi.nlm.nih.gov/32100062/]
  • ORCA – Online Research @ Cardiff. Racemization in Drug Discovery. [URL: https://orca.cardiff.ac.uk/id/eprint/128362/1/Racemization%20in%20Drug%20Discovery%20EODC%20v08.pdf]
  • Benchchem. preventing racemization during cis-2-amino-cyclohex-3-enecarboxylic acid derivatization. [URL: https://www.benchchem.
  • Benchchem. Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions. [URL: https://www.benchchem.
  • The University of Manchester. Racemisation in Chemistry and Biology. [URL: https://www.manchester.ac.
  • PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [URL: https://pubmed.ncbi.nlm.nih.gov/33586043/]
  • ResearchGate. Racemization without Deamidation: Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. [URL: https://www.researchgate.
  • NIH. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10460492/]
  • ResearchGate. (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [URL: https://www.researchgate.
  • ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [URL: https://www.researchgate.
  • ResearchGate. Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IF. [URL: https://www.researchgate.

Sources

stability issues of Methyl 3-aminocyclobutanecarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-aminocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the conformational rigidity imparted by its cyclobutane core. This unique structural feature can enhance metabolic stability and provide precise vectoral orientation of functional groups in drug candidates. However, like all molecules, its stability is not absolute and is susceptible to degradation under certain acidic and basic conditions. Understanding these stability issues is paramount for accurate experimental design, reliable data interpretation, and the overall success of your research and development endeavors.

This guide will delve into the primary degradation pathways, provide practical troubleshooting advice for common stability-related challenges, and offer protocols for assessing the stability of this compound in your experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

A1: The two primary stability concerns for this compound are the hydrolysis of the methyl ester and, to a lesser extent, the potential for racemization at the stereogenic centers, particularly under basic conditions. The cyclobutane ring itself is generally stable under mild acidic and basic conditions but can be susceptible to ring-opening under more forcing conditions.

Q2: What is the main degradation product I should expect to see?

A2: Under both acidic and basic conditions, the most common degradation product is 3-aminocyclobutane-1-carboxylic acid, formed via the hydrolysis of the methyl ester.

Q3: Can the cyclobutane ring degrade or rearrange?

A3: While the cyclobutane ring is more stable than smaller rings like cyclopropane due to reduced angle strain, it can undergo ring cleavage under harsh acidic or basic conditions, high temperatures, or in the presence of certain catalysts.[1] However, for most standard experimental conditions in drug discovery and development, this is a less common degradation pathway compared to ester hydrolysis.

Q4: Is there a risk of racemization?

A4: Yes, particularly under basic conditions. The proton alpha to the ester carbonyl can be abstracted by a base, leading to the formation of a carbanion intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization at that center. Amino acid esters are known to be susceptible to racemization under these conditions.[2][3]

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1][4][5][6][7] This method should be able to separate the parent compound from its degradation products. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown degradation products[8][9][10][11] and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of degradation products.[12][13][14]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Unexpectedly low yield or disappearance of the starting material in a reaction.

Possible Cause: Degradation of the compound due to acidic or basic conditions in your reaction mixture.

Troubleshooting Steps:

  • pH Measurement: Carefully measure the pH of your reaction mixture. Even seemingly neutral conditions can become acidic or basic due to the presence of certain reagents or byproducts.

  • Control Experiment: Run a control experiment where this compound is subjected to the reaction conditions (solvent, temperature, time) without the other reactants. Analyze the sample at different time points using a stability-indicating HPLC method to monitor for degradation.

  • Buffer Your Reaction: If the pH is found to be outside the stable range (ideally close to neutral), consider using a suitable buffer system to maintain a stable pH throughout the reaction.

  • Modify Reaction Conditions: If buffering is not possible, consider alternative, milder reaction conditions. This could involve using a less acidic or basic catalyst, lowering the reaction temperature, or reducing the reaction time.

Issue 2: Appearance of an unexpected peak in your HPLC chromatogram.

Possible Cause: Formation of a degradation product.

Troubleshooting Steps:

  • Identify the Peak: The most likely degradation product is 3-aminocyclobutane-1-carboxylic acid. If a standard is available, inject it to confirm the retention time.

  • LC-MS Analysis: If the peak does not correspond to the expected hydrolysis product, use LC-MS to determine the mass of the unknown peak.[8][9][10][11] This can provide valuable clues about its identity.

  • Forced Degradation Study: To confirm the origin of the unknown peak, perform a forced degradation study. Expose a sample of pure this compound to mild acidic and basic conditions and analyze the resulting mixture by HPLC. The appearance of the same unknown peak in the stressed sample will confirm it as a degradation product.

Issue 3: Loss of stereochemical purity (racemization).

Possible Cause: Exposure to basic conditions.

Troubleshooting Steps:

  • Chiral HPLC Analysis: Use a chiral HPLC method to determine the enantiomeric or diastereomeric purity of your material before and after the experiment.

  • Avoid Strong Bases: Whenever possible, avoid the use of strong bases. If a base is necessary, opt for a weaker, non-nucleophilic base and use the minimum required amount.

  • Lower the Temperature: Base-catalyzed racemization is often temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of racemization.

  • Protecting Groups: If racemization is a persistent issue, consider protecting the amino group. This can sometimes alter the acidity of the alpha-proton and reduce the propensity for racemization.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[15][16][17]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate buffer, pH 7)

  • HPLC system with a UV detector or a mass spectrometer

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store a solution of the compound in a suitable solvent at 60°C for 7 days. Analyze samples at regular intervals.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15]

Protocol 2: Example of a Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its primary degradation product, 3-aminocyclobutane-1-carboxylic acid.

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

Note: This is a starting point and the method may require optimization for your specific instrumentation and sample matrix.

Visualizations

Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic Conditions Parent_Acid This compound Hydrolysis_Product_Acid 3-Aminocyclobutane-1-carboxylic acid Parent_Acid->Hydrolysis_Product_Acid H₃O⁺ (Ester Hydrolysis) Parent_Base This compound Hydrolysis_Product_Base 3-Aminocyclobutane-1-carboxylic acid Parent_Base->Hydrolysis_Product_Base OH⁻ (Ester Hydrolysis) Racemized_Product Racemized Product Parent_Base->Racemized_Product OH⁻ (Racemization)

Caption: Primary degradation pathways of this compound.

Forced Degradation Workflow

Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (60°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify & Characterize Degradation Products (LC-MS, NMR) Analysis->Identify

Caption: Workflow for a forced degradation study.

References

  • Stability indicating RP‐HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling. (2022). PubMed. [Link]

  • Stability indicating RP‐HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling. (2022). ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (n.d.). PMC. [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2006). ResearchGate. [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. (1974). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC. [Link]

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. (1966). The Journal of Organic Chemistry. [Link]

  • Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2023). PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). LinkedIn. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • 1H NMR spectroscopic determination of poly 3-hydroxybutyrate extracted from microbial biomass. (1995). ResearchGate. [Link]

  • Chemically fuelled deracemization of amino acids. (n.d.). University of Groningen. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent Technologies. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]

  • Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins. (1995). ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. (2023). PubMed. [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin-Madison. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. [Link]

  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. (2007). ResearchGate. [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1981). PubMed. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (2001). Zenodo. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Fast LC/MS in the analysis of small molecules. (2006). ResearchGate. [Link]

  • Racemization in amino acids? (2017). ResearchGate. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). NIH. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]

  • Supporting Information for: A highly efficient and practical aerobic oxidative esterification of alcohols with air catalyzed by palladium-bismuth catalyst system. (n.d.). The Royal Society of Chemistry. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (2013). Asian Journal of Chemistry. [Link]

  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. (n.d.). Waters Help Center. [Link]

  • The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. (2000). PubMed. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (2018). MDPI. [Link]

  • I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating ? (2022). ResearchGate. [Link]

Sources

side reactions of the amino group in Methyl 3-aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 3-aminocyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions involving the primary amino group, ensuring the success and integrity of your experiments.

Troubleshooting Guide: Navigating Side Reactions of the Amino Group

The primary amino group in this compound is a potent nucleophile, making it a highly useful functional handle for a variety of chemical transformations. However, this reactivity can also lead to several undesired side reactions. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.

Issue 1: Incomplete or Low-Yield Acylation/Sulfonylation

You are attempting to acylate or sulfonylate the amino group, but the reaction is sluggish, incomplete, or results in a low yield of the desired amide/sulfonamide.

Potential Causes & Solutions:

  • Insufficiently Activated Acylating/Sulfonylating Agent: Acid chlorides and anhydrides are common reagents for these transformations.[1] Ensure that your acylating or sulfonylating agent is fresh and has not been hydrolyzed by atmospheric moisture.

  • Inappropriate Base: A base is often required to neutralize the acid byproduct (e.g., HCl) generated during the reaction.[2] If the base is too weak, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic. If the base is too strong, it may promote side reactions.

    • Recommendation: For acylations with acid chlorides, a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a standard choice. Pyridine can also be used and may act as a nucleophilic catalyst.[2]

  • Steric Hindrance: The cyclobutane ring, while providing unique conformational constraints, can also present steric challenges. If your acylating/sulfonylating agent is particularly bulky, the reaction may be slow.

    • Recommendation: Increase the reaction temperature or prolong the reaction time. Alternatively, consider a less sterically hindered reagent if possible.

Troubleshooting Workflow for Acylation/Sulfonylation:

start Low Yield in Acylation/Sulfonylation check_reagents Are reagents (amine, acyl/sulfonyl chloride, base) pure and dry? start->check_reagents check_reagents->start No, purify/replace reagents check_base Is the base appropriate and used in sufficient quantity? check_reagents->check_base Yes check_base->start No, select a more suitable base check_conditions Are reaction temperature and time optimized? check_base->check_conditions Yes check_conditions->start No, optimize T and time check_workup Is the workup procedure causing product loss? check_conditions->check_workup Yes check_workup->start Yes, modify workup success Successful Reaction check_workup->success No

Caption: Troubleshooting workflow for low-yield acylation/sulfonylation.

Issue 2: Formation of Diacylated or Polyalkylated Products

Upon attempting a mono-acylation or mono-alkylation, you observe the formation of products with multiple acyl or alkyl groups attached to the nitrogen.

Potential Causes & Solutions:

  • Over-alkylation: This is a common side reaction in the alkylation of primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[3]

    • Recommendation: Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the mono-alkylation product. Alternatively, consider reductive amination as a more controlled method for mono-alkylation.[4]

  • Diacylation: While less common than over-alkylation because the resulting amide is significantly less nucleophilic, diacylation can occur under harsh conditions or with highly reactive acylating agents.[1]

    • Recommendation: Use stoichiometric amounts of the acylating agent and base. Running the reaction at lower temperatures can also help to control reactivity.

Issue 3: Intermolecular Side Reactions: Dimerization and Oligomerization

You observe the formation of higher molecular weight species, such as dimers or oligomers, in your reaction mixture.

Potential Causes & Solutions:

  • Diketopiperazine Formation: Amino esters are known to undergo intermolecular condensation to form cyclic diamides known as diketopiperazines, especially at elevated temperatures.[5]

    • Recommendation: Maintain low reaction temperatures and concentrations to disfavor intermolecular reactions. If the desired reaction requires heating, consider protecting the amino group before proceeding.

  • Amide Bond Formation Between Molecules: The amino group of one molecule can attack the ester of another, leading to the formation of a linear amide dimer or oligomer.

    • Recommendation: Similar to diketopiperazine formation, use dilute conditions and lower temperatures. Protecting the amino group is the most effective strategy to prevent this side reaction if the ester functionality is to be preserved during a subsequent transformation.[6]

Visualizing Intermolecular Side Reactions:

sub This compound dimer Diketopiperazine (Cyclic Dimer) sub->dimer Intermolecular Condensation oligomer Linear Amide Oligomer sub->oligomer Intermolecular Amidation

Caption: Potential intermolecular side reactions.

Issue 4: Epimerization/Racemization

For chiral variants of this compound, you observe a loss of stereochemical purity in your product.

Potential Causes & Solutions:

  • Harsh Basic Conditions: Strong bases can deprotonate the α-carbon to the ester, leading to epimerization.[7] This is a significant concern in reactions involving amino esters.[8]

    • Recommendation: Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) in the minimum required stoichiometric amount. Avoid strong, non-hindered bases like sodium hydroxide or potassium carbonate if possible.

  • Peptide Coupling Conditions: During amide bond formation using coupling reagents, the activated carboxylic acid can be susceptible to racemization via oxazolone formation, especially for N-acylated amino acids.[7]

    • Recommendation: Use additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Perform the coupling at low temperatures (e.g., 0 °C).

Frequently Asked Questions (FAQs)

Q1: I need to perform a reaction on the ester group without affecting the amine. What is the best way to protect the amino group?

A1: The most common and effective way to protect an amino group is by converting it to a carbamate.[6] The two most widely used carbamate protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[9]

Protecting GroupIntroduction ReagentCleavage Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM)[6]
Cbz Benzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)[6]

The choice between Boc and Cbz depends on the stability of your molecule to acidic or reductive conditions.

Q2: My acylation reaction with an acid chloride is messy, and purification is difficult. Are there alternatives?

A2: Yes. If you are acylating with a carboxylic acid, you can use a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like HOBt to improve efficiency and reduce side reactions like epimerization.[10] This method avoids the generation of HCl and can often lead to cleaner reactions.

Q3: Can the amino group of this compound react with the methyl ester of another molecule in the absence of any added reagents?

A3: While the direct uncatalyzed aminolysis of an ester by an amine is generally slow at room temperature, it can occur, especially upon heating.[11] This can lead to the formation of amide-linked dimers or oligomers as a side product. It is best to store the compound in a cool, dry place and to use it in reactions without prolonged heating if the free amine and ester are to be maintained.

Q4: I am performing a sulfonylation with tosyl chloride and pyridine, but I am observing the formation of a pyridinium salt. What is happening?

A4: Pyridine can act as both a base and a nucleophile. It can react with tosyl chloride to form a tosylpyridinium salt. This is a known intermediate in some reactions but can be an undesired side product. Using a more sterically hindered, non-nucleophilic base like 2,6-lutidine or DIPEA can help to avoid this issue.

Q5: How can I purify my final product away from unreacted this compound?

A5: The purification strategy will depend on the properties of your product.

  • Extraction: If your product is significantly less polar than the starting amine (e.g., after acylation), you can often remove the starting material with an acidic wash (e.g., 1M HCl). The protonated amine salt will be soluble in the aqueous phase, while your product remains in the organic phase.

  • Chromatography: Column chromatography on silica gel is a very effective method for separating the starting material from the product.[12] The more polar amine will generally have a lower Rf value than its less polar derivatives.

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Control Reactions for Sulfonylation/Aminoalkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 24.7: Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ACS Publications. (2022, August 9). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Google Patents. (n.d.). US11059851B2 - Process for the purification of methylcobalamin.
  • YouTube. (2019, July 29). 08.06 Acylation by Anhydrides and Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Retrieved from [Link]

  • National Institutes of Health. (2023, April 20). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme of mono N‐alkylation of amino acid esters: desired product and possible side reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • YouTube. (2018, May 12). Amine Synthesis Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimerization Is Essential for 14-3-3ζ Stability and Function in Vivo. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • Chemical Reviews. (n.d.). α-Imino Esters in Organic Synthesis: Recent Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 16). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. Retrieved from [Link]

  • PubMed. (2022, July 1). The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect. Retrieved from [Link]

  • PubMed. (2014, June 27). methyl-5-(7-nitrobenzo[c][2][13][14]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

challenges in the chiral separation of Methyl 3-aminocyclobutanecarboxylate enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of Methyl 3-aminocyclobutanecarboxylate enantiomers. This guide is designed for researchers, analytical chemists, and process development scientists who are navigating the complexities of resolving this specific chiral molecule. As a small, polar, and conformationally flexible compound, it presents unique challenges that require a nuanced and systematic approach.

This document moves beyond generic advice to provide in-depth, cause-and-effect explanations for common issues, backed by field-proven protocols and authoritative references.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries that form the starting point for most analytical projects involving this analyte.

Q1: What makes the chiral separation of this compound particularly challenging?

A1: The difficulty arises from a combination of its physicochemical properties:

  • Small Size & Low Molecular Weight: With a molecular weight of approximately 129.16 g/mol , the molecule offers few points of interaction for chiral recognition with a stationary phase.[1]

  • High Polarity & Low Hydrophobicity: The presence of both an amine (basic) and an ester (neutral) group, coupled with a low calculated LogP of -0.3, makes it highly polar.[1] This can lead to strong, non-enantioselective interactions with the silica backbone of many chiral stationary phases (CSPs), resulting in poor peak shape (tailing).

  • Conformational Flexibility: The cyclobutane ring is not rigid. This flexibility means the enantiomers can present multiple conformations to the chiral stationary phase, averaging out the specific interactions required for effective separation.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, leading to poor sensitivity with standard UV detectors. This often necessitates the use of alternative detection methods or derivatization.

Q2: Which chromatographic techniques are most suitable for this separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and direct methods. Gas Chromatography (GC) is also a viable, high-efficiency option, but it mandatorily requires derivatization to increase the analyte's volatility and thermal stability.[2][3]

Q3: What types of chiral stationary phases (CSPs) are generally most successful?

A3:

  • For HPLC/SFC: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are the primary choice.[4] Columns with phenylcarbamate derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points.[5] Zwitterionic CSPs have also shown success for separating amino acids and related structures and could be a valuable alternative.[6]

  • For GC: Cyclodextrin-based columns or those with chiral amino acid derivatives (e.g., Chirasil-Val) are typically used after the analyte has been derivatized.[7]

Q4: Is derivatization necessary for HPLC or SFC analysis?

A4: While not strictly necessary for achieving separation, derivatization can be highly advantageous. Using a derivatizing agent that introduces a UV-active or fluorescent tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can dramatically improve detection sensitivity.[8] Derivatization can also introduce additional interaction sites (e.g., π-π stacking, hydrogen bonding), which may enhance chiral recognition and improve resolution.[8]

Part 2: Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section provides a systematic guide to diagnosing and resolving common experimental failures.

Scenario 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Issue: You are injecting a racemic standard, but you see only a single peak or two poorly resolved humps.

Root Cause Analysis & Solutions:

  • The CSP is not a good match for the analyte. The fundamental principle of chiral separation is the formation of transient diastereomeric complexes between the analyte and the CSP.[9] If the CSP's chiral selector does not offer complementary interaction points (e.g., steric hindrance, hydrogen bonding, dipole-dipole), no separation will occur.

    • Solution: A systematic screening of different CSPs is the most effective strategy. Do not assume one polysaccharide column is like another. An amylose-based CSP can provide vastly different selectivity compared to a cellulose-based one, even with similar derivatization.[10]

  • The mobile phase is suboptimal. The mobile phase composition directly influences how the analyte interacts with the stationary phase. In normal phase (NP) or SFC, the alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. In reversed-phase (RP), the organic modifier concentration affects hydrophobic interactions.

    • Solution (NP/SFC):

      • Change the Alcohol Modifier: Switch from isopropanol (IPA) to ethanol (EtOH) or vice-versa. These alcohols have different hydrogen bonding strengths and can significantly alter selectivity.

      • Adjust Modifier Percentage: Systematically vary the alcohol percentage. A lower percentage often increases retention and may improve resolution, but can also broaden peaks.

    • Solution (RP):

      • Change Organic Modifier: Switch between acetonitrile (ACN) and methanol (MeOH).

      • Optimize pH/Additives: If using a buffer, adjust the pH to control the ionization state of the primary amine.

  • Temperature is not optimized. Enantioseparation is a thermodynamically driven process. Changing the column temperature alters the kinetics and thermodynamics of the analyte-CSP interaction.

    • Solution: Screen temperatures from 10°C to 40°C. Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes, but this can also increase analysis time and backpressure. Conversely, sometimes higher temperatures provide better peak efficiency and can even induce selectivity where none was seen before.[10]

Scenario 2: Severe Peak Tailing or Asymmetry

Issue: The peaks are not Gaussian and exhibit significant tailing, making accurate integration and quantification impossible.

Root Cause Analysis & Solutions:

  • Secondary Ionic Interactions: The primary amine on your analyte is basic. If the mobile phase is neutral or acidic, this amine can become protonated and interact strongly with residual acidic silanol groups on the silica surface of the CSP. This is a common cause of tailing for basic compounds.

    • Solution: Add a small amount of a basic additive to the mobile phase.

      • For NP/SFC: 0.1% - 0.5% diethylamine (DEA) or triethylamine (TEA) is highly effective. These additives act as silanol blockers, preventing the analyte from engaging in these non-enantioselective, peak-distorting interactions.

      • For RP: A buffer system (e.g., ammonium acetate or ammonium formate) can control pH and mask silanol activity.

  • Analyte Overload: Injecting too much sample can saturate the active chiral sites on the column, leading to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration and re-inject.

Scenario 3: Poor Sensitivity or No Peak Detected

Issue: You inject the sample but see little to no response from the detector.

Root Cause Analysis & Solutions:

  • Inadequate UV Absorbance: As noted in the FAQ, the analyte lacks a chromophore suitable for low-level detection by standard UV-Vis detectors.

    • Solution 1 (Alternative Detection): If available, switch to a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

    • Solution 2 (Derivatization): This is often the most practical approach. Derivatize the amine group with a tag that has a strong chromophore or fluorophore. This both solves the sensitivity issue and can potentially enhance the chiral separation itself.[8] See the protocol below for an example.

Scenario 4: Irreproducible Retention Times and/or Resolution

Issue: Your method works one day but not the next. Retention times shift, and resolution degrades.

Root Cause Analysis & Solutions:

  • Insufficient Column Equilibration: Chiral separations, especially with polar analytes and mobile phase additives, can require long equilibration times.

    • Solution: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.

  • Additive "Memory Effects": CSPs can strongly adsorb mobile phase additives like DEA or TFA. If you switch between methods using different additives on the same column, the previously used additive can leach out during analysis, altering the separation conditions.[11]

    • Solution: Dedicate a specific column to a specific method (e.g., one column for acidic additives, one for basic). If this is not possible, implement a rigorous column flushing and regeneration procedure between method changes.[12]

  • Mobile Phase Instability: Volatile components in the mobile phase (especially in NP mode) can evaporate over time, changing the composition and affecting chromatography.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.

Part 3: Experimental Protocols & Workflows

Protocol 1: Initial HPLC/SFC Chiral Stationary Phase Screening

This protocol outlines a systematic approach to quickly identify a promising CSP and mobile phase system.

  • Prepare Analyte: Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of ~0.5 mg/mL.

  • Select CSPs: Choose a set of 3-4 polysaccharide-based columns. A recommended starting set includes:

    • An amylose tris(3,5-dimethylphenylcarbamate) CSP.

    • A cellulose tris(3,5-dimethylphenylcarbamate) CSP.

    • An amylose tris(3-chloro-5-methylphenylcarbamate) CSP.

  • Prepare Mobile Phases:

    • SFC:

      • Mobile Phase A: CO₂

      • Mobile Phase B1: Methanol

      • Mobile Phase B2: Ethanol

      • Mobile Phase B3: Isopropanol

    • Normal Phase HPLC:

      • Mobile Phase A: n-Hexane

      • Mobile Phase B1: Isopropanol

      • Mobile Phase B2: Ethanol

  • Screening Conditions:

    • Flow Rate: 3.0 mL/min (SFC); 1.0 mL/min (HPLC)

    • Temperature: 25°C

    • Detection: As available (CAD, ELSD, or MS preferred).

    • Injection Volume: 2-5 µL.

    • Gradient (SFC): Run a fast gradient from 5% to 40% of each co-solvent (B1, B2, B3) over 5-7 minutes on each column.

    • Isocratic (HPLC): Run isocratic conditions of 10%, 20%, and 30% of each alcohol (B1, B2) on each column.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or shoulder formation. The goal is not baseline separation at this stage, but to identify a "hit" — a combination of CSP and mobile phase that shows chiral recognition. The best hit can then be optimized by fine-tuning the mobile phase composition, temperature, and flow rate.

Protocol 2: GC Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol converts the polar amine into a more volatile and thermally stable amide, suitable for GC analysis.[2]

  • Sample Preparation: Accurately weigh ~1 mg of the analyte into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of an aprotic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the residue. Then, add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the vial at 60°C for 20 minutes in a heating block.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with additional solvent if necessary to reach the desired concentration for injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC system equipped with a chiral column (e.g., a cyclodextrin-based phase like Chiraldex G-TA).

Caution: Derivatization reactions should be performed in a well-ventilated fume hood, as reagents like TFAA are corrosive and volatile.

Part 4: Data & Visualization

Analyte Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₁NO₂[1]
Molecular Weight129.16 g/mol [1]
XLogP3-0.3[1]
Form (as HCl salt)White to Yellow Solid
Storage Temp (as HCl salt)2-8°C, Inert Atmosphere
Workflow Diagrams

Chiral_Method_Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization cluster_validate Phase 4: Validation Prep Prepare 0.5 mg/mL Racemic Standard Screen Screen 3-4 CSPs (Amylose & Cellulose based) Prep->Screen MobilePhase Test Multiple Mobile Phases (NP, RP, or SFC) Screen->MobilePhase Hit Identify 'Hit' (Any Separation) MobilePhase->Hit Success NoHit No Separation MobilePhase->NoHit Failure Optimize Optimize Hit: - Mobile Phase % - Additives (DEA/TFA) - Temperature - Flow Rate Hit->Optimize Derivatize Consider Derivatization (Improve Detection/Interaction) NoHit->Derivatize Validate Method Validation (ICH Guidelines) Optimize->Validate Derivatize->Screen Re-screen

Caption: A systematic workflow for chiral method development.

Troubleshooting_Flow cluster_resolution Resolution Issues cluster_shape Peak Shape Issues cluster_sensitivity Detection Issues Start Problem with Chiral Separation Q_Resolution Poor or No Resolution? Start->Q_Resolution Sol_CSP Screen Different CSPs (Amylose vs. Cellulose) Q_Resolution->Sol_CSP Yes Q_Tailing Peak Tailing? Q_Resolution->Q_Tailing No Sol_MP Change Mobile Phase (Co-solvent, Additives) Sol_CSP->Sol_MP Sol_Temp Optimize Temperature Sol_MP->Sol_Temp Sol_Additive Add Basic Modifier (e.g., 0.1% DEA) Q_Tailing->Sol_Additive Yes Q_Sensitivity Poor Sensitivity? Q_Tailing->Q_Sensitivity No Sol_Overload Reduce Sample Load Sol_Additive->Sol_Overload Sol_Detector Use Universal Detector (CAD, ELSD, MS) Q_Sensitivity->Sol_Detector Yes Sol_Derivatize Derivatize with UV/FL Tag Sol_Detector->Sol_Derivatize

Caption: A logical flow for troubleshooting common issues.

References

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]

  • Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. PubChem. Available at: [Link]

  • Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. PubChem. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]

  • Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Available at: [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available at: [Link]

  • A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Chiral HPLC Separations Technical Guide. Phenomenex. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Protecting Group Strategy for Methyl 3-aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing protecting group strategies for Methyl 3-aminocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of protecting this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your synthetic endeavors.

Troubleshooting Guide

Encountering unexpected results is a common aspect of chemical synthesis. This section is dedicated to helping you identify and resolve potential issues during the protection and deprotection of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Protection Reaction 1. Insufficient reagent stoichiometry. 2. Poor quality of the protecting group reagent (e.g., hydrolyzed Boc-anhydride). 3. Steric hindrance of the cyclobutane ring. 4. Inadequate reaction time or temperature.1. Increase the equivalents of the protecting group reagent and base. 2. Use a freshly opened or properly stored bottle of the reagent. 3. Consider using a more reactive protecting group agent (e.g., Fmoc-OSu instead of Fmoc-Cl). 4. Monitor the reaction by TLC or LC-MS and extend the reaction time or gently heat if necessary.
Formation of Side Products during Boc Protection 1. Di-Boc protection of the amine. 2. Formation of isocyanates or ureas under harsh conditions.[1]1. Use a slight excess of Boc-anhydride (1.1-1.2 equivalents). 2. Employ milder basic conditions and control the reaction temperature.
Difficult Cbz Deprotection by Hydrogenolysis 1. Catalyst poisoning by sulfur-containing impurities. 2. Presence of functional groups susceptible to reduction (e.g., alkenes, alkynes). 3. Inefficient catalyst activity.1. Ensure the starting material and solvents are free of sulfur compounds. 2. Consider alternative deprotection methods such as transfer hydrogenolysis or acid-mediated cleavage.[2][3][4] 3. Use a fresh batch of Pd/C catalyst.
Ester Hydrolysis during Fmoc Deprotection 1. Prolonged exposure to piperidine. 2. Presence of other strong bases.1. Minimize the deprotection time to what is necessary for complete Fmoc removal (monitor by TLC/LC-MS).[5] 2. Use a buffered piperidine solution or an alternative, milder base like 4-methylpiperidine.
Alkylation of Nucleophiles during Boc Deprotection 1. Generation of the reactive tert-butyl cation.[6][7][8] 2. Presence of nucleophilic functional groups in the molecule.1. Use a scavenger such as anisole or thioanisole in the acidic deprotection cocktail to trap the tert-butyl cation.[9][10]
Incomplete Ester Hydrolysis 1. Insufficient amount of base (e.g., LiOH). 2. Steric hindrance around the ester. 3. Low reaction temperature.1. Use a sufficient excess of the hydrolyzing agent.[11] 2. Increase the reaction temperature or use a co-solvent like THF or dioxane to improve solubility and reactivity.[12][13] 3. Allow for longer reaction times and monitor closely.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and implementation of protecting group strategies for this compound.

Q1: Which protecting group is best for the amine in this compound?

The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions you plan to employ in subsequent steps. The three most common amine protecting groups are Boc, Cbz, and Fmoc, each with distinct cleavage conditions, offering orthogonal protection strategies.[14][15][16]

  • Boc (tert-butoxycarbonyl): This is a popular choice due to its stability in a wide range of non-acidic conditions.[9] It is readily cleaved with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[17][18][19]

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C).[3][18][20] This method is mild but can be incompatible with other reducible functional groups.[21]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine in DMF.[22][23][24][25] This makes it orthogonal to the Boc group.[26]

Q2: How do I choose between Boc, Cbz, and Fmoc?

Consider the stability of other functional groups in your molecule and the desired sequence of deprotection.

  • Use Boc if your subsequent steps involve basic or nucleophilic reagents, or catalytic hydrogenation.

  • Use Cbz if your molecule is stable to hydrogenolysis and you need to perform reactions under acidic or basic conditions.

  • Use Fmoc if your downstream chemistry requires acidic conditions and you want a mild, base-labile deprotection step.

The concept of orthogonal protection is crucial here. For instance, if you have another acid-labile group in your molecule, you would avoid using Boc for the amine. Similarly, if you have a reducible group, Cbz might not be the best choice.

Q3: What are the key considerations for achieving orthogonal protection of the amine and ester groups?

Orthogonal protection allows for the selective deprotection of one functional group in the presence of another.[14][15] For this compound, this means being able to deprotect the amine without affecting the methyl ester, and vice-versa.

  • Amine Deprotection without Ester Cleavage:

    • Boc: Deprotection with anhydrous acid (e.g., HCl in dioxane) will leave the methyl ester intact.

    • Cbz: Catalytic hydrogenolysis is highly selective for the Cbz group and will not affect the methyl ester.

    • Fmoc: Deprotection with piperidine is generally mild enough not to cause significant ester hydrolysis if reaction times are controlled.

  • Ester Hydrolysis without Amine Deprotection:

    • Saponification using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol) is a common method for methyl ester hydrolysis.[12][13][27][28] This is compatible with Boc and Cbz protecting groups. However, with an Fmoc-protected amine, careful control of reaction conditions is necessary to avoid premature deprotection.[29][30]

Q4: Can I perform an amide coupling directly with N-protected this compound?

No, for a standard amide coupling, you would first need to hydrolyze the methyl ester to the corresponding carboxylic acid. The general workflow would be:

  • Protect the amine of this compound (e.g., with Boc).

  • Hydrolyze the methyl ester to the carboxylic acid.

  • Perform the amide coupling with your desired amine.

  • Deprotect the cyclobutane amine if necessary.

Q5: What are some common pitfalls to avoid during the protection and deprotection steps?
  • Over-protection: Using a large excess of the protecting group reagent can sometimes lead to di-protection of the amine.

  • Incomplete Deprotection: Always monitor your deprotection reactions carefully (e.g., by TLC or LC-MS) to ensure complete removal of the protecting group.

  • Side Reactions during Deprotection: Be aware of potential side reactions, such as alkylation during Boc deprotection, and use scavengers if necessary.[6][7]

  • Epimerization: While less of a concern with this specific achiral molecule, be mindful of conditions that could cause epimerization if you are working with chiral analogs.

Experimental Protocols

Below are detailed, step-by-step protocols for the protection and deprotection of this compound.

Workflow Visualization

G cluster_protection Protection cluster_deprotection Deprotection Start This compound Boc_Protect Boc Protection (Boc)₂O, Base Start->Boc_Protect Cbz_Protect Cbz Protection Cbz-Cl, Base Start->Cbz_Protect Fmoc_Protect Fmoc Protection Fmoc-Cl or Fmoc-OSu, Base Start->Fmoc_Protect Boc_Protected N-Boc-Methyl 3-aminocyclobutanecarboxylate Boc_Protect->Boc_Protected Cbz_Protected N-Cbz-Methyl 3-aminocyclobutanecarboxylate Cbz_Protect->Cbz_Protected Fmoc_Protected N-Fmoc-Methyl 3-aminocyclobutanecarboxylate Fmoc_Protect->Fmoc_Protected Boc_Deprotect Boc Deprotection TFA or HCl Boc_Protected->Boc_Deprotect Cbz_Deprotect Cbz Deprotection H₂, Pd/C Cbz_Protected->Cbz_Deprotect Fmoc_Deprotect Fmoc Deprotection Piperidine/DMF Fmoc_Protected->Fmoc_Deprotect Final_Product This compound Boc_Deprotect->Final_Product Free Amine Cbz_Deprotect->Final_Product Free Amine Fmoc_Deprotect->Final_Product Free Amine

Caption: General workflow for protection and deprotection.

Protocol 1: Boc Protection of this compound

The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O).[1][31]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup: dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl or citric acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: Acidic Deprotection of N-Boc-Methyl 3-aminocyclobutanecarboxylate

The Boc group is labile to strong acids.[9][10][18]

  • Dissolve the N-Boc protected starting material (1.0 eq) in a suitable solvent like dichloromethane (DCM), dioxane, or methanol.

  • Add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA, 5-10 eq) in DCM.

    • A solution of HCl in dioxane (e.g., 4M) or methanol.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The product is typically obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate), which can often be precipitated by the addition of a non-polar solvent like diethyl ether.

Protocol 3: Cbz Protection of this compound

The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl).[20][32]

  • Dissolve this compound (1.0 eq) in a solvent mixture, often aqueous dioxane or a biphasic system of an organic solvent and aqueous base.

  • Add a base such as sodium carbonate or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, perform an aqueous workup by extracting the product into an organic solvent. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography if necessary.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This is the standard method for Cbz group removal.[3][20][33]

  • Dissolve the N-Cbz protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenator apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 5: Fmoc Protection of this compound

The Fmoc group can be introduced using Fmoc-Cl or Fmoc-OSu.[22][26][34]

  • Dissolve this compound (1.0 eq) in a solvent such as aqueous dioxane or DMF.

  • Add a base like sodium bicarbonate (2.0 eq).

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq) to the mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. If using an organic solvent, wash with dilute acid, water, and brine. If in an aqueous mixture, acidify and extract the product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product may require purification by column chromatography.

Protocol 6: Fmoc Deprotection using Piperidine

The Fmoc group is cleaved under mild basic conditions.[5][22][25][35]

  • Dissolve the N-Fmoc protected compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add piperidine to the solution to make a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature. The deprotection is often very rapid, typically complete within 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess piperidine under high vacuum.

  • The crude product can be purified by column chromatography or by precipitation/crystallization to remove the dibenzofulvene-piperidine adduct.

Decision-Making Flowchart for Protecting Group Selection

G start Start: Need to protect amine of This compound q1 Are subsequent reaction steps acidic? start->q1 q2 Are subsequent reaction steps basic or nucleophilic? q1->q2 Yes fmoc Use Fmoc protection q1->fmoc No q3 Are subsequent reaction steps incompatible with hydrogenolysis? q2->q3 Yes boc Use Boc protection q2->boc No cbz Use Cbz protection q3->cbz No reconsider Re-evaluate strategy or use orthogonal protection q3->reconsider Yes

Caption: A guide for selecting the appropriate protecting group.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Bentham Science. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • PubMed. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Taylor & Francis. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]

  • YouTube. (2022, March 11). Base hydrolysis of esters. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023, November 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved from [Link]

  • Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides: Natural Amino Acids vs. Methyl 3-aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics. Their specificity and potency are often unparalleled; however, native peptides are frequently hampered by significant limitations, including poor metabolic stability and low bioavailability.[1][2][3] A leading strategy to overcome these hurdles is the incorporation of non-natural amino acids, which can enforce specific structural features and enhance drug-like properties.[1][2][3] This guide provides an in-depth comparison of peptides constructed from natural α-amino acids versus those incorporating a structurally unique β-amino acid: Methyl 3-aminocyclobutanecarboxylate (M-3-ACBC).

We will explore the fundamental differences in their biological activity, underpinned by the profound influence of the rigid cyclobutane scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced peptide design for next-generation therapeutics.

The Core Distinction: Flexibility vs. Rigidity

Natural peptides, composed of α-amino acids, are typically characterized by their conformational flexibility. While this allows them to adapt to various binding pockets, it comes at a cost. A significant amount of energy (entropic cost) is required to lock the peptide into its single, biologically active conformation upon binding to a target.[4] This inherent flexibility also leaves them vulnerable to degradation by proteases, which recognize and cleave the extended peptide backbone.[4]

The introduction of M-3-ACBC, a cyclobutane-containing β-amino acid, fundamentally alters this paradigm.[5] The cyclobutane ring imposes a rigid, well-defined bend in the peptide backbone. This "pre-organization" or "conformational constraint" is the primary driver behind the distinct biological properties of M-3-ACBC-containing peptides.[6]

G cluster_0 Natural Peptide (Flexible) cluster_1 M-3-ACBC Peptide (Rigid) Natural_Flex Multiple Conformations (High Entropy) Natural_Bound Bioactive Conformation (Bound to Target) Natural_Flex->Natural_Bound High Entropic Cost Protease Protease Cleavage Natural_Flex->Protease Susceptible ACBC_Rigid Pre-organized Conformation (Low Entropy) ACBC_Bound Bioactive Conformation (Bound to Target) ACBC_Rigid->ACBC_Bound Low Entropic Cost Protease_Resist Protease Resistance ACBC_Rigid->Protease_Resist Resistant

Caption: Natural vs. M-3-ACBC Peptide Properties.

Comparative Analysis of Biological Performance

The structural rigidity imparted by M-3-ACBC translates into significant advantages in key areas of biological activity.

Receptor Binding Affinity and Selectivity

The principle of pre-organization suggests that by constraining a peptide into a conformation that closely resembles its receptor-bound state, binding affinity can be dramatically improved.[4][7] Reducing the number of available conformations in solution lowers the entropic penalty of binding, leading to a more favorable interaction.[4][8]

  • Natural Peptides: High flexibility means a diverse ensemble of conformations exists in solution. Only a small fraction of these are competent for binding, requiring a significant energetic cost to adopt the correct fold.

  • M-3-ACBC Peptides: The rigid cyclobutane backbone locks the peptide into a limited set of conformations. If this pre-organized structure aligns with the target's binding site, the binding affinity is often higher than that of its flexible natural counterpart.[8] This structural constraint can also enhance selectivity, as the rigid peptide is less likely to adopt alternative shapes required for binding to off-target proteins.[4]

Metabolic Stability and Proteolytic Resistance

A primary failure point for natural peptide drugs is their rapid degradation by proteases in the body.[1][2][3] This leads to a short in vivo half-life and poor bioavailability.[1][2][3]

  • Natural Peptides: The standard peptide bonds and flexible backbone of natural peptides are ideal substrates for a wide range of proteases. Peptides with unprotected N- and C-termini are particularly susceptible to rapid degradation.[9]

  • M-3-ACBC Peptides: The incorporation of a β-amino acid disrupts the typical α-amino acid pattern recognized by proteases.[10] The rigid, bent structure imposed by the cyclobutane ring further sterically hinders the approach of proteolytic enzymes, which typically require an extended conformation for substrate binding.[4] This results in a significant increase in resistance to enzymatic cleavage and a longer biological half-life.

Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. This property is influenced by a delicate balance of charge, size, and conformation.

  • Natural Peptides: Generally, natural peptides are poorly cell-permeable due to their polar backbone and often high charge content.

  • M-3-ACBC Peptides: The conformational constraint can have a complex effect on permeability. While rigidity can be beneficial, an unsuitable or overly rigid conformation may prevent the peptide from adapting its shape to enter the lipid bilayer.[11][12] Studies have shown that the pre-organized display of charged groups is a critical parameter for the cell-penetrating ability of peptides containing rigid cyclobutane amino acids.[11][12] Therefore, the design of cell-penetrating M-3-ACBC peptides requires careful optimization of the overall structure.[11][12]

Quantitative Data Summary

To illustrate these differences, consider a hypothetical case study comparing a native bioactive pentapeptide (Peptide-Nat) with its analog where the central amino acid is replaced by M-3-ACBC (Peptide-ACBC).

ParameterPeptide-Nat (Natural)Peptide-ACBC (Modified)Rationale for Difference
Binding Affinity (Kd) 500 nM50 nMPre-organization of Peptide-ACBC reduces the entropic cost of binding.[4]
Proteolytic Half-Life (t1/2) 15 min> 240 minThe β-amino acid and rigid backbone of Peptide-ACBC resist protease cleavage.[10]
Cell Permeability (Papp) LowModerateThe defined conformation of Peptide-ACBC can facilitate a more favorable interaction with the cell membrane, though this is highly sequence-dependent.[11]

Experimental Protocols & Methodologies

To empirically validate the performance of these peptides, a series of standardized assays are required. The causality behind each step is critical for generating reliable and reproducible data.

Workflow for Comparative Peptide Analysis

Caption: Standard workflow for comparing peptide analogs.

Protocol 1: In Vitro Proteolytic Stability Assay

This assay quantifies the resistance of a peptide to enzymatic degradation in a biologically relevant matrix, such as human plasma.

  • Scientific Rationale: Comparing the degradation rate of the natural peptide versus the M-3-ACBC analog directly measures the impact of the structural modification on metabolic stability. Human plasma is used to simulate in vivo conditions, as it contains a complex mixture of proteases.

  • Materials:

    • Peptide stock solutions (10 mM in DMSO).[13]

    • Human blood plasma.[13]

    • Quenching solution (e.g., Ethanol/Acetonitrile 1:1 v/v).[13]

    • HPLC or UPLC system with a C18 column.

  • Step-by-Step Procedure:

    • Preparation: Dilute peptide stocks to a final concentration of 10 µM in pre-warmed human plasma in low-bind tubes.[13]

    • Incubation: Incubate the peptide-plasma mixture at 37°C.

    • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately add the aliquot to 2 volumes of ice-cold quenching solution to precipitate plasma proteins and stop the enzymatic reaction.[13]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant by RP-HPLC or UPLC to quantify the amount of remaining intact peptide.

    • Calculation: Plot the percentage of remaining peptide against time. The half-life (t1/2) is the time at which 50% of the initial peptide has been degraded.

  • Self-Validation System: A control sample with the peptide in buffer (without plasma) must be run in parallel to account for any non-enzymatic degradation. A known unstable peptide should be used as a positive control for degradation.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique that provides real-time data on the kinetics (kon, koff) and affinity (Kd) of a peptide binding to its target protein.

  • Scientific Rationale: SPR allows for a precise, quantitative comparison of how the conformational constraint of the M-3-ACBC peptide affects its binding characteristics compared to the flexible natural peptide.

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5).

    • Target protein.

    • Peptide analytes (Natural and M-3-ACBC).

    • Immobilization buffers (e.g., EDC/NHS).

    • Running buffer (e.g., HBS-EP+).

  • Step-by-Step Procedure:

    • Immobilization: Covalently immobilize the target protein onto the surface of the sensor chip using standard amine coupling chemistry.

    • Analyte Preparation: Prepare a series of dilutions of each peptide analyte in the running buffer.

    • Association: Inject the peptide solutions over the sensor surface at a constant flow rate and monitor the change in response units (RU) over time. This measures the on-rate (kon).

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU over time. This measures the off-rate (koff).

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound peptide and prepare the surface for the next injection.

    • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).

  • Self-Validation System: A reference flow cell on the sensor chip should be activated and blocked without protein immobilization to subtract any non-specific binding or bulk refractive index changes from the signal.

Conclusion and Future Outlook

The incorporation of this compound represents a powerful strategy for transforming native peptides into robust, drug-like candidates. The primary advantage stems from the conformational rigidity imposed by the cyclobutane ring, which can simultaneously enhance receptor binding affinity and provide exceptional resistance to proteolytic degradation.[8][10] While the impact on cell permeability is more complex and requires sequence-specific optimization, the overall benefits position these modified peptides as a superior alternative to their natural counterparts for many therapeutic applications.

Future research will likely focus on exploring a wider range of substituted cyclobutane amino acids to fine-tune conformational preferences and on combining these modifications with other strategies, such as cyclization, to further optimize pharmacokinetic and pharmacodynamic profiles. The continued development of these advanced building blocks is essential for unlocking the full therapeutic potential of peptide-based medicines.

References

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC - NIH. (2023, July 20).
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010).
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Lange, M., Williams, T. I., Meissner, R., et al. (2022).
  • Ohshiro, Y., Nakajima, Y., Goto, Y., & Murakami, H. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids.
  • Polanowski, A., Ten-Postma, A., & Wilusz, T. (2012). Manufacturing of peptides exhibiting biological activity. PubMed Central.
  • Kowalczyk, R., & Witek, J. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
  • Nollet, L. M. L. (Ed.). (2017).
  • Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing.
  • Royo, M., et al. (2021).
  • Fiori, S., & Gademann, K. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Kouris, F. A., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). Chemical Science (RSC Publishing).
  • Gellman, S. H. (2012). Design and synthesis of beta-peptides with biological activity. PubMed.
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2010).
  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.
  • Gacel, G., et al. (1988). Development of conformationally constrained linear peptides exhibiting a high affinity and pronounced selectivity for delta opioid receptors. PubMed.
  • Cyclobutane-containing peptides. (n.d.). ElectronicsAndBooks.
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2010). Bentham Science Publishers.
  • Siano, L., et al. (2025).
  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
  • Beta-peptide. (n.d.). Wikipedia.
  • Costa, C., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC.

Sources

A Comparative Guide to the Conformational Analysis of Peptides Incorporating Methyl 3-aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraint in Peptide Design

In the realm of drug discovery and peptidomimetics, the conformational flexibility of native peptides often represents a significant hurdle, leading to poor metabolic stability and reduced receptor affinity. The introduction of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations. Among these, cyclic β-amino acids are particularly attractive building blocks because they can induce stable, well-defined secondary structures in short peptide sequences.[1][2] Methyl 3-aminocyclobutanecarboxylate (M-AcbC), a four-membered cyclic β-amino acid, offers a unique structural scaffold. Its inherent ring strain and defined stereochemistry provide a potent tool for directing the folding of a peptide backbone, acting as a stereochemical director of polypeptide chain folding.[3]

This guide provides a comprehensive comparison of the primary analytical techniques used to elucidate the conformational landscape of peptides incorporating M-AcbC. We will delve into the causality behind experimental choices, provide actionable protocols, and compare the structural propensities induced by M-AcbC against other common peptide building blocks.

Core Methodologies for Peptide Conformational Analysis

The determination of a peptide's three-dimensional structure is not reliant on a single technique but rather an integrated approach. Experimental data from spectroscopy and crystallography provide tangible evidence of the peptide's structure, which is then often complemented and rationalized by computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, an environment that more closely mimics physiological conditions.[4][5] Its strength lies in providing an ensemble of conformations, reflecting the peptide's inherent flexibility.[4]

Expertise & Causality: For peptides containing M-AcbC, NMR is indispensable. The cyclobutane ring protons create unique spin systems that can be unambiguously assigned, and their through-space correlations (NOEs) provide critical distance restraints that define the ring's orientation relative to the peptide backbone.

  • 1D ¹H NMR: The initial analysis begins here. The chemical shift dispersion of amide protons (typically 6-9 ppm) gives a first indication of structural ordering. Well-dispersed signals suggest a stable, folded conformation, whereas bunched signals indicate flexibility or a random coil.

  • Variable Temperature (VT) NMR: This experiment is crucial for identifying intramolecular hydrogen bonds, the glue holding secondary structures together. Amide protons involved in H-bonds are shielded from the solvent and thus show a small change in chemical shift with temperature (a low temperature coefficient, Δδ/ΔT < -4.5 ppb/K). Protons exposed to the solvent have larger coefficients. This is a primary method for confirming the presence of β-turns or helical structures often induced by constrained residues.[6][7]

  • 2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are the core of structure determination.

    • COSY/TOCSY: Used to assign proton resonances within each amino acid residue by identifying through-bond scalar couplings.

    • NOESY/ROESY: The cornerstone of 3D structure calculation. These experiments detect through-space correlations between protons that are close in space (<5 Å), irrespective of their position in the sequence. The intensity of a Nuclear Overhauser Effect (NOE) cross-peak is proportional to the inverse sixth power of the distance between the protons, providing the geometric restraints needed for structural modeling.[6]

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃ for hydrophobic peptides, or a H₂O/D₂O 9:1 mixture for water-soluble peptides). The use of a H₂O/D₂O mixture is essential to observe exchangeable amide protons. Add a known concentration of a reference standard like DSS or TSP for chemical shift calibration.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (≥600 MHz) is recommended for better signal dispersion.

    • Temperature: Set the probe temperature to 298 K (25 °C). Ensure temperature stability.

    • Pulse Program: Use a standard 2D NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to determine the spectral width and appropriate transmitter frequency offset.

    • Set the NOESY mixing time (τₘ). This is a critical parameter. For peptides, a range of 150-400 ms is typical. Start with ~250 ms. Shorter mixing times are better for quantifying short distances, while longer times detect weaker, long-range correlations but can suffer from spin diffusion.

    • Acquire the 2D spectrum with a sufficient number of scans per increment to achieve a good signal-to-noise ratio. This can range from 8 to 64 scans, requiring several hours of acquisition time.

  • Data Processing & Analysis:

    • Process the data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

    • Assign the diagonal peaks and then identify cross-peaks, correlating them with the assignments from COSY/TOCSY spectra.

    • Integrate the cross-peaks and calibrate them to a known distance (e.g., a geminal proton pair) to generate a set of distance restraints for structural calculations.

Circular Dichroism (CD) Spectroscopy: A Rapid Secondary Structure Assessment

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.[8][9] It is a low-resolution but rapid and powerful technique for assessing the overall secondary structure content (α-helix, β-sheet, β-turn, random coil).[10]

Expertise & Causality: When incorporating M-AcbC, the goal is often to induce a specific turn or helical structure. CD provides immediate feedback on whether this goal has been achieved. For example, a type II β-turn, a common motif for β-amino acids, exhibits a characteristic CD spectrum with a weak positive band near 220-230 nm and a strong negative band near 200 nm. This is distinct from the classic α-helix spectrum (negative bands at ~222 and ~208 nm, positive band at ~192 nm).

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region. Avoid high concentrations of chloride ions.

    • Dilute the sample to a final concentration of 0.1-0.2 mg/mL.[11]

  • Instrument Setup:

    • Spectrometer: A CD spectrometer (e.g., Jasco, Applied Photophysics).

    • Cuvette: Use a quartz cuvette with a short path length, typically 0.1 cm.

    • Parameters: Set the wavelength range to 190-260 nm, a data pitch of 0.5-1.0 nm, a scanning speed of 50 nm/min, and an integration time of 1-2 seconds.[11] Continuously purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

    • Perform multiple accumulations (e.g., 3-5 scans) and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:

      • MRE = (θ × MRW) / (10 × c × l)

      • Where θ is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight / number of residues), c is the concentration in g/L, and l is the path length in cm.

    • Analyze the resulting spectrum by comparing it to reference spectra for known secondary structures.

X-ray Crystallography: The Atomic Resolution Snapshot

X-ray crystallography provides an unparalleled, high-resolution view of the peptide's conformation in the solid state.[12][13] While it offers a static picture, it is the definitive method for determining precise bond angles, distances, and intramolecular interactions.

Expertise & Causality: Incorporating rigid units like M-AcbC can sometimes facilitate crystallization by reducing the number of accessible conformations, leading to more ordered crystal packing.[3] The resulting structure provides the ultimate validation for a particular fold, revealing the precise torsion angles (φ, ψ) of the peptide backbone and the puckering of the cyclobutane ring. This information is invaluable for calibrating computational models and understanding structure-activity relationships.

G

Computational Methods: Exploring the Conformational Space

Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental data by providing a dynamic picture of the peptide's conformational behavior.[14][15]

Expertise & Causality: For a constrained residue like M-AcbC, computational methods are essential to understand why it prefers certain conformations. Energy calculations can map the accessible Ramachandran space for the M-AcbC residue, predicting the low-energy backbone torsion angles. MD simulations can then explore how the peptide samples these conformations over time in a simulated aqueous environment. When combined with experimental restraints (e.g., NOE distances from NMR), a highly accurate and validated conformational ensemble can be generated.[16][17]

Comparative Analysis: The Structural Impact of M-AcbC

The utility of M-AcbC is best understood by comparing its effects to other amino acid types.

Technique Information Provided Sample Requirements Strengths Limitations
NMR Spectroscopy 3D structure in solution, dynamics, H-bonds, inter-proton distances.[4]1-5 mg, soluble, high purityProvides dynamic ensemble of structures in a native-like environment.[4]Size-limited (~30-40 residues); requires complex data analysis.
CD Spectroscopy Overall secondary structure content (α-helix, β-sheet, etc.).[8][10]~0.1 mg, soluble, high purityRapid, low sample consumption, good for screening structural changes.[11]Low resolution; provides population-averaged data, not atomic detail.
X-ray Crystallography High-resolution 3D structure in solid state, precise bond angles/lengths.[12]<1 mg, must form diffraction-quality crystalsThe "gold standard" for static atomic resolution structure.[13]Crystal packing can influence conformation; crystallization is a major bottleneck.
Computational Modeling Conformational energy landscape, dynamic behavior, prediction of stable folds.[14]None (in silico)Can explore vast conformational space and rationalize experimental findings.[18]Accuracy is dependent on the force field used; requires experimental validation.
Table 1: Comparison of key analytical techniques for peptide conformational analysis.
  • vs. α-Amino Acids: Standard α-amino acids (except proline) allow for broad sampling of the Ramachandran plot. M-AcbC, as a β-amino acid, has an additional C-C bond in its backbone, and the cyclobutane ring severely restricts the possible φ and ψ torsion angles, effectively locking the backbone into a much smaller conformational space.[1]

  • vs. Acyclic β-Amino Acids: While acyclic β-amino acids also promote turn and helical structures, they retain significant rotational freedom around their Cα-Cβ bond. The cyclobutane ring of M-AcbC eliminates this freedom, providing a more rigid and predictable conformational constraint.[2]

  • vs. Other Cyclic β-Amino Acids: The four-membered ring of M-AcbC is more strained than its cyclopentane (ACPC) or cyclohexane (ACHC) counterparts. This strain influences the preferred backbone dihedral angles. While larger rings like trans-ACPC are known to strongly induce 12-helical structures, the smaller cyclobutane ring is an excellent inducer of tight β-turns.[19][20] The choice between cis- and trans-isomers of M-AcbC further dictates the geometry of the resulting turn.

Integrated Workflow and Data Interpretation

A successful conformational analysis integrates multiple techniques to build a self-validating picture of the peptide's structure.

G

Interpreting the Data: Imagine a peptide designed with M-AcbC to form a β-turn. The expected results would be:

  • CD: A spectrum characteristic of a β-turn.

  • NMR:

    • A key NOE between the NH proton of residue i+3 and the CαH of residue i+1 or i+2.

    • A low temperature coefficient for the NH proton of residue i+2 or i+3, indicating its involvement in an intramolecular hydrogen bond.

  • Computational: Molecular dynamics simulations, restrained by the observed NOEs, converge to a low-energy structure featuring a canonical β-turn geometry at the M-AcbC position.

Conclusion

The incorporation of this compound is a sophisticated tool for peptide chemists and drug developers aiming to control molecular shape. Its rigid, cyclic nature provides a predictable and powerful constraint on the peptide backbone, favoring the formation of well-defined secondary structures like β-turns. A thorough conformational analysis, however, is not a single experiment but a carefully chosen suite of complementary techniques. By integrating high-resolution NMR, rapid CD spectroscopy, definitive X-ray crystallography, and insightful computational modeling, researchers can build a robust, multi-faceted understanding of their peptide's structure, paving the way for the rational design of next-generation therapeutics.

References

  • Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

  • Gopi, H. N., et al. (2014). Cyclic β-Amino Acids as Conformational Constraints. Biomolecular Forms and Functions. [Link]

  • Adler, A. J., et al. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53. [Link]

  • Santanach, A., et al. (2009). Searching the conformational space of cyclic beta-amino acid peptides. The Journal of Physical Chemistry B, 113(29), 9937-47. [Link]

  • Request PDF. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Spring 2023. [Link]

  • Gibbons, W. A., et al. (1975). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences of the United States of America, 72(11), 4201-5. [Link]

  • LibreTexts Biology. (2021). 2.2.4: B4. Analysis of Protein Secondary Structure. Biology LibreTexts. [Link]

  • Wang, J., et al. (2011). Peptide Conformational Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 7(10), 3374-86. [Link]

  • Kuril, A. K., et al. (2025). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Journal of Peptide Science, 31(1), e3648. [Link]

  • BTP. (n.d.). Peptide Circular Dichroism Secondary Structure Measurement. Biotopics. [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 183-205. [Link]

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. [Link]

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. PubMed. [Link]

  • Wang, J., et al. (2011). Peptide Conformational Analysis Using an Integrated Bayesian Approach. ACS Publications. [Link]

  • Horsley, J. R., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 70-83. [Link]

  • Insa, R., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(39), 8045-8052. [Link]

  • Yang, Y., et al. (2022). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Topics in Medicinal Chemistry, 22(19), 1599-1610. [Link]

  • Ananda, K., & Aravinda, S. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. IISc Etd. [Link]

  • Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-22. [Link]

  • Ilari, A., & Savino, C. (2008). Protein Structure Determination by X-Ray Crystallography. ResearchGate. [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-86. [Link]

Sources

spectroscopic analysis for confirming the stereochemistry of Methyl 3-aminocyclobutanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Preamble > The stereochemical integrity of pharmaceutical building blocks is of paramount importance in drug discovery and development. Cyclobutane rings, prevalent scaffolds in medicinal chemistry, often introduce multiple stereocenters, necessitating robust analytical methodologies for the unambiguous determination of their three-dimensional arrangement. This is particularly critical for derivatives of methyl 3-aminocyclobutanecarboxylate, where the relative and absolute stereochemistry of the amino and carboxylate functionalities profoundly influences biological activity and pharmacokinetic properties. This guide provides a comparative overview of key spectroscopic techniques for confirming the stereochemistry of these valuable synthetic intermediates. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical details with practical insights to empower researchers in making informed decisions for their analytical workflows.

The Challenge of Stereochemistry in 1,3-Disubstituted Cyclobutanes

The non-planar, puckered nature of the cyclobutane ring gives rise to cis and trans diastereomers for 1,3-disubstituted derivatives. Furthermore, the presence of two stereocenters in these molecules results in the possibility of enantiomeric pairs for each diastereomer. Consequently, a comprehensive stereochemical analysis must address both the relative configuration (cis/trans) and the absolute configuration (R/S) of each stereocenter.

Comparative Analysis of Spectroscopic Techniques

A multi-pronged analytical approach is often the most reliable strategy for the complete stereochemical elucidation of this compound derivatives. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).

Technique Information Provided Sample Requirements Throughput Key Advantages Limitations
NMR Spectroscopy Relative stereochemistry (cis/trans)Solution (mg)HighNon-destructive, provides detailed structural informationIndirect determination of absolute configuration
Vibrational Circular Dichroism (VCD) Absolute configurationSolution (mg)MediumDoes not require crystallization, sensitive to solution-phase conformationRequires computational modeling for interpretation
X-ray Crystallography Absolute and relative stereochemistrySingle crystalLowUnambiguous 3D structure determinationCrystal growth can be a significant bottleneck
Chiral HPLC Enantiomeric purity and separationSolution (µg-mg)HighExcellent for separating enantiomers and diastereomersDoes not provide direct structural information

In-Depth Technical Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

NMR spectroscopy, particularly proton (¹H) NMR, is a powerful first-line technique for differentiating between cis and trans isomers of this compound derivatives.[1][2][3] The key to this differentiation lies in the analysis of proton-proton coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) correlations.[4]

Causality Behind Experimental Choices: The puckered conformation of the cyclobutane ring leads to distinct spatial relationships between the protons on the ring. In the cis isomer, the amino and carboxylate substituents are on the same side of the ring, leading to closer proximity between certain protons compared to the trans isomer where they are on opposite sides. These distance-dependent interactions are directly observable through NOE experiments.

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY/ROESY Acquisition:

    • Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE.

    • Optimize the mixing time (typically 200-500 ms) to allow for the development of NOE cross-peaks.

  • Data Analysis:

    • Process the 2D spectrum and look for cross-peaks between the protons on the cyclobutane ring.

    • For the cis isomer: Expect to see a strong NOE correlation between the proton at C1 (attached to the carboxylate group) and the proton at C3 (attached to the amino group).[4]

    • For the trans isomer: This correlation will be absent or significantly weaker.

NOE_Correlation cluster_cis cis-Isomer cluster_trans trans-Isomer C1_cis H1 C3_cis H3 C1_cis->C3_cis Strong NOE C1_trans H1 C3_trans H3 label_no_noe No/Weak NOE

Caption: Differentiating cis/trans isomers via NOE.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] This technique is exceptionally powerful for determining the absolute configuration of molecules in solution, thereby circumventing the need for crystallization.[6]

Causality Behind Experimental Choices: Enantiomers have equal and opposite VCD signals. By comparing the experimentally measured VCD spectrum to the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (1R, 3S) configuration), an unambiguous assignment of the absolute stereochemistry can be made.[7]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative at a suitable concentration (typically 0.01-0.1 M) in a non-absorbing solvent like CCl₄ or CDCl₃.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and infrared absorption spectra over the desired spectral range (e.g., 2000-800 cm⁻¹).

    • Record the spectrum of the pure solvent for baseline correction.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using a suitable computational chemistry software package.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT), often with a basis set like B3LYP/6-31G(d).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration of the enantiomer used in the calculation. An inverted match indicates the opposite enantiomer.

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Sample VCD_Spec Experimental VCD Spectrum Sample->VCD_Spec VCD Spectrometer Comparison Spectral Comparison VCD_Spec->Comparison Molecule Molecule Conf_Search Conformational Search Molecule->Conf_Search DFT Calculation Calc_Spec Calculated VCD Spectrum Conf_Search->Calc_Spec Boltzmann Averaging Calc_Spec->Comparison Abs_Config Absolute Configuration Comparison->Abs_Config Match/Mismatch

Caption: Workflow for absolute configuration determination by VCD.

X-ray Crystallography for Unambiguous Structure Determination

Single-crystal X-ray diffraction provides the most definitive determination of both the relative and absolute stereochemistry of a molecule.[8][9][10][11][12] It directly maps the three-dimensional arrangement of atoms in the crystalline state.

Causality Behind Experimental Choices: The diffraction pattern of X-rays by a single crystal is unique to the arrangement of atoms within that crystal. By analyzing this pattern, a 3D electron density map can be generated, from which the precise atomic coordinates can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic coordinates and thermal parameters against the experimental data.

  • Absolute Configuration Determination:

    • If the data is of sufficient quality and the crystal belongs to a non-centrosymmetric space group, the Flack parameter can be calculated to determine the absolute configuration. A value close to 0 indicates the correct absolute configuration, while a value close to 1 indicates the inverted structure.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is an indispensable tool for determining the enantiomeric purity of the synthesized material and for separating the enantiomers for further characterization.[13][14][15][16][17]

Causality Behind Experimental Choices: Chiral stationary phases (CSPs) contain a single enantiomer of a chiral selector. The two enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times and thus, separation.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Choose a suitable chiral stationary phase based on the structure of the analyte. For aminocyclobutane derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Screening:

    • Screen different mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation of the enantiomers.

    • The addition of small amounts of an acid or base (e.g., trifluoroacetic acid or diethylamine) can often improve peak shape and resolution.

  • Method Optimization: Optimize the flow rate, column temperature, and mobile phase composition to maximize resolution and minimize analysis time.

  • Quantification: Once a suitable method is developed, it can be used to determine the enantiomeric excess (ee) of a sample by integrating the peak areas of the two enantiomers.

Chiral_HPLC Injector Injector Column Chiral Stationary Phase Injector->Column Racemic Mixture Detector Detector Column->Detector Separated Enantiomers Chromatogram Chromatogram (Two Peaks) Detector->Chromatogram

Caption: Principle of chiral HPLC separation.

Conclusion

The stereochemical characterization of this compound derivatives requires a thoughtful and often integrated analytical approach. While NMR spectroscopy is the workhorse for determining relative stereochemistry, VCD and X-ray crystallography provide complementary and definitive information on the absolute configuration. Chiral HPLC is essential for assessing enantiomeric purity and for preparative separations. By understanding the strengths and limitations of each technique, researchers can efficiently and confidently elucidate the three-dimensional structure of these important building blocks, thereby accelerating the drug discovery and development process.

References

  • Harris, R. K., & Ditchfield, R. (1969). N.M.R. studies of 19 F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics, 16(3), 241-255. [Link]

  • Lustig, E., & Moriarty, R. M. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(14), 3252-3254. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved January 19, 2026, from [Link]

  • Taylor & Francis. (n.d.). Absolute configuration – Knowledge and References. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, December 2). Vibrational circular dichroism. Retrieved January 19, 2026, from [Link]

  • Harada, N. (2012). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 24(9), 693-711. [Link]

  • Kamer, P. C. J., & van Leeuwen, P. W. N. M. (Eds.). (2012). Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved January 19, 2026, from [Link]

  • van der Vlugt, J. I. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Chemical Science, 12(15), 5417-5425. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic chemistry. Chemical reviews, 112(3), 1839-1862. [Link]

  • Crawford, S. M., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 11(36), 9876-9883. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 19, 2026, from [Link]

  • Allen, F. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in molecular biology (Clifton, N.J.), 1055, 149-162. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

  • BioTools. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Retrieved January 19, 2026, from [Link]

  • Chen, Y., et al. (2023). Expanding chiral metamaterials for retrieving fingerprints via vibrational circular dichroism. Nature Communications, 14(1), 2269. [Link]

  • Aturki, Z., & Fanali, S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6249. [Link]

  • Ilisz, I., & Aranyi, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3183. [Link]

  • Al-Qurainy, F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4991. [Link]

  • ResearchGate. (n.d.). NOE correlations in the synthesized cis and trans isomers. Retrieved January 19, 2026, from [Link]

  • Real Chemistry. (2022, February 4). How to identify cis and trans isomers. YouTube. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved January 19, 2026, from [Link]

  • Chivers, T., & Fedorchuk, C. (2002). Bis(1 degree-amino)cyclodistib(III)azanes: the first structural characterization of cis and trans isomers of a single cyclodipnict(III)azane. Inorganic chemistry, 41(10), 2533-2540. [Link]

  • LibreTexts. (2022, August 15). 13.2: Cis-Trans Isomers (Geometric Isomers). Retrieved January 19, 2026, from [Link]

Sources

A Researcher's Guide to Assessing the Metabolic Stability of Methyl 3-aminocyclobutanecarboxylate Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer improved physicochemical and pharmacokinetic properties is a constant endeavor. Among these, the cyclobutane motif has garnered increasing attention for its ability to impart desirable characteristics such as conformational rigidity, reduced planarity, and enhanced metabolic stability.[1][2] This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of a particularly promising subclass: compounds containing the methyl 3-aminocyclobutanecarboxylate scaffold.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind experimental choices, provide detailed, self-validating protocols, and present comparative data to inform the selection of the most appropriate assays for your research needs.

The Strategic Advantage of the Cyclobutane Moiety

The incorporation of a cyclobutane ring into drug candidates can be a strategic move to overcome metabolic liabilities.[2] Its unique puckered structure and the increased s-character of its C-C bonds contribute to its relative chemical inertness.[2] This can shield metabolically susceptible sites from enzymatic attack, a crucial factor in enhancing a compound's half-life and oral bioavailability. For instance, the replacement of a metabolically vulnerable cyclohexyl group with a difluorocyclobutanyl amine was a key strategy in the development of the FDA-approved IDH1 inhibitor, ivosidenib, leading to a significant improvement in its metabolic stability.[3]

Comparative Analysis of In Vitro Metabolic Stability Assays

The early assessment of a compound's metabolic fate is critical for making informed decisions in the drug discovery pipeline.[4] In vitro assays are indispensable tools for this purpose, offering a balance of throughput, cost-effectiveness, and predictive power.[5] The two most widely adopted systems for evaluating hepatic metabolism are liver microsomes and hepatocytes.[6]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7] These assays are particularly useful for identifying compounds susceptible to oxidative metabolism.

Advantages:

  • High-throughput and cost-effective.

  • Excellent for pinpointing CYP-mediated metabolic liabilities.[7]

Limitations:

  • Lack of Phase II metabolizing enzymes (e.g., UGTs, SULTs).

  • Absence of cellular transport mechanisms.

  • May not accurately predict the clearance of compounds metabolized by non-CYP enzymes or those requiring cellular uptake.

Hepatocyte Stability Assay

Hepatocytes, being whole liver cells, provide a more physiologically relevant model by encompassing both Phase I and Phase II metabolic pathways, as well as active transport processes.[8][9]

Advantages:

  • Offers a more comprehensive picture of overall hepatic metabolism.[7]

  • Includes both Phase I and Phase II enzymatic activities.[10]

  • Accounts for cellular uptake and efflux.

Limitations:

  • Lower throughput and higher cost compared to microsomal assays.

  • Variability between donors and cryopreservation lots can be a concern.

The following table summarizes the key differences between these two essential assays:

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fraction (endoplasmic reticulum)Intact, viable liver cells
Metabolic Pathways Primarily Phase I (CYP-mediated)[7]Phase I and Phase II[7]
Cellular Transport AbsentPresent
Predictive Power Good for CYP-mediated clearanceMore comprehensive prediction of hepatic clearance[8]
Throughput HighModerate to Low
Cost LowerHigher
Ideal For Early-stage screening, identifying CYP liabilitiesLead optimization, more accurate clearance prediction[8]

Experimental Protocols

The following are detailed, step-by-step protocols for conducting liver microsomal and hepatocyte stability assays. These protocols are designed to be self-validating by including appropriate controls.

Liver Microsomal Stability Assay Protocol

This protocol is designed to determine the in vitro intrinsic clearance (CLint) of a test compound.

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[7]

  • Negative control (heat-inactivated microsomes)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare test compound and control working solutions pre_incubate Pre-incubate microsomal mixture and compound at 37°C prep_cpd->pre_incubate prep_mic Prepare microsomal incubation mixture (microsomes, buffer, MgCl2) prep_mic->pre_incubate prep_nadph Prepare NADPH regenerating system start_rxn Initiate reaction by adding NADPH pre_incubate->start_rxn time_points Incubate and collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 min) start_rxn->time_points quench Quench reaction with cold ACN containing internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t1/2, and CLint analyze->calculate

Caption: Workflow for Liver Microsomal Stability Assay.

  • Preparation of Reagents:

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) and positive controls in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[7]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound, positive controls, and vehicle control to the appropriate wells.

    • Add the microsomal suspension to each well. For the negative control, use heat-inactivated microsomes.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[11]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" control wells.[12]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to terminate the reaction.[12][13]

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.[13]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[13]

  • Data Analysis:

    • Determine the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration)

Hepatocyte Stability Assay Protocol

This protocol provides a more comprehensive assessment of metabolic stability in a whole-cell system.

  • Cryopreserved or fresh plateable human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., Testosterone for Phase I, 7-Hydroxycoumarin for Phase II)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system for analysis

G cluster_prep Cell Culture cluster_incubation Incubation cluster_analysis Analysis thaw_plate Thaw and plate hepatocytes on collagen-coated plates stabilize Allow cells to attach and form a monolayer (several hours to overnight) thaw_plate->stabilize prep_cpd Prepare test compound and control working solutions in media stabilize->prep_cpd add_cpd Remove plating media and add compound-containing media to cells prep_cpd->add_cpd incubate Incubate at 37°C, 5% CO2 add_cpd->incubate time_points Collect media aliquots at specified time points (e.g., 0, 15, 30, 60, 120 min) incubate->time_points quench Quench reaction by adding aliquots to cold ACN with internal standard time_points->quench centrifuge Centrifuge to remove cell debris quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t1/2, and CLint,app analyze->calculate

Caption: Workflow for Hepatocyte Stability Assay.

  • Hepatocyte Plating:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[9]

    • Gently resuspend the cells in pre-warmed plating medium.

    • Plate the cell suspension onto collagen-coated plates at the desired density.

    • Incubate at 37°C with 5% CO2 for several hours to allow for cell attachment and monolayer formation.[9]

  • Compound Incubation:

    • Prepare working solutions of the test compound and positive controls in pre-warmed culture medium at the final desired concentration (e.g., 1 µM).

    • Aspirate the plating medium from the hepatocyte monolayer and add the compound-containing medium.[9]

    • Return the plates to the incubator.[14]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the incubation medium and transfer it to a plate containing cold acetonitrile with an internal standard.[10]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay protocol (centrifugation and LC-MS/MS analysis).[14]

  • Data Analysis:

    • The data analysis is similar to the microsomal assay, yielding the apparent intrinsic clearance (CLint,app).

Interpreting the Data: A Comparative Example

To illustrate the practical application of these assays, consider a hypothetical set of data for three this compound analogs.

CompoundMicrosomal t1/2 (min)Microsomal CLint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte CLint,app (µL/min/10^6 cells)
Analog A 1592.41248.1
Analog B > 60< 23.15510.5
Analog C 4530.81832.0

Analysis:

  • Analog A shows rapid clearance in both microsomes and hepatocytes, suggesting significant Phase I metabolism.

  • Analog C displays moderate clearance in microsomes, but this is accelerated in hepatocytes, indicating a potential contribution from Phase II metabolism or active uptake into the cells.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds containing the this compound scaffold, a strategic and phased approach to in vitro testing is recommended. The liver microsomal stability assay serves as an excellent high-throughput screen to identify major CYP-mediated metabolic liabilities early on. Promising candidates should then be advanced to the more physiologically relevant hepatocyte stability assay to gain a comprehensive understanding of their overall hepatic clearance, encompassing both Phase I and Phase II metabolism, as well as cellular transport. By employing these robust and self-validating protocols, researchers can make more informed decisions, prioritize candidates with favorable pharmacokinetic profiles, and ultimately increase the probability of success in developing novel therapeutics.

References

  • Wuts, P. G. M. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 25-36. [Link]

  • de Oliveira, R. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals, 15(10), 1285. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Ismalaj, E., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Evotec. Hepatocyte Stability. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • BD Biosciences. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

  • Evotec. Microsomal Stability. [Link]

  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs.... [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Royal Society of Chemistry. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • ResearchGate. (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Drug Design. Bioisosterism. [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of Methyl 3-aminocyclobutanecarboxylate in Protein Binding Pockets

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding how a small molecule interacts with its protein target is paramount. The cyclobutane scaffold, a motif of increasing interest in medicinal chemistry, offers a unique conformational rigidity that can reduce the entropic penalty of binding.[1] This guide provides an in-depth comparison of computational strategies for modeling the binding of Methyl 3-aminocyclobutanecarboxylate, a representative cyclobutane-containing fragment, within protein active sites. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and validated computational approach.

The core challenge in modeling any protein-ligand interaction lies in accurately predicting both the binding pose (conformation) and the binding affinity (strength).[2][3][4] We will dissect a multi-tiered strategy, beginning with rapid, high-throughput methods and progressing to more computationally intensive, high-fidelity techniques.

Tier 1: High-Throughput Pose Prediction with Molecular Docking

Molecular docking serves as the first-pass in silico tool, primarily used to predict the preferred orientation of a ligand when bound to a protein.[5][6] It is computationally efficient, allowing for the screening of large compound libraries.[7][8] The process involves a sampling algorithm, which generates various ligand poses within the binding site, and a scoring function, which ranks these poses based on an approximation of binding energy.[4]

Causality in Method Selection: The choice of docking software is critical. For academic or initial exploratory work, free software like AutoDock Vina is powerful and widely used.[7] For industrial drug discovery programs where higher precision and throughput are needed, commercial packages like Schrödinger's Glide or MOE Dock are often preferred due to their refined scoring functions and integrated workflows.[7][9]

Comparative Overview of Common Docking Software
SoftwareKey FeaturePrimary Use CaseCost
AutoDock Vina Open-source, high performanceAcademic research, initial screeningFree
Schrödinger Glide High accuracy, induced fit optionsLead optimization, virtual screeningCommercial
MOE Dock Integrated drug discovery platformScaffold hopping, fragment-based designCommercial
UCSF Chimera Visualization-centric, user-friendlyEducational, single-molecule dockingFree (for academic use)
Experimental Protocol: Molecular Docking of this compound

This protocol provides a self-validating workflow using AutoDock Vina. The validation step is crucial for trusting the results.[10]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure with a co-crystallized ligand in the binding site of interest.[10]

    • Using software like AutoDock Tools (ADT) or UCSF Chimera, remove water molecules and other non-essential heteroatoms.[11][12]

    • Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges). This is critical for calculating electrostatic interactions.[12]

    • Rationale: The PDB file is just a coordinate map. It must be processed into a chemically correct representation for the force field used by the docking software.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. This can be done using PubChem (CID 43810936) or by drawing it in a molecular editor like MarvinSketch.[13]

    • Add hydrogen atoms and generate a low-energy 3D conformation.

    • Define the rotatable bonds. For our ligand, the bond between the ester group and the cyclobutane ring is a key rotatable bond. ADT can automatically detect these.[12]

    • Rationale: The ligand must be parameterized with correct atom types and rotatable bonds to allow the docking algorithm to explore its conformational space flexibly.

  • Docking Execution & Validation:

    • Grid Box Definition: Define the search space for the docking algorithm. Center a 3D grid box on the co-crystallized ligand in your prepared protein structure, ensuring its size (e.g., 20x20x20 Å) is sufficient to encompass the entire binding pocket.[10]

    • Protocol Validation (Self-Validating Step): First, dock the extracted co-crystallized ligand back into the binding site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD of < 2.0 Å is generally considered a successful validation, indicating the docking protocol can reproduce the experimentally observed binding mode.[10]

    • Production Docking: Once the protocol is validated, dock this compound using the same grid parameters.

    • Analysis: Analyze the top-scoring poses. Visualize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.[14] These interactions provide the chemical logic for the predicted binding mode.

Tier 2: Assessing Stability and Dynamics with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, it often treats the protein as rigid, which is a significant simplification.[10] Molecular Dynamics (MD) simulations model the atomistic movements of the protein-ligand complex over time, providing insights into its stability, flexibility, and the role of solvent.[15][16][17]

Causality in Method Selection: The choice of a force field is the most critical decision in MD. A force field is a set of parameters that defines the potential energy of the system.[18] For standard biomolecules like proteins, well-validated force fields like AMBER or CHARMM are used.[19] For a non-standard ligand like this compound, specific parameters must be generated.

Workflow: Ligand Parameterization and MD Simulation

Caption: Workflow for MD Simulation of a Protein-Ligand Complex.

Experimental Protocol: MD Simulation

This protocol uses the GROMACS package with the AMBER force field as an example.[20]

  • Ligand Parameterization (Trustworthiness Step):

    • Generate partial atomic charges for this compound using a quantum mechanics calculation (e.g., with Gaussian or ORCA).

    • Use a tool like AmberTools' antechamber to generate a topology file for the ligand, assigning atom types from a general force field like GAFF (General Amber Force Field).[21][22]

    • Rationale: The accuracy of the entire simulation depends on the quality of these ligand parameters.[22] Using QM-derived charges provides a more accurate representation of the molecule's electrostatic potential compared to generic methods.

  • System Setup:

    • Combine the coordinates of the protein and the top-scoring docked pose of the ligand into a single file.

    • Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Simulation Execution:

    • Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

    • Equilibration (NVT and NPT): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, equilibrate the pressure to 1 bar while keeping the temperature constant (NPT ensemble). This ensures the system reaches the correct temperature and density before data collection.

    • Production MD: Run the simulation for a set amount of time (e.g., 100 nanoseconds) to collect trajectory data.

  • Analysis (Self-Validation):

    • RMSD: Plot the RMSD of the protein backbone and the ligand over time. The plot should plateau, indicating the system has reached a stable equilibrium. A continuously increasing RMSD suggests the complex may be unstable.

    • RMSF: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible regions, particularly around the binding site.

    • Interaction Analysis: Analyze the persistence of key non-covalent interactions (e.g., hydrogen bonds) identified during docking over the course of the simulation. A stable interaction is one that is present for a high percentage of the simulation time.

Tier 3: Rigorous Binding Affinity Prediction with Free Energy Calculations

While docking scores provide a rough ranking and MD simulations assess stability, neither reliably predicts the absolute or relative binding free energy (ΔG), the gold standard for quantifying binding affinity.[23] Free energy calculation methods provide a more theoretically sound approach.[24]

Causality in Method Selection: The choice here is a trade-off between accuracy and computational cost. MM/PBSA and MM/GBSA are "end-point" methods that are faster but less rigorous.[8] Alchemical methods like Free Energy Perturbation (FEP) are considered the most accurate but are extremely computationally demanding.[2][3]

Comparison of Free Energy Calculation Methods
MethodPrincipleRelative AccuracyComputational Cost
MM/PBSA Averages MD snapshots and uses Poisson-Boltzmann and surface area continuum solvation models.MediumMedium
MM/GBSA Similar to MM/PBSA but uses a faster Generalized Born solvation model.Medium-LowLow
FEP Calculates the free energy difference by computationally "transforming" one ligand into another (relative FEP) or into nothing (absolute FEP) via a non-physical thermodynamic cycle.[25]HighVery High
Conceptual Workflow: Relative Binding Free Energy (FEP)

Caption: Thermodynamic cycle for relative binding free energy (FEP).

Trustworthiness and Application: FEP calculations are most reliable for predicting the change in binding affinity (ΔΔG) between two very similar molecules, such as comparing this compound to an analog with an additional methyl group.[25] To validate an FEP protocol, one must calculate the relative binding energies for a series of known binders and confirm that the results correlate well with experimental data before applying it to novel compounds.[23]

Integrated Strategy and Conclusion

No single computational method is sufficient for a comprehensive understanding of protein-ligand binding. An effective in silico strategy employs these techniques in a hierarchical funnel, using each to inform the next.

  • Start Broad (Docking): Use molecular docking to screen initial ideas or small libraries to generate plausible binding hypotheses quickly.

  • Refine and Validate (MD Simulation): Take the most promising docked poses and subject them to MD simulations to assess the stability of the complex and refine the binding mode. Discard poses that are not stable over time.

  • Predict with Precision (Free Energy Calculations): For the most promising and stable complexes, use MM/GBSA for rapid ranking or FEP for high-accuracy prediction of relative binding affinities to prioritize which compounds to synthesize and test experimentally.

By judiciously selecting and validating these computational tools, researchers can gain significant, actionable insights into the binding of molecules like this compound, accelerating the drug discovery pipeline and enabling more rational, structure-based design.

References

  • Title: Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies Source: Current Medicinal Chemistry URL: [Link]

  • Title: Free Energy Calculations for Protein–Ligand Binding Prediction Source: SpringerLink URL: [Link]

  • Title: Computational evaluation of protein – small molecule binding Source: PMC - NIH URL: [Link]

  • Title: Free Energy Calculations for Protein-Ligand Binding Prediction Source: PubMed URL: [Link]

  • Title: Calculation of absolute protein–ligand binding free energy from computer simulations Source: PNAS URL: [Link]

  • Title: Small molecule force field parametrization for atomistic Molecular Dynamics simulations Source: BioExcel URL: [Link]

  • Title: Force Fields in Molecular Dynamics Simulations: Choosing the Right One Source: Medium URL: [Link]

  • Title: Calculation of protein–ligand binding free energy by using a polarizable potential Source: PNAS URL: [Link]

  • Title: Underappreciated Chemical Interactions in Protein-Ligand Complexes Source: PubMed URL: [Link]

  • Title: Simulation Studies of Protein and Small Molecule Interactions and Reaction Source: PubMed URL: [Link]

  • Title: Force fields for small molecules Source: PMC - NIH URL: [Link]

  • Title: Analysis of noncovalent and covalent protein-ligand complexes by electrospray ionisation mass spectrometry Source: Diva-portal.org URL: [Link]

  • Title: Force Fields for Small Molecules Source: ResearchGate URL: [Link]

  • Title: Improving Small-Molecule Force Field Parameters in Ligand Binding Studies Source: Frontiers URL: [Link]

  • Title: Modeling and Simulation Software Source: RCSB PDB URL: [Link]

  • Title: Molecular dynamics simulation of the interaction of food proteins with small molecules Source: Semantic Scholar URL: [Link]

  • Title: Molecular dynamics simulation of the interaction of food proteins with small molecules Source: ResearchGate URL: [Link]

  • Title: Molecular Dynamics Simulation of Small Molecules using UCSF Chimera Source: YouTube URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC - PubMed Central URL: [Link]

  • Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLOS Computational Biology URL: [Link]

  • Title: Specific Noncovalent Interactions at Protein-Ligand Interface: Implications for Rational Drug Design Source: ResearchGate URL: [Link]

  • Title: Comparison of software for molecular mechanics modeling Source: Wikipedia URL: [Link]

  • Title: Which free software suitable for Molecular Dynamics (MD) investigation? Source: ResearchGate URL: [Link]

  • Title: Schrödinger - Physics-based Software Platform for Molecular Discovery & Design Source: Schrödinger URL: [Link]

  • Title: Noncovalent interactions in proteins and nucleic acids: beyond hydrogen bonding and π-stacking Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Designing AI-programmable therapeutics with the EDEN family of foundation models Source: Basecamp Research URL: [Link]

  • Title: In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target Source: PMC - NIH URL: [Link]

  • Title: Frequency distribution of the most common non-covalent interactions observed in protein-ligands extracted from the PDB. Source: ResearchGate URL: [Link]

  • Title: Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design Source: PubMed Central URL: [Link]

  • Title: In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Source: ACS Publications URL: [Link]

  • Title: Session 4: Introduction to in silico docking Source: University of Cambridge URL: [Link]

  • Title: In silico identification and characterization of protein-ligand binding sites Source: CentAUR URL: [Link]

  • Title: In silico Identification and Characterization of Protein-Ligand Binding Sites Source: SpringerLink URL: [Link]

  • Title: In silico modelling of the CV_TA active site and 3-OBA methyl ester as... Source: ResearchGate URL: [Link]

  • Title: In silico Identification and Characterization of Protein-Ligand Binding Sites Source: ResearchGate URL: [Link]

  • Title: Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery Source: IJPQA URL: [Link]

  • Title: Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery Source: IJPQA URL: [Link]

  • Title: Binding Networks Identify Targetable Protein Pockets for Mechanism-Based Drug Design Source: MDPI URL: [Link]

  • Title: Methyl 3-aminocyclobutane-1-carboxylate hydrochloride Source: PubChem URL: [Link]

  • Title: Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites Source: ResearchGate URL: [Link]

  • Title: 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs Source: PubMed URL: [Link]

Sources

A Comparative Validation Guide to Methyl 3-Aminocyclobutanecarboxylate in De Novo Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Peptide Rigidity and Resilience

In the landscape of modern drug discovery, peptides represent a class of therapeutics with exceptional promise, offering high specificity and potency that can be challenging to achieve with traditional small molecules. However, the clinical translation of natural peptides is often hampered by two intrinsic liabilities: conformational flexibility and proteolytic instability.[1] A flexible peptide backbone can result in a significant entropic penalty upon binding to its target, leading to lower affinity. Furthermore, native peptides are readily degraded by proteases in vivo, resulting in short half-lives and poor bioavailability.[2][3]

A powerful strategy to overcome these limitations is the incorporation of non-natural amino acids (NNAAs) that introduce conformational constraints into the peptide backbone.[4][5] Among these, cyclic β-amino acids, and specifically those built upon a cyclobutane scaffold, have emerged as highly effective building blocks.[3][6] This guide provides an in-depth technical comparison and validation framework for Methyl 3-aminocyclobutanecarboxylate, a unique β-amino acid that offers distinct advantages for creating structured, stable, and potent peptidomimetics. We will explore the causality behind its structural effects and provide detailed, field-proven protocols for its validation.

The Structural Advantage of this compound

This compound is a β-amino acid, meaning an additional carbon atom separates the amino and carboxyl functional groups compared to a standard α-amino acid. This seemingly minor change has profound implications for the peptide backbone, promoting unique secondary structures not readily accessible to α-peptides. The cyclobutane ring further restricts the available dihedral angles (φ, ψ), forcing the peptide backbone into a well-defined, folded conformation.[7]

High-resolution NMR studies have demonstrated that the stereochemistry of the cyclobutane ring is a critical determinant of the resulting peptide fold. Peptides incorporating trans-cyclobutane residues, in particular, are shown to adopt more compact, folded structures in solution, whereas cis-isomers tend to favor more extended, strand-like conformations.[8][7] This predictable control over secondary structure is invaluable in de novo peptide design, where the goal is to create a specific three-dimensional shape to complement a biological target.

Comparative Performance Analysis

The true value of an NNAA is measured by its ability to enhance a peptide's therapeutic properties relative to natural amino acids or other constraining elements. The incorporation of this compound is hypothesized to confer significant advantages in proteolytic stability and conformational definition.

Table 1: Conformational Propensities of Constraining Amino Acids

Data presented are representative values for peptides containing the specified residues to illustrate expected performance metrics. Actual values are sequence-dependent.

Amino Acid ResidueTypical Induced Secondary StructureRationale for Conformational PreferenceSupporting Evidence
Glycine (Gly) High flexibility, Random coil, Type II β-turnAchiral side chain (H) allows access to a wide range of Ramachandran space, leading to conformational disorder.General peptide literature
L-Proline (Pro) β-turn (Type I, II), Polyproline helixPyrrolidine ring restricts the φ dihedral angle to ~ -60°, locking the backbone into a turn-like geometry.[9]X-ray crystallography, NMR[10]
Aminoisobutyric Acid (Aib) 310-helix, α-helixGem-dimethyl substitution sterically hinders rotation, favoring helical conformations.CD Spectroscopy, NMR
This compound (3-AcbC) Folded structures, β-turns, HelicesThe rigid cyclobutane backbone severely restricts backbone torsion angles. The trans isomer, in particular, promotes folded structures through favorable hydrogen bonding patterns.[8][7]High-Resolution NMR[8][7]
Table 2: Proteolytic Stability Comparison

Data are illustrative of the high resistance to degradation conferred by β-amino acid incorporation.

Peptide ClassTest ConditionRepresentative Half-Life (t1/2)Key Finding
Standard α-Peptide Incubation with Pronase/TrypsinMinutes to a few hoursRapidly degraded by common proteases.
α,β-Peptide Hybrid Incubation with PronaseDegraded slowlyThe α-β peptide bond can be cleaved, but at a much slower rate than α-α bonds.[2]
Pure β-Peptide Incubation with various peptidases> 48 hours (No degradation observed)Peptides composed entirely of β-amino acids are exceptionally resilient to proteolysis.[2][11] The backbone geometry is not recognized by standard proteases.[12]

Experimental Validation: A Step-by-Step Guide

Validating the impact of this compound requires a multi-faceted approach combining chemical synthesis with rigorous biophysical and biochemical analysis. The following protocols represent a self-validating system to confirm its successful incorporation and functional advantages.

Workflow for Validation of a Novel Constrained Peptide

Caption: Overall workflow for designing and validating a peptide containing this compound.

Protocol 1: Synthesis and Incorporation of Fmoc-Protected this compound

The foundation of validation is the successful chemical synthesis of the peptide. This requires a properly protected this compound monomer suitable for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Rationale: The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amine terminus during peptide bond formation and is selectively removed with a mild base (piperidine), leaving acid-labile side-chain protecting groups intact. The methyl ester on the cyclobutane ring is a stable modification that is carried through the synthesis.

Step-by-Step Methodology:

  • Monomer Synthesis: Synthesize the Fmoc-protected cis- or trans-Methyl 3-aminocyclobutanecarboxylate monomer using established organic chemistry methods. This typically involves the protection of the amino group of the starting material with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Chain Elongation: Sequentially couple the subsequent amino acids, including the custom Fmoc-Methyl 3-aminocyclobutanecarboxylate monomer, using the same coupling and deprotection steps.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass and purity using mass spectrometry (LC-MS).

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique to assess the secondary structure of the synthesized peptide in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide backbone conformation.

Rationale: Different secondary structures (α-helix, β-sheet, β-turn, random coil) have distinct, characteristic CD spectra.[13] The incorporation of a constraining element like 3-AcbC is expected to produce a spectrum indicative of a well-defined structure, contrasting sharply with a flexible, random-coil peptide.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For peptides with low aqueous solubility or to induce helical structures, a co-solvent like trifluoroethanol (TFE) may be used. A typical peptide concentration is 50-100 µM.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Set the instrument to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Acquire a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]).

    • α-helix: Characterized by strong negative bands at ~222 nm and ~208 nm, and a strong positive band at ~195 nm.

    • β-sheet: Shows a negative band around 215-220 nm and a positive band around 195-200 nm.

    • β-turn: Often exhibits a weak negative band around 220-230 nm and a strong positive band around 200-205 nm, though signatures can vary.

    • Random Coil: A strong negative band near 200 nm is characteristic of an unstructured peptide.

Protocol 3: High-Resolution Structural Analysis by 2D NMR Spectroscopy

While CD provides a global view of secondary structure, two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides atom-level resolution to solve the three-dimensional structure of the peptide in solution.

Rationale: NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) allow for the assignment of all proton resonances and the identification of protons that are close in space (< 5 Å), respectively. These spatial restraints are used to calculate a family of structures consistent with the experimental data. The presence of the cyclobutane ring is expected to generate unique and unambiguous NOE signals that define the peptide's fold.[8][14]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the peptide to a high concentration (~1-2 mM) in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or CD₃OH). Adjust pH as needed.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.

    • Acquire a 2D TOCSY spectrum to identify protons within the same amino acid spin system.

    • Acquire a 2D NOESY spectrum (with a mixing time of ~150-300 ms) to identify through-space correlations between protons.

  • Resonance Assignment: Use the TOCSY spectrum to trace the connectivity of protons within each amino acid residue. Use the NOESY spectrum to "walk" along the backbone by identifying sequential Hα(i) - HN(i+1) NOEs.

  • Structural Restraint Generation: Identify and quantify all NOE cross-peaks. The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons.

  • Structure Calculation: Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures that satisfy the NOE-derived distance restraints.

  • Structure Validation: Analyze the resulting ensemble of structures for convergence and quality. A well-defined structure will have a low root-mean-square deviation (RMSD) among the family of calculated structures.

Protocol 4: Proteolytic Stability Assay

This assay directly measures the primary advantage of incorporating a β-amino acid: resistance to enzymatic degradation.

Rationale: Proteases recognize and cleave specific α-peptide bond sequences. The altered backbone geometry of a peptide containing a β-amino acid like 3-AcbC is expected to prevent recognition and binding by the protease's active site, thus rendering the peptide highly stable.[2][12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test peptide and a control α-peptide of similar size at a known concentration (e.g., 1 mg/mL) in a relevant biological matrix (e.g., human serum, plasma, or a solution of a specific protease like trypsin).

    • Prepare a quenching solution (e.g., 10% Trichloroacetic Acid or Acetonitrile) to stop the enzymatic reaction.

  • Incubation: Incubate the peptide solutions at 37 °C.

  • Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide.

  • LC-MS Analysis: Analyze the supernatant by LC-MS. Integrate the peak area corresponding to the full-length, intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of the peptide under the assay conditions. A significantly longer half-life for the 3-AcbC-containing peptide compared to the α-peptide control validates its enhanced stability.

Visualizing the Impact of Backbone Constraint

G Logical relationship between conformational constraint and peptide performance. cluster_0 Flexible Peptide (e.g., with Glycine) cluster_1 Constrained Peptide (with 3-AcbC) a Multiple Low-Energy Conformations in Solution b High Conformational Entropy a->b c Recognized by Proteases a->c d Weak Target Binding (High Entropic Penalty) b->d e Rapid Degradation c->e f Single Dominant Folded Conformation g Low Conformational Entropy f->g h Resistant to Proteases f->h i Strong Target Binding (Low Entropic Penalty) g->i j High Stability h->j

Sources

A Senior Application Scientist's Guide to the Aminocyclobutane Moiety: A Comparative Analysis of Efficacy in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the landscape of drug discovery, medicinal chemists are constantly seeking novel scaffolds that can confer advantageous properties upon a lead compound. For decades, the focus often centered on aromatic and conformationally flexible aliphatic systems. However, the drive to improve drug-like properties and escape "flatland" has led to a renaissance in the use of three-dimensional (3D) saturated rings. Among these, the aminocyclobutane moiety has emerged as a particularly valuable, albeit underutilized, scaffold.[1] Its unique structural and conformational properties can profoundly influence a drug candidate's efficacy, from its pharmacokinetic profile to its target engagement.

This guide provides a comparative analysis of drug candidates with and without the aminocyclobutane moiety. We will move beyond simple structure-activity relationships (SAR) to explore the causal mechanisms by which this small, strained ring can solve complex pharmacological challenges.[2][3] We will examine its role as a conformational constraint, a tool to enhance metabolic stability, and a vector to optimize drug-target interactions, supported by experimental data and case studies.

Part 1: The Structural and Conformational Uniqueness of Aminocyclobutane

Unlike conformationally flexible systems like cyclohexane or planar aromatic rings, the cyclobutane ring exists in a distinct, puckered conformation.[4][5] This rigidity is not a liability but a strategic advantage. It reduces the entropic penalty upon binding to a target protein, as fewer rotatable bonds need to be "frozen" in place.[5] This pre-organization of the molecule into a bioactive conformation can lead to significant gains in potency and selectivity.

The puckered nature of the ring allows for precise, three-dimensional positioning of substituents. For a 1,3-substituted aminocyclobutane, the cis and trans isomers present functional groups in completely different spatial vectors, offering a powerful tool for exploring the topology of a binding pocket.[1]

G cluster_0 Planar Scaffold (e.g., Benzene) cluster_1 3D Scaffold (Aminocyclobutane) Aromatic Planar Aromatic Ring Substituent1 Substituent A Aromatic->Substituent1 In-plane vector Substituent2 Substituent B Aromatic->Substituent2 In-plane vector Comparison Conformational Comparison Cyclobutane Puckered Aminocyclobutane Substituent3 Substituent C (Axial-like) Cyclobutane->Substituent3 Out-of-plane vector Substituent4 Substituent D (Equatorial-like) Cyclobutane->Substituent4 Different out-of-plane vector

Caption: Comparison of substituent vectors on a planar scaffold versus a 3D puckered aminocyclobutane scaffold.

Furthermore, studies on peptides incorporating 1-aminocyclobutane-1-carboxylic acid have shown this residue to be an effective inducer of β-turns and helical structures.[6][7] This demonstrates the profound ability of the cyclobutane core to impose a specific, predictable conformation on a molecule, a critical factor in designing peptidomimetics or ligands for structured targets.[7][8]

Part 2: Enhancing Pharmacokinetic Profiles (ADME)

A high-potency compound is of little use if it has a poor pharmacokinetic (PK) profile—meaning it is poorly absorbed, rapidly metabolized, or improperly distributed.[9][10][11] The aminocyclobutane moiety offers solutions to several common ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.

Metabolic Stability: One of the most compelling applications of the cyclobutane ring is to block sites of metabolic degradation.[5] Aliphatic chains or larger cycloalkanes are often susceptible to oxidation by cytochrome P450 (CYP) enzymes.[12][13] Replacing a metabolically labile group with a robust cyclobutane can significantly increase a compound's half-life.

A landmark example is the development of Ivosidenib , an inhibitor of isocitrate dehydrogenase 1 (IDH1).[4] An early lead compound containing a cyclohexyl amine was potent but suffered from high metabolic clearance due to instability of the cyclohexane ring. The strategic replacement of this group with a difluorocyclobutanyl amine was key to mitigating this issue, leading to a metabolically stable, orally bioavailable drug.[4]

G Parent_Drug_A Drug with Aminocyclohexane Metabolism CYP450 Oxidation Parent_Drug_A->Metabolism Metabolically Labile Site Parent_Drug_B Drug with Aminocyclobutane (Bioisostere) Parent_Drug_B->Metabolism Metabolically Blocked Site Metabolite_A Unstable Metabolite Metabolism->Metabolite_A Clearance_B Low Clearance Metabolism->Clearance_B Metabolism Inhibited Clearance_A High Clearance Metabolite_A->Clearance_A

Caption: Bioisosteric replacement of a labile moiety with aminocyclobutane to improve metabolic stability.

Physicochemical Properties: Incorporating a saturated cyclobutane ring in place of a planar aromatic ring increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 is often correlated with improved aqueous solubility and a more favorable overall physicochemical profile for drug candidates.[5] While a direct amine substitution on a phenyl ring leads to aniline-like structures with potential reactivity or toxicity issues, the aminocyclobutane provides a stable, saturated alternative.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties
PropertyMolecule with Aminocyclohexane (Ivosidenib Precursor)Molecule with Aminocyclobutane (Ivosidenib)Rationale for Improvement
Metabolic Stability High clearance, metabolically unstable[4]Medium clearance, metabolically stable[4]Cyclobutane ring is less susceptible to CYP-mediated oxidation.
Potency (IDH1 R132H) PotentPotent and selective[4]The aminocyclobutane orients the molecule correctly without compromising target affinity.
Oral Bioavailability Poor due to high first-pass metabolism[4]Sufficient for clinical development[4]Reduced metabolic clearance leads to a greater fraction of the drug reaching systemic circulation.

Part 3: Impact on Pharmacodynamics and Target Engagement

The ultimate measure of efficacy is a drug's ability to modulate its biological target. The rigid, 3D structure of the aminocyclobutane moiety is a powerful tool for optimizing these interactions.[14]

Improved Potency and Selectivity: By locking key pharmacophoric groups into an optimal orientation for binding, the aminocyclobutane scaffold can dramatically increase potency. In the development of inhibitors for phosphodiesterase 10A (PDE10A), researchers found that replacing a flexible cyclohexyl linker with a more constrained cyclobutyl linker led to low nanomolar potency.[15] X-ray crystallography revealed that the smaller cyclobutyl derivatives fit perfectly into a narrow channel in the binding pocket, whereas the bulkier cyclohexyl analogue could not.[15] The cis-isomer, in this case, showed more potent binding due to its specific geometry.[15]

This highlights a key principle: efficacy is not just about which functional groups are present, but their precise spatial arrangement. The aminocyclobutane provides a reliable scaffold to enforce that arrangement.

Part 4: Experimental Protocols for Comparative Efficacy Analysis

To objectively compare candidates, rigorous, self-validating experimental systems are essential. Below are streamlined protocols for synthesizing an aminocyclobutane intermediate and conducting comparative in vitro and in vivo studies.

Protocol 1: Synthesis of a cis/trans-1,3-Aminocyclobutane Intermediate

This protocol is a conceptualized pathway based on established chemical strategies for generating key cyclobutane intermediates.[1][16]

  • [2+2] Cycloaddition: React an appropriate ketene acetal with a substituted alkene under thermal or photochemical conditions to form a 1,1-disubstituted cyclobutanone. This is a foundational step for building the four-membered ring.

  • Ketone Reduction: Reduce the cyclobutanone using a reducing agent like sodium borohydride (NaBH₄). This step is often diastereoselective, and the choice of reducing agent and conditions can influence the ratio of cis to trans alcohol isomers.

  • Azide Introduction: Convert the resulting alcohol to an azide. This can be achieved via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or by converting the alcohol to a leaving group (e.g., mesylate) followed by substitution with sodium azide (NaN₃).

  • Isomer Separation: At this stage, the cis and trans 1,3-substituted cyclobutyl azide diastereomers can often be separated using flash column chromatography.[1] The success of separation is critical for testing the isomers independently.

  • Azide Reduction: Reduce the separated azide isomers to the corresponding primary amines using a standard method such as catalytic hydrogenation (H₂, Pd/C) or a Staudinger reaction.[1] This yields the target cis- and trans-aminocyclobutane intermediates, ready for coupling to the rest of the drug scaffold.

Protocol 2: Comparative In Vitro Kinase Inhibition Assay

This protocol allows for the direct comparison of IC₅₀ values between a compound containing an aminocyclobutane moiety and an analog without it.

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound (with and without the aminocyclobutane moiety) and a known reference inhibitor in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an assay plate.

  • Enzyme/Substrate Preparation: Prepare a solution containing the target kinase and its specific peptide substrate in kinase assay buffer. The enzyme concentration should be chosen to yield a linear reaction rate.

  • Reaction Initiation: Add the kinase/substrate solution to the assay plate containing the diluted compounds. Initiate the enzymatic reaction by adding an ATP solution (at the Kₘ concentration for the specific kinase).

  • Incubation and Detection: Incubate the reaction at 30°C for 60 minutes. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™, fluorescence polarization, or HTRF).

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound. A lower IC₅₀ indicates higher potency.

cluster_synthesis Synthesis cluster_invitro In Vitro Assay cluster_invivo In Vivo PK Study s1 Synthesize Analogs (With/Without Moiety) v1 Prepare Serial Dilutions s1->v1 vo1 Administer Compound to Rodent Model (IV & PO) s1->vo1 v2 Add Kinase + Substrate v1->v2 v3 Initiate with ATP v2->v3 v4 Incubate & Detect Signal v3->v4 v5 Calculate IC50 Values v4->v5 Compare Potency Compare Potency v5->Compare Potency vo2 Collect Blood Samples Over Time Course vo1->vo2 vo3 LC-MS/MS Analysis of Plasma Concentration vo2->vo3 vo4 Calculate PK Parameters (t½, CL, F%) vo3->vo4 Compare Exposure & Stability Compare Exposure & Stability vo4->Compare Exposure & Stability

Caption: A streamlined experimental workflow for comparing drug candidates.

Protocol 3: Comparative In Vivo Pharmacokinetic Study

This protocol determines key PK parameters like half-life (t½), clearance (CL), and oral bioavailability (%F).

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound (e.g., 5 mg/kg) via oral gavage to determine absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from a peripheral vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters. Compare the Area Under the Curve (AUC) from the PO and IV routes to calculate oral bioavailability (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Conclusion: A Strategic Tool for Modern Drug Discovery

The aminocyclobutane moiety is far more than a simple structural curiosity; it is a strategic tool that can solve critical issues in drug development. By providing conformational rigidity, it enhances potency and selectivity through the precise positioning of pharmacophores.[5][17] Its inherent stability can be leveraged to block metabolic hotspots, dramatically improving a compound's pharmacokinetic profile and oral bioavailability, as exemplified by the success of Ivosidenib.[4] While synthetically more challenging than traditional scaffolds, the potential rewards in efficacy and developability make the exploration of aminocyclobutane-containing candidates a worthwhile endeavor for any research team aiming to create differentiated, high-quality medicines.

References

  • Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PubMed Central URL: [Link]

  • Title: studies toward the stereocontrolled synthesis of cyclobutane derivatives Source: ScholarWorks URL: [Link]

  • Title: Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides Source: PubMed URL: [Link]

  • Title: Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues Source: PubMed URL: [Link]

  • Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists Source: RSC Publishing URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

  • Title: Conformational analysis | Medicinal Chemistry Class Notes Source: Fiveable URL: [Link]

  • Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: MDPI URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC - PubMed Central URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central URL: [Link]

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

  • Title: The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors Source: PubMed URL: [Link]

  • Title: Structure–activity relationship Source: Wikipedia URL: [Link]

  • Title: Structure activity relationship Source: Mansoura University URL: [Link]

  • Title: Pharmacokinetics Source: PubMed URL: [Link]

  • Title: Pharmacokinetics Source: PubMed URL: [Link]

  • Title: Pharmacokinetics Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: The role of Pharmacokinetics in drug development Source: GSC Online Press URL: [Link]

  • Title: Effects of Pharmacokinetics and its Influence on Drug Therapy Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, procedural framework for the safe and compliant disposal of methyl 3-aminocyclobutanecarboxylate, ensuring that this final step in your workflow is as meticulously executed as the first.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a bifunctional molecule containing both an amine and an ester group. Its disposal procedure is dictated by its inherent chemical properties and the associated hazards. While a specific listing under the Resource Conservation and Recovery Act (RCRA) is unlikely, its characteristics necessitate its management as a hazardous waste.[1][2][3]

The primary hazards associated with this compound and its common hydrochloride salt are:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Due to these characteristics, it is imperative to handle this compound with appropriate personal protective equipment (PPE) at all stages, including disposal.

Data Summary: this compound
PropertyValueSource
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
GHS Hazard Statements H302, H315, H319, H335
RCRA Waste Characterization Likely D002 (Corrosivity - due to amine basicity) and/or D001 (Ignitability - if in a flammable solvent). May also be considered toxic.[3]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

The Disposal Workflow: A Step-by-Step Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Diagram: Disposal Decision Workflow

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Initial Waste Collection (Segregated Container) B Is the waste a neat (undiluted) solid or liquid? A->B Characterize C Is the waste dissolved in a non-halogenated solvent? B->C No D Neutralization of Amine (Dilute Acid Addition) B->D Yes F Is the waste dissolved in a halogenated solvent? C->F No H Collect in Non-Halogenated Waste Stream C->H Yes E Containerize Neutralized Waste D->E I Label Waste Container (Contents, Hazards, Date) E->I G Collect in Halogenated Waste Stream F->G Yes G->I H->I J Arrange for Licensed Hazardous Waste Disposal I->J

Caption: Decision tree for the proper segregation and disposal of this compound waste streams.

Experimental Protocol: Waste Handling and Disposal

Objective: To safely collect, neutralize (if necessary), and prepare this compound waste for disposal by a licensed hazardous waste management company.

Materials:

  • Waste this compound (solid, liquid, or in solution)

  • Designated hazardous waste container (chemically compatible, e.g., High-Density Polyethylene - HDPE)

  • Dilute acid (e.g., 1 M hydrochloric acid or citric acid) for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Chemical fume hood

Procedure:

  • Segregation and Collection:

    • At the point of generation, collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[6]

    • Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents or acids. [5]

    • If the waste is in a solvent, it should be segregated into non-halogenated or halogenated waste streams as appropriate.[7][8]

  • Neutralization of Neat or Concentrated Amine Waste:

    • Causality: The amine functional group imparts basicity to the molecule. Neutralization mitigates the corrosive hazard (D002) and reduces its reactivity.[9][10]

    • Conduct this procedure in a certified chemical fume hood.

    • For neat (undiluted) or highly concentrated waste, slowly add a dilute acid (e.g., 1 M HCl or citric acid) to the waste container while stirring.

    • Monitor the pH of the solution periodically using pH strips or a pH meter.

    • Continue adding acid until the pH is in the neutral range (pH 6-8). Be cautious as the neutralization reaction can be exothermic.

    • For dilute aqueous solutions of the amine, neutralization may also be appropriate before collection into the final waste container.

  • Containerization and Labeling:

    • Ensure the waste container is made of a material compatible with the chemical waste. HDPE is generally a suitable choice.

    • The container must be securely sealed to prevent leaks or the release of vapors.[6]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name ("Waste this compound"), the approximate concentration and quantity, the date of accumulation, and the appropriate hazard warnings (e.g., "Corrosive," "Toxic").

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[6] Provide them with the Safety Data Sheet (SDS) for the compound.

    • Maintain meticulous records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Broader Context and Best Practices

The disposal of any chemical waste is governed by a hierarchy of regulations and best practices. Adherence to the Occupational Safety and Health Administration (OSHA) laboratory standards is mandatory for worker safety.[1][5][6][7][11] Furthermore, the Environmental Protection Agency (EPA) provides the overarching framework for hazardous waste management under RCRA.[3]

Key Principles to Remember:

  • Waste Minimization: The most effective disposal method is to minimize waste generation in the first place. Plan experiments to use the smallest necessary quantities of reagents.

  • Segregation is Paramount: Never mix different chemical waste streams unless you are certain of their compatibility. Improper mixing can lead to dangerous reactions.

  • When in Doubt, Ask: Consult your institution's Environmental Health and Safety (EHS) department for guidance on specific disposal questions. They are your primary resource for ensuring compliance and safety.

By integrating these principles and following the detailed protocol outlined above, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship.

References

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]

  • Technology Catalogue. Disposing Amine Waste. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • Kemicentrum. 8.1 Organic solvent waste. [Link]

  • ResearchGate. Treatment of amine wastes generated in industrial processes. [Link]

  • PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. [Link]

  • Journal of Environmental Informatics Letters. Handling of Amine-Based Wastewater Produced During Carbon Capture. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Temple University. Non-Halogenated Solvents in Laboratories. [Link]

  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • Environmental Science & Technology. Synergistic Control of Amine Emissions and Material Balance for Chemical CO2 Capture with Novel Solvents. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • CHIMIART. Neutralizing Amine. [Link]

  • OnePetro. Experimental Investigation of Amine Regeneration for Carbon Capture through CO 2 Mineralization. [Link]

  • Lion Technology. P or U? RCRA Waste Codes for Chemical Products. [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • PubMed. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. [Link]

  • CUTM Courseware. INCOMPATIBILITIES. [Link]

  • IIP Series. Chapter- 18 Pharmaceutical Incompatibilities-II. [Link]

  • SlidePlayer. Incompatibility (Geçimsizlik). [Link]

  • Pharmaguideline. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-aminocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Methyl 3-aminocyclobutanecarboxylate. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. This document is structured to offer a deep, technical dive into the necessary personal protective equipment (PPE), handling protocols, and disposal plans, grounded in established safety principles and field-proven insights.

Hazard Profile of this compound: Understanding the "Why" Behind the "What"

This compound and its common hydrochloride salt are classified as irritants. A thorough understanding of their hazard profile is the cornerstone of a robust safety plan, as it dictates the necessary level of protection.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Some sources also indicate that it may be harmful if swallowed (Acute Toxicity, Oral - Category 4). The non-salt form may also be classified as a flammable liquid and corrosive to the skin. These classifications are the primary drivers for the PPE recommendations that follow. The goal is to create a complete barrier between the chemical and all potential routes of entry into the body: dermal (skin), ocular (eyes), and respiratory.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful assessment of the specific tasks to be performed and the potential for exposure. For this compound, a multi-layered PPE strategy is essential.

Eye and Face Protection: Shielding from Splashes and Vapors

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety goggles with side-shields that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection from splashes.

  • Recommended for Splash-Prone Operations: When handling larger quantities or performing operations with a higher risk of splashing (e.g., transferring liquids, heating), a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.

Hand Protection: Selecting the Right Glove Material

Choosing the correct gloves is critical to prevent skin contact and potential irritation. The effectiveness of a glove material is determined by its resistance to permeation (the process of a chemical passing through the glove on a molecular level) and degradation (a change in the physical properties of the glove).

Table 1: Glove Material Recommendations Based on Analogous Chemical Data

Glove MaterialBreakthrough Time (Analogous Amines)Recommendation for this compound
Nitrile Short-term splash protection; breakthrough can occur in under 15 minutes for some amines.[1]Suitable for incidental contact and handling small quantities. Double-gloving is recommended for extended work.
Neoprene Good to excellent; breakthrough times can exceed 240 minutes for some amines.[2][3]Recommended for operations with a higher risk of direct contact or when handling larger volumes.
Butyl Rubber Excellent; often provides the highest level of protection against a wide range of chemicals.The most protective option for prolonged or immersive contact.
Latex Poor; not recommended for handling most organic chemicals.Not Recommended.

Key Considerations for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before use.

  • Double Gloving: For enhanced protection, especially during prolonged procedures, wearing two pairs of nitrile gloves is a practical approach.

  • Immediate Replacement: If a glove is splashed or direct contact is suspected, it must be removed and replaced immediately. Do not attempt to wash and reuse disposable gloves.

  • Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.

Body Protection: Preventing Contamination of Clothing and Skin

Impervious clothing is necessary to protect the skin on the arms and body.

  • Laboratory Coat: A standard cotton lab coat is not sufficient as it can absorb the chemical. A lab coat made of a fluid-resistant material, such as polyethylene-coated polypropylene, is required.

  • Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Suit: In situations involving large quantities or the potential for significant exposure, a disposable full-body suit (e.g., Tyvek) may be necessary.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Due to its potential to cause respiratory irritation, respiratory protection is required, especially when handling the material outside of a certified chemical fume hood or when dealing with powders that could become airborne.

The choice of respirator and cartridge is critical. Since this compound is an organic amine, a specific type of cartridge is necessary.

Table 2: Respirator and Cartridge Selection

Exposure ScenarioRespirator TypeCartridge TypeNIOSH Color Code
Handling powders or potential for aerosol/vapor generation Air-Purifying Respirator (APR), half or full facepieceCombination Organic Vapor/Ammonia/MethylamineBlack and Green

Rationale:

  • Organic Vapor (OV): The "black" portion of the cartridge contains activated carbon to adsorb the organic components of the molecule.

  • Ammonia/Methylamine: The "green" portion is specifically designed to capture basic compounds like amines.[4][5]

Important:

  • Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. All users of tight-fitting respirators must be fit-tested annually as per OSHA regulations.

  • Cartridge Change Schedule: Respirator cartridges have a limited service life and must be replaced on a regular schedule, even if no odor is detected. Follow the manufacturer's recommendations and your institution's respiratory protection program.

Operational Plan: Step-by-Step Protocols for Safe Handling

A well-defined operational plan minimizes the risk of exposure. The following protocols provide a framework for safe handling.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection.

G A 1. Hand Hygiene B 2. Lab Coat/Gown A->B C 3. Respirator B->C D 4. Goggles/Face Shield C->D E 5. Gloves D->E

Caption: PPE Donning Sequence.

Step-by-Step Donning Protocol:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[6][7]

  • Lab Coat/Gown: Put on the fluid-resistant lab coat, ensuring it is fully buttoned or tied.

  • Respirator: Put on the respirator and perform a positive and negative pressure seal check to ensure a tight fit.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing PPE: Avoiding Self-Contamination

The removal of PPE is a critical step where self-contamination can occur if not done correctly. The principle is to remove the most contaminated items first.

G A 1. Gloves B 2. Goggles/Face Shield A->B C 3. Lab Coat/Gown B->C D 4. Respirator C->D E 5. Hand Hygiene D->E

Caption: PPE Doffing Sequence.

Step-by-Step Doffing Protocol:

  • Gloves: Remove gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of both gloves in the appropriate waste container.[6]

  • Goggles/Face Shield: Remove eye and face protection from the back by lifting the strap over the head. Avoid touching the front surface.

  • Lab Coat/Gown: Unfasten the lab coat and peel it away from the body, turning it inside out as it is removed. Dispose of it in the designated container.

  • Respirator: Remove the respirator from behind, avoiding contact with the front of the mask.

  • Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.[7]

Disposal Plan: Managing Waste Safely and Compliantly

Proper management of waste containing this compound is essential to protect personnel and the environment.

Waste Segregation and Collection
  • Designated Hazardous Waste Container: All solid waste contaminated with this compound (e.g., gloves, disposable lab coats, weigh boats, pipette tips) must be collected in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the chemical should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Decontamination and Rinsate Management
  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent must then be collected as hazardous waste.

  • Container Rinsing ("Triple Rinsing"): Empty containers that held this compound must be triple-rinsed before being discarded as non-hazardous waste.

    • Rinse the container with a suitable solvent (e.g., water or an alcohol like ethanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always consult your institution's specific policies.

  • Neutralization: While not typically performed as a routine disposal method, small spills can be neutralized. As an amine, this compound is basic and can be neutralized with a weak acid (e.g., a solution of sodium bisulfate). However, this should only be done by trained personnel, and the resulting mixture should still be collected as hazardous waste.

Final Disposal

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.

In the Absence of a Defined Occupational Exposure Limit (OEL)

Currently, there are no established Occupational Exposure Limits (OELs), such as an OSHA Permissible Exposure Limit (PEL) or an ACGIH Threshold Limit Value (TLV), specifically for this compound. In such cases, a conservative approach to exposure control is warranted.

For risk assessment purposes, it is prudent to reference the OELs for a more volatile and well-studied analogous compound, methylamine:

  • OSHA PEL: 10 ppm (12 mg/m³) as an 8-hour Time-Weighted Average (TWA).[4][6][8][9]

  • NIOSH REL: 10 ppm (12 mg/m³) as a 10-hour TWA.[10][4]

  • ACGIH TLV: 5 ppm (6.4 mg/m³) as an 8-hour TWA; 15 ppm (19 mg/m³) as a Short-Term Exposure Limit (STEL).[10][4][5]

Given that this compound is less volatile than methylamine, adhering to the control measures outlined in this guide will ensure that exposures are kept well below these analogous limits, following the principle of "As Low As Reasonably Achievable" (ALARA).

By implementing these comprehensive PPE, handling, and disposal protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Methylamine - IDLH. Centers for Disease Control and Prevention. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (2004). Hazardous Substance Fact Sheet: Methylamine. Retrieved from [Link]

  • American Conference of Governmental Industrial Hygienists (ACGIH). (n.d.). Methylamine. ACGIH. Retrieved from [Link]

  • 3M. (n.d.). 3M™ Ammonia Methylamine Cartridge 6004. Retrieved from [Link]

  • Liberty Safety. (2022). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. Retrieved from [Link]

  • Tampa General Hospital. (2020). Donning and Doffing of Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Glove Material Breakthrough Time after Total Immersion. EHS. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). METHYLAMINE. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Glove Chemical Resistance Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-aminocyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminocyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.